Anlotinib (hydrochloride)
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H23ClFN3O3 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;1H |
InChI Key |
GTAUHBAHFJIAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Anlotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anlotinib (B1662124) hydrochloride, a multi-target tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology. This technical guide provides a comprehensive overview of a key synthesis pathway for anlotinib hydrochloride, designed for researchers, scientists, and professionals in drug development. The described route commences with the coupling of 7-benzyloxy-4-chloro-6-methoxyquinoline and 1-(2-fluoro-3-hydroxyl-6-nitrophenyl)propyl-2-ketone, followed by a series of transformations including reduction, cyclization, etherification, and final salt formation. This document details the experimental protocols for each pivotal step, presents quantitative data in structured tables for clarity and comparative analysis, and includes visual diagrams of the synthesis workflow to facilitate a deeper understanding of the chemical processes involved.
Introduction
Anlotinib is a potent inhibitor of various receptor tyrosine kinases, including VEGFR, FGFR, PDGFR, and c-Kit, playing a crucial role in inhibiting tumor angiogenesis and growth. The complexity of its molecular structure necessitates a multi-step synthesis process. This guide focuses on a well-documented synthetic route, providing in-depth procedural details and quantitative analysis to support research and development activities in medicinal chemistry and pharmaceutical manufacturing.
Overall Synthesis Pathway
The synthesis of anlotinib hydrochloride can be strategically divided into several key stages, starting from the preparation of advanced intermediates and culminating in the formation of the final active pharmaceutical ingredient (API). The overall workflow is depicted below.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in the synthesis of anlotinib hydrochloride, along with tables summarizing the quantitative data for each reaction.
Step 1: Synthesis of 3-((7-(benzyloxy)-6-methoxyquinolin-4-yl)oxy)-2-fluoro-6-nitrophenyl)propan-2-one (Compound 3)
The initial step involves the coupling of 7-benzyloxy-4-chloro-6-methoxyquinoline (Compound 1) and 1-(2-fluoro-3-hydroxyl-6-nitrophenyl)propyl-2-ketone (Compound 2).
Experimental Protocol:
To a solution of 7-benzyloxy-4-chloro-6-methoxyquinoline (29.98 g, 100 mmol) and 1-(2-fluoro-3-hydroxyl-6-nitrophenyl)propyl-2-ketone (21.32 g, 100 mmol) in N-methylpyrrolidone (150 mL) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.22 g, 100 mmol). The reaction mixture is stirred and heated to 100°C overnight. After completion of the reaction, water (600 mL) is added, leading to the precipitation of a solid. The crude product is collected by filtration and recrystallized from a mixed solvent of isopropanol (B130326) and water to yield Compound 3.[1]
| Parameter | Value |
| Compound 1 | 29.98 g (100 mmol) |
| Compound 2 | 21.32 g (100 mmol) |
| Solvent | N-methylpyrrolidone (150 mL) |
| Base | DABCO (11.22 g, 100 mmol) |
| Temperature | 100°C |
| Reaction Time | Overnight |
| Yield | 84% (40.02 g) |
Step 2: Synthesis of 1-(5-((7-(benzyloxy)-6-methoxyquinolin-4-yl)oxy)-4-fluoro-2-methyl-1H-indol-1-yl)ethan-1-one (Compound 4)
This step involves the reductive cyclization of Compound 3 to form the indole (B1671886) core of anlotinib.
Experimental Protocol:
Compound 3 (47.65 g, 100 mmol) is dissolved in ethyl acetate (B1210297) (238 mL) in a hydrogenation bottle. Sodium acetate (16.41 g, 200 mmol), acetic anhydride (B1165640) (20.42 g, 200 mmol), and 5% palladium on carbon (2.14 g) are added to the solution. The vessel is purged with hydrogen gas three times under vacuum and then pressurized to 0.15-0.20 MPa. The reaction is maintained at 50-55°C for 20-24 hours. Upon completion, the reaction mixture is cooled, and the palladium catalyst is removed by filtration through diatomaceous earth. The filtrate is concentrated, and petroleum ether (238 mL) is added to precipitate the product. The solid is collected by filtration, washed with a small amount of petroleum ether, and dried to give Compound 4.[1]
| Parameter | Value |
| Compound 3 | 47.65 g (100 mmol) |
| Solvent | Ethyl acetate (238 mL) |
| Reagents | Sodium acetate (16.41 g, 200 mmol), Acetic anhydride (20.42 g, 200 mmol) |
| Catalyst | 5% Pd/C (2.14 g) |
| Hydrogen Pressure | 0.15-0.20 MPa |
| Temperature | 50-55°C |
| Reaction Time | 20-24 hours |
| Yield | 93% (35.37 g) |
Step 3: Synthesis of 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-ol (Compound 5)
This step involves the deprotection of the benzyl (B1604629) group to yield the free hydroxyl group.
Experimental Protocol:
Compound 4 (38.04 g, 100 mmol) is suspended in isopropanol (190 mL) in a three-necked flask. A 15% aqueous solution of potassium carbonate (95 mL) is added, and the mixture is stirred and heated to 40-45°C for 4-6 hours. After the reaction, a portion of the isopropanol is removed under reduced pressure. The pH of the remaining solution is adjusted to 4-5 with 5% dilute hydrochloric acid, leading to the formation of a precipitate. The mixture is stirred for 1-2 hours, and the solid is collected by filtration. The crude product is recrystallized from a mixed solvent of isopropanol and water to afford Compound 5.[1]
| Parameter | Value |
| Compound 4 | 38.04 g (100 mmol) |
| Solvent | Isopropanol (190 mL) |
| Reagent | 15% aq. Potassium carbonate (95 mL) |
| Temperature | 40-45°C |
| Reaction Time | 4-6 hours |
| Yield | 91% (30.79 g) |
Step 4: Synthesis of Boc-Protected Anlotinib
In this step, the free hydroxyl group of Compound 5 is etherified with a Boc-protected cyclopropylamine derivative.
Experimental Protocol:
A suitable Boc-protected (1-aminocyclopropyl)methanol (B18537) derivative is reacted with Compound 5 in the presence of a suitable base and solvent. For example, tert-butyl (1-((tosyloxy)methyl)cyclopropyl)carbamate can be reacted with Compound 5 in a polar aprotic solvent such as DMF with a base like potassium carbonate at an elevated temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the Boc-protected anlotinib.
(Detailed quantitative data for this specific step is not fully available in the public domain and may be proprietary. The following is a representative protocol.)
| Parameter | Representative Value |
| Compound 5 | 1 equivalent |
| Boc-protected cyclopropylamine derivative | 1.1 - 1.5 equivalents |
| Solvent | DMF or Acetonitrile |
| Base | K₂CO₃ or Cs₂CO₃ |
| Temperature | 60-80°C |
| Reaction Time | 4-12 hours |
| Yield | (Not specified) |
Step 5: Synthesis of Anlotinib Hydrochloride
The final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.
Experimental Protocol:
The Boc-protected anlotinib from the previous step is dissolved in a suitable solvent such as ethanol (B145695) or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The reaction is typically carried out at room temperature or with gentle cooling. The anlotinib hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]
| Parameter | Representative Value |
| Boc-Protected Anlotinib | 1 equivalent |
| Reagent | HCl in ethanol/isopropanol |
| Solvent | Ethanol or Isopropanol |
| Temperature | 0-25°C |
| Reaction Time | 1-4 hours |
| Yield | High (typically >90%) |
Signaling Pathways and Logical Relationships
The synthesis of anlotinib hydrochloride follows a logical progression of chemical transformations designed to build the complex molecular architecture from simpler, commercially available starting materials. The key logical relationships in this synthesis are:
-
Core Assembly: The initial coupling reaction forms the fundamental quinoline-indole ether linkage.
-
Heterocycle Formation: The subsequent hydrogenation and cyclization step constructs the crucial indole ring system.
-
Functional Group Interconversion: The debenzylation step unmasks a hydroxyl group for further functionalization.
-
Side Chain Introduction: The etherification with the cyclopropylamine fragment introduces the key side chain responsible for modulating the drug's pharmacokinetic and pharmacodynamic properties.
-
Final API Formulation: The deprotection and salt formation provide the stable and water-soluble hydrochloride salt suitable for pharmaceutical formulation.
Conclusion
This technical guide provides a detailed and structured overview of a key synthetic pathway for anlotinib hydrochloride. By presenting clear experimental protocols, quantitative data, and logical diagrams, this document aims to be a valuable resource for researchers and professionals involved in the synthesis and development of this important anticancer agent. The provided information should facilitate the replication and optimization of this synthesis, contributing to further advancements in the field of oncology drug development.
References
Anlotinib Hydrochloride: A Preclinical Mechanism of Action Deep Dive
An in-depth analysis of the multi-targeted tyrosine kinase inhibitor, anlotinib (B1662124) hydrochloride, reveals a potent and broad-spectrum anti-tumor activity rooted in its primary function as an inhibitor of angiogenesis. Preclinical data robustly demonstrates its high selectivity and inhibitory potency against key receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization.
Anlotinib hydrochloride is an orally administered small-molecule tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of various solid tumors.[1][2] Its mechanism of action is centered on the inhibition of multiple RTKs, primarily targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), as well as c-Kit.[1][3][4] This multi-targeted approach allows anlotinib to effectively disrupt tumor angiogenesis, proliferation, and survival.[3]
Core Mechanism: Anti-Angiogenesis
The predominant preclinical finding is that anlotinib exerts its anti-tumor effects mainly by inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5][6][7] Anlotinib demonstrates high selectivity and potent inhibition of VEGFR2, a key mediator of angiogenesis.[5][6][7] It binds to the ATP-binding pocket of the VEGFR2 tyrosine kinase, effectively blocking its activation and downstream signaling.[1][3][5][6]
This inhibition of VEGFR2 signaling leads to a cascade of anti-angiogenic effects, including the suppression of endothelial cell proliferation, migration, and tube formation.[1][5][6] Preclinical studies have consistently shown that anlotinib inhibits VEGF-induced signaling in human umbilical vein endothelial cells (HUVECs) at very low concentrations.[5][6][7] Furthermore, it has been observed to decrease vascular density in tumor tissues in vivo.[5][6]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of anlotinib against a panel of tyrosine kinases has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
| Kinase Target | IC50 (nmol/L) | Reference |
| VEGFR2 | <1 (specifically 0.2) | [5] |
| VEGFR3 | 0.7 | [5] |
| VEGFR1 | 26.9 | [5] |
| PDGFRβ | 115.0 | [5] |
| c-Kit | 14.8 | [5] |
| FGFR1 | Not explicitly quantified in the provided search results | |
| FGFR2 | Not explicitly quantified in the provided search results | |
| FGFR3 | Not explicitly quantified in the provided search results |
Cellular and In Vivo Anti-Tumor Activity
Anlotinib's anti-proliferative effects are more pronounced on endothelial cells compared to tumor cells directly, underscoring its primary anti-angiogenic mechanism.[5][6] While micromolar concentrations are often required to inhibit tumor cell proliferation in vitro, nanomolar concentrations are effective at inhibiting angiogenesis.[5][6]
In vivo studies using human tumor xenograft models have demonstrated broad and potent anti-tumor efficacy of anlotinib at doses lower than other TKIs like sunitinib (B231).[5][8] For instance, in a human colon cancer SW620 xenograft model, anlotinib at a dose of 3 mg/kg showed comparable antitumor activity to sunitinib at 50 mg/kg.[5] In some models, anlotinib treatment has even led to tumor regression.[5]
Signaling Pathway Inhibition
Anlotinib's mechanism involves the blockade of key signaling pathways downstream of the targeted RTKs. By inhibiting VEGFR2, PDGFRβ, and FGFR1, anlotinib effectively suppresses the activation of their common downstream signaling molecule, ERK.[1][9][10]
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs have shown that anlotinib is rapidly absorbed with good membrane permeability.[1][11][12] The oral bioavailability was reported to be 28–58% in rats and 41–77% in dogs.[1][11][12] Anlotinib exhibits high plasma protein binding (around 93-97%) in rats, dogs, and humans.[1][11] The terminal half-life varies between species, being approximately 5.1 hours in rats and 22.8 hours in dogs.[1][11][12]
| Pharmacokinetic Parameter | Rats | Dogs | Reference |
| Oral Bioavailability | 28-58% | 41-77% | [1][11][12] |
| Terminal Half-life (t1/2) | 5.1 ± 1.6 h | 22.8 ± 11.0 h | [1][11][12] |
| Plasma Protein Binding | 97% | 96% | [1][11] |
| Apparent Volume of Distribution (Vd) | 27.6 ± 3.1 L/kg | 6.6 ± 2.5 L/kg | [1][11] |
| Total Plasma Clearance | 5.35 ± 1.31 L/h/kg | 0.40 ± 0.06 L/h/kg | [1][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of anlotinib.
In Vitro Kinase Assay: The inhibitory effect of anlotinib on various tyrosine kinases was typically measured using an ELISA-based assay. Recombinant human kinase enzymes were incubated with a specific substrate and ATP in the presence of varying concentrations of anlotinib. The extent of substrate phosphorylation was then quantified using a specific antibody and a colorimetric or chemiluminescent detection system. The IC50 values were calculated from the dose-response curves.[5]
Cell Proliferation Assay: Human umbilical vein endothelial cells (HUVECs) or various tumor cell lines were seeded in 96-well plates. After cell attachment, they were treated with different concentrations of anlotinib in the presence or absence of growth factors (e.g., VEGF). Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays such as the sulforhodamine B (SRB) or MTT assay. The absorbance was measured to determine the percentage of cell growth inhibition, and IC50 values were calculated.[5]
Endothelial Cell Migration and Tube Formation Assays:
-
Migration Assay: HUVEC migration was assessed using a Transwell chamber assay. Cells were seeded in the upper chamber, and a chemoattractant (e.g., VEGF) was placed in the lower chamber. Anlotinib was added to the upper chamber. After incubation, the number of cells that migrated to the lower surface of the membrane was stained and counted.[5]
-
Tube Formation Assay: HUVECs were seeded on a layer of Matrigel in the presence of various concentrations of anlotinib and a pro-angiogenic stimulus. After incubation, the formation of capillary-like structures (tubes) was observed and quantified by measuring the total tube length or the number of branch points.[5]
In Vivo Xenograft Tumor Model: Human tumor cells were subcutaneously injected into immunodeficient mice (e.g., nude mice). Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Anlotinib was administered orally at different doses, typically once daily. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and often processed for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining).[5][8]
References
- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lnskaxh.com [lnskaxh.com]
- 11. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Anlotinib's Kinase Inhibition Profile: A Technical Guide
Anlotinib (B1662124) is an orally administered, small-molecule multi-target tyrosine kinase inhibitor (TKI) engineered to disrupt key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), as well as the stem cell factor receptor (c-Kit).[2][3][4][5] This comprehensive inhibition profile allows anlotinib to exert potent anti-tumor effects across a variety of solid tumors.[3][6]
Core Kinase Targets and Inhibitory Potency
Anlotinib demonstrates high selectivity and potent inhibitory activity against several key kinases involved in angiogenesis and cell proliferation. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been quantified through various preclinical studies. Anlotinib has shown particular potency against VEGFR2, a critical mediator of angiogenesis, with IC50 values reported to be less than 1 nmol/L.[2][7][8]
Table 1: Anlotinib In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | IC50 (nmol/L) | Reference |
| VEGFR2 | < 1.0 | [2][7] |
| VEGFR2 | 0.2 | [7][8][9] |
| VEGFR2 | 5.6 ± 1.2 | [10] |
| VEGFR3 | 0.7 | [7][8][9] |
| VEGFR1 | 26.9 | [7] |
| PDGFRβ | 115.0 | [7] |
| PDGFRβ | 8.7 ± 3.4 | [10] |
| FGFR1 | 11.7 ± 4.1 | [10] |
| c-Kit | 14.8 | [7] |
Note: Variations in IC50 values can be attributed to different experimental conditions and assay formats.
Beyond these primary targets, anlotinib also exhibits inhibitory effects on other kinases including PDGFRα, FGFR1-4, RET, MET, Aurora-B, and c-FMS.[11][12][13] This broad-spectrum activity contributes to its robust anti-tumor and anti-angiogenic effects.[2][11]
Affected Signaling Pathways
The binding of anlotinib to the ATP-binding pocket of these kinases blocks their phosphorylation and subsequent activation.[2][14][15] This action effectively interrupts major downstream signaling cascades that are crucial for tumor cell function. The primary pathways affected are:
-
PI3K/AKT/mTOR Pathway: Downstream of VEGFR, FGFR, and c-Kit, this pathway is a critical regulator of cell survival, proliferation, and growth.[4][15][16]
-
RAF/MEK/ERK (MAPK) Pathway: This cascade, also downstream of the primary targets, plays a central role in regulating cell proliferation, differentiation, and migration.[4][14][17][18]
By simultaneously disrupting these pathways, anlotinib effectively suppresses tumor angiogenesis, inhibits tumor cell proliferation, and can induce apoptosis (programmed cell death).[1][4][15]
Experimental Protocols
The kinase inhibition profile of anlotinib has been characterized using a combination of in vitro enzymatic assays and cell-based functional assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of anlotinib to inhibit the enzymatic activity of purified kinases.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This method quantifies kinase activity by detecting the phosphorylation of a substrate.
-
Methodology:
-
Recombinant tyrosine kinases are incubated in reaction buffer in 96-well plates.[7]
-
Anlotinib at various concentrations is added to the wells.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.[7]
-
After incubation, the reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.
-
A phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP) is added to detect the phosphorylated substrate.
-
A chromogenic substrate is added, and the resulting color change is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of anlotinib.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of anlotinib concentration.
-
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®)
-
Principle: This assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, resulting in a FRET signal.
-
Methodology:
-
The target kinase, a fluorescently labeled substrate (e.g., GFP-tagged), and ATP are combined in a buffer system.[19]
-
Anlotinib dilutions are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.[20]
-
A detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction) is added.[19]
-
If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing it in close proximity to the fluorescent substrate, allowing FRET to occur upon excitation.
-
The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates inhibition of kinase activity.[19]
-
IC50 values are derived from dose-response curves.
-
Cell-Based Functional Assays
These assays assess the effects of anlotinib on cellular processes that are dependent on the targeted kinases.
A. Cell Proliferation/Viability Assays (MTT or CCK-8)
-
Principle: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of cells.
-
Methodology:
-
Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates and allowed to adhere overnight.[21][22]
-
The cells are then treated with various concentrations of anlotinib for a specified duration (e.g., 24, 48, or 72 hours).[16][21]
-
For proliferation assays, cells may be stimulated with a growth factor like VEGF.[7]
-
Following treatment, a reagent (MTT or CCK-8) is added to each well and incubated for 2-4 hours.[16][21][22]
-
Living cells metabolize the reagent into a colored formazan (B1609692) product.
-
The absorbance of the solution is measured with a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[16][22]
-
The results are used to determine the concentration of anlotinib that inhibits cell growth by 50% (IC50).
-
B. Receptor Phosphorylation Assay (Western Blot)
-
Principle: This technique detects the phosphorylation status of specific proteins, providing a direct measure of kinase inhibition within the cell.
-
Methodology:
-
Cells are serum-starved and then pre-treated with different concentrations of anlotinib for a set time (e.g., 1.5 hours).[7]
-
The relevant ligand (e.g., VEGF, FGF-2, PDGF-BB) is added to stimulate receptor phosphorylation.[14]
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-VEGFR2) and the total form of the kinase.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is applied, and the resulting signal is captured. The ratio of phosphorylated protein to total protein is used to quantify the level of inhibition.[14]
-
References
- 1. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment | MDPI [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. lnskaxh.com [lnskaxh.com]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 [agris.fao.org]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. promega.com [promega.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
anlotinib hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anlotinib (B1662124) hydrochloride is a novel, orally administered small-molecule receptor tyrosine kinase (RTK) inhibitor that has demonstrated broad-spectrum anti-tumor activity. It targets multiple signaling pathways involved in tumor angiogenesis and proliferation, primarily inhibiting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of anlotinib hydrochloride. Detailed methodologies for key experimental assays are presented, along with a summary of its inhibitory effects and cellular activities. Furthermore, this guide illustrates the key signaling pathways affected by anlotinib and outlines a typical experimental workflow for its characterization.
Chemical Structure and Properties
Anlotinib hydrochloride is the dihydrochloride (B599025) salt of anlotinib. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride[1][2] |
| Synonyms | AL3818, Catequentinib Hydrochloride[3] |
| CAS Number | 1360460-82-7 (dihydrochloride)[1][3][4] |
| 1058156-90-3 (free base)[3] | |
| Molecular Formula | C₂₃H₂₄Cl₂FN₃O₃[1][2][3] |
| Molecular Weight | 480.36 g/mol [1][3] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Solubility | Soluble in DMSO (approx. 1 mg/ml) and dimethyl formamide (B127407) (approx. 0.5 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice.[3] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[3] |
Mechanism of Action and Biological Activity
Anlotinib is a multi-target tyrosine kinase inhibitor that exerts its anti-tumor effects by blocking key signaling pathways involved in angiogenesis and cell proliferation.[3][5][6] It shows high selectivity and inhibitory potency for VEGFR2, a key mediator of angiogenesis.
Kinase Inhibition Profile
The inhibitory activity of anlotinib against a panel of receptor tyrosine kinases has been evaluated in various studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 26.9[5] |
| VEGFR2 | 0.2[5] |
| VEGFR3 | 0.7[5] |
| FGFR1 | 11.7[5] |
| PDGFRβ | 115[5] |
| c-Kit | 14.8[5] |
| c-Met | >2000[5] |
| c-Src | >2000[5] |
| EGFR | >2000[5] |
| HER2 | >2000[5] |
In Vitro Cellular Activity
Anlotinib has been shown to inhibit the proliferation of various cancer cell lines and endothelial cells.
| Cell Line/Assay | IC₅₀ |
| HUVEC (VEGF-induced migration) | 0.1 nM[6] |
| Various Cancer Cell Lines (Proliferation) | 3-12.5 µM[5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of anlotinib hydrochloride.
Kinase Inhibition Assay (ELISA-based)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of anlotinib against a specific tyrosine kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Anlotinib hydrochloride
-
96-well microplates
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Anti-phosphotyrosine antibody (e.g., PY99)
-
HRP-conjugated secondary antibody
-
TMB or other suitable substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well microplate with the poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of anlotinib hydrochloride in the assay buffer.
-
In each well, add the kinase, the ATP solution, and the anlotinib dilution (or vehicle control).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Wash the plate to remove ATP and unbound reagents.
-
Add the anti-phosphotyrosine primary antibody to each well and incubate at room temperature for 1-2 hours.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each anlotinib concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of anlotinib on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Anlotinib hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of anlotinib hydrochloride in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the anlotinib dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of anlotinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Anlotinib hydrochloride
-
Vehicle solution (for control group)
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the anlotinib formulation for oral gavage at the desired dose levels.
-
Administer anlotinib or the vehicle to the respective groups of mice daily (or as per the determined schedule) by oral gavage.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors and process them for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by anlotinib and a logical workflow for its preclinical characterization.
Caption: Anlotinib inhibits multiple RTKs, blocking downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.
Caption: A typical workflow for the preclinical characterization of anlotinib hydrochloride.
Conclusion
Anlotinib hydrochloride is a potent multi-target receptor tyrosine kinase inhibitor with significant anti-angiogenic and anti-proliferative activities. Its ability to simultaneously block multiple critical signaling pathways underscores its potential as a valuable therapeutic agent in the treatment of various cancers. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into its mechanisms of resistance and potential combination therapies will continue to define its role in oncology.
References
- 1. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 4. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. What is Anlotinib Dihydrochloride used for? [synapse.patsnap.com]
Anlotinib (Hydrochloride): A Technical Guide for Researchers
CAS Number: 1058156-90-3 (Anlotinib free base)
Anlotinib (B1662124) Hydrochloride: 1058157-76-8 (monohydrochloride), 1360460-82-7 (dihydrochloride)
Chemical Name: 1-(((4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropan-1-amine
This technical guide provides a comprehensive overview of anlotinib, a multi-target tyrosine kinase inhibitor (TKI), for researchers, scientists, and drug development professionals. It covers the molecule's mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Properties and Mechanism of Action
Anlotinib is a potent oral TKI that exerts its anti-tumor effects by inhibiting several receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β). Additionally, it shows inhibitory activity against c-Kit, and Ret.[1][2][3] By blocking these receptors, anlotinib effectively hinders downstream signaling pathways, primarily the ERK and Akt pathways, leading to the inhibition of tumor angiogenesis, cell proliferation, and migration.[4]
Signaling Pathway Inhibition
Anlotinib's multi-targeted approach disrupts key signaling cascades crucial for tumor growth and survival. The binding of growth factors like VEGF, PDGF, and FGF to their respective receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling. Anlotinib competitively binds to the ATP-binding pocket of these kinases, preventing phosphorylation and subsequent activation of downstream effectors like ERK and Akt. This dual blockade of critical pathways contributes to its broad anti-tumor activity.
Caption: Anlotinib's inhibition of multiple receptor tyrosine kinases and downstream pathways.
Quantitative Preclinical Data
Anlotinib has demonstrated potent inhibitory activity against its target kinases and has shown significant anti-proliferative and anti-angiogenic effects in various preclinical models.
Kinase Inhibition
The half-maximal inhibitory concentrations (IC50) of anlotinib against key tyrosine kinases are summarized below.
| Kinase Target | IC50 (nM) |
| VEGFR2 | < 1[5], 0.2[5], 5.6 ± 1.2[6] |
| VEGFR3 | 0.7[5] |
| PDGFRβ | 8.7 ± 3.4[6], 115.0[5] |
| FGFR1 | 11.7 ± 4.1[6] |
| c-Kit | 14.8[5] |
| VEGFR1 | 26.9[5] |
In Vitro Cellular Activity
Anlotinib inhibits the proliferation of various cancer cell lines and endothelial cells.
| Cell Line | Assay | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-stimulated proliferation | 0.0002[5] |
| Multiple Cancer Cell Lines | Proliferation | 3 - 12.5[7] |
| PC-9 (Lung Cancer) | Proliferation | 8.06 ± 1.2[8] |
| HCC827 (Lung Cancer) | Proliferation | 7.39 ± 0.81[8] |
| PC-9-derived LCSCs | Proliferation | 15.73 ± 0.48[8] |
| HCC827-derived LCSCs | Proliferation | 13.19 ± 0.53[8] |
Pharmacokinetics in Animal Models
Pharmacokinetic parameters of anlotinib have been evaluated in several animal species.
| Species | Oral Bioavailability (%) | Terminal Half-life (h) | Apparent Volume of Distribution (L/kg) | Total Plasma Clearance (L·h⁻¹·kg⁻¹) |
| Rat | 28-58 | 5.1 ± 1.6 | 27.6 ± 3.1 | 5.35 ± 1.31 |
| Dog | 41-77 | 22.8 ± 11.0 | 6.6 ± 2.5 | 0.40 ± 0.06 |
Clinical Data Summary
Anlotinib has undergone extensive clinical evaluation and is approved for the treatment of advanced non-small cell lung cancer (NSCLC) and soft tissue sarcoma in China.[9]
Pharmacokinetics in Humans
In a phase I study in patients with advanced refractory solid tumors, anlotinib was rapidly absorbed and slowly eliminated with a half-life of 96 hours.[1] A population pharmacokinetic model described its profile as a one-compartment model with first-order absorption and elimination.[10]
| Parameter | Population Estimate |
| Apparent total clearance | 8.91 L/h[10] |
| Apparent volume of distribution | 1950 L[10] |
| Absorption rate constant | 0.745/h[10] |
Clinical Efficacy in Advanced NSCLC (ALTER-0303 Trial)
The ALTER-0303 trial was a randomized, double-blind, placebo-controlled phase III study in patients with advanced NSCLC who had progressed after at least two lines of chemotherapy.
| Endpoint | Anlotinib | Placebo | P-value |
| Median Overall Survival (OS) | 9.6 months | 6.3 months | 0.002[11] |
| Median Progression-Free Survival (PFS) | 5.4 months | 1.2 months | < 0.0001[12] |
| Objective Response Rate (ORR) | 9.2% | 0.7% | < 0.001 |
| Disease Control Rate (DCR) | 81.0% | 37.1% | < 0.001[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize anlotinib.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is for determining the in vitro potency of anlotinib against a target kinase like VEGFR2.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
-
Prepare serial dilutions of anlotinib in 1x Kinase Buffer with a constant percentage of DMSO (e.g., 1%).
-
Dilute the recombinant kinase (e.g., VEGFR2) and substrate (e.g., Poly (Glu, Tyr) 4:1) in 1x Kinase Buffer to the desired concentrations.
-
-
Kinase Reaction:
-
In a white 96-well plate, add the anlotinib dilutions. Include wells for positive control (kinase + vehicle) and blank (vehicle, no kinase).
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.
-
Add the master mix to all wells.
-
Initiate the reaction by adding the diluted kinase to all wells except the blank.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the reaction by adding a reagent that also depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Incubate as per the manufacturer's instructions.
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
Cell Proliferation (MTT) Assay
This assay measures the effect of anlotinib on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of anlotinib or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16][17]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting the phosphorylation status of key proteins in signaling pathways affected by anlotinib.
Caption: General workflow for Western blot analysis.
Protocol:
-
Sample Preparation: Treat cells with anlotinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][18]
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of anlotinib's anti-tumor efficacy in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer anlotinib orally (e.g., 3-6 mg/kg daily) or vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for markers like CD31 and Ki-67).[14]
Synthesis of Anlotinib Hydrochloride
The synthesis of anlotinib hydrochloride can be achieved through a multi-step process. One reported method involves the reaction of 7-benzyloxy-4-chloro-6-methoxyquinoline with a substituted phenol (B47542) intermediate, followed by a series of reactions including nitro group reduction, debenzylation, and introduction of the cyclopropylamine (B47189) side chain, and finally, salt formation with hydrochloric acid.
Pharmacokinetic Analysis by LC-MS/MS
A sensitive and robust UPLC-MS/MS method has been developed for the simultaneous quantification of anlotinib in plasma.
Protocol Outline:
-
Sample Preparation: Protein precipitation of plasma samples using a suitable organic solvent.
-
Chromatographic Separation: Separation on a C18 column with a gradient mobile phase.
-
Mass Spectrometric Detection: Detection using an ESI+ source in multiple reaction monitoring (MRM) mode. The transition for anlotinib is typically m/z 408.2 → 339.2.[19]
-
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, and stability.
This technical guide provides a foundational understanding of anlotinib (hydrochloride) for research and development purposes. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 3. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 4. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 6. A selective and robust UPLC-MS/MS method for the simultaneous quantitative determination of anlotinib, ceritinib and ibrutinib in rat plasma and its application to a pharmacokinetic study - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of anlotinib treatment for advanced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Anlotinib, a Tyrosine Kinase Inhibitor, in Rat Plasma by UHPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment and validation of a LC-MS/MS method for the determination of anlotinib in human plasma: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Anlotinib: A Core Technical Guide for Researchers
Anlotinib (B1662124) is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a range of cancers. This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of anlotinib, with a focus on its molecular properties, mechanism of action, and relevant experimental protocols for preclinical research.
Anlotinib: Molecular and Chemical Properties
Anlotinib is available for research and clinical use as a free base and as a hydrochloride salt. The key molecular details are summarized in the table below.
| Property | Anlotinib (Free Base) | Anlotinib Dihydrochloride |
| Molecular Formula | C₂₃H₂₂FN₃O₃ | C₂₃H₂₄Cl₂FN₃O₃ |
| Molecular Weight | 407.4 g/mol [1] | 480.36 g/mol [2][3][4] |
| CAS Number | 1058156-90-3 | 1360460-82-7 |
| IUPAC Name | 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine | 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride |
Mechanism of Action: Signaling Pathway Inhibition
Anlotinib exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. The primary targets of anlotinib include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and the stem cell factor receptor (c-Kit).
By binding to the ATP-binding sites of these kinases, anlotinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways. Key pathways disrupted by anlotinib include the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for endothelial cell and tumor cell proliferation, migration, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical efficacy of anlotinib.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of anlotinib on the activity of specific receptor tyrosine kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR2, FGFR1, PDGFRβ)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Anlotinib stock solution (in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Protocol:
-
Prepare a serial dilution of anlotinib in kinase buffer.
-
Add the kinase enzyme and kinase substrate to each well of a 96-well plate.
-
Add the diluted anlotinib or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels or the phosphorylated substrate using a suitable detection method (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Calculate the percentage of kinase inhibition for each anlotinib concentration and determine the IC₅₀ value.
Cell Proliferation Assay (MTT or CCK-8)
This assay assesses the effect of anlotinib on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, A549, HT-29)
-
Complete cell culture medium
-
Anlotinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of anlotinib or vehicle control for 24, 48, or 72 hours.
-
Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Signaling Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by anlotinib.
Materials:
-
Cells treated with anlotinib and/or a growth factor (e.g., VEGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow: Quantification of Anlotinib in Biological Samples
The following workflow outlines a typical procedure for the quantification of anlotinib in plasma samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
References
Anlotinib's Biological Activity in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib (B1662124) is an orally administered, small-molecule multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity.[1] It primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2/KDR, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[2][3] Additionally, anlotinib is known to inhibit other key kinases such as c-Kit and Ret.[2] This comprehensive inhibitory profile allows anlotinib to disrupt multiple critical signaling pathways simultaneously, leading to the suppression of tumor growth, angiogenesis, and metastasis.[3][4] This technical guide provides a detailed overview of the biological activity of anlotinib in various cancer cell lines, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Core Mechanism of Action
Anlotinib exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby blocking downstream signaling cascades crucial for cancer cell survival and proliferation.[5] The primary targets of anlotinib are central to two key processes in tumor progression: angiogenesis and direct tumor cell proliferation. By inhibiting VEGFR, PDGFR, and FGFR, anlotinib potently disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][6] Furthermore, its inhibitory action on receptors like c-Kit and FGFR directly impacts tumor cell growth and survival.[4][5]
The inhibition of these primary targets leads to the downregulation of several key intracellular signaling pathways, most notably the PI3K/AKT/mTOR and RAS/MAPK (ERK) pathways.[7] These pathways are critical regulators of cell proliferation, survival, apoptosis, and cell cycle progression. By attenuating these signals, anlotinib induces a range of anti-tumor effects in cancer cell lines.
Key Signaling Pathways Targeted by Anlotinib
Anlotinib's multi-targeted nature allows it to interfere with several interconnected signaling pathways vital for tumor growth and survival. Below are diagrams illustrating the primary signaling cascades disrupted by anlotinib.
Anlotinib's inhibition of key receptor tyrosine kinases and downstream signaling pathways.
Quantitative Analysis of Anlotinib's Biological Activity
The following tables summarize the quantitative data on the in vitro effects of anlotinib across various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of Anlotinib in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 0.0002 (VEGF-stimulated) | - | [8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 2.0 (FBS-stimulated) | - | [8] |
| A549 | Non-Small Cell Lung Cancer | MTT | 3.0 - 12.5 | - | [8] |
| H1975 | Non-Small Cell Lung Cancer | MTT | - | - | [9] |
| PC9 | Non-Small Cell Lung Cancer | MTT | - | - | [9] |
| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 6.254 | 24 | [10][11] |
| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 4.432 | 48 | [10][11] |
| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 3.118 | 72 | [10][11] |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | CCK-8 | 3.224 ± 0.875 | 24 | [12] |
| SupB15 | B-cell Acute Lymphoblastic Leukemia | CCK-8 | 3.803 ± 0.409 | 24 | [12] |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | CCK-8 | 2.468 ± 0.378 | 48 | [12] |
| SupB15 | B-cell Acute Lymphoblastic Leukemia | CCK-8 | 2.459 ± 0.443 | 48 | [12] |
| RL | Transformed Follicular Lymphoma | CCK-8 | 2 - 10 | 24 | [13] |
| DOHH-2 | Transformed Follicular Lymphoma | CCK-8 | 2 - 10 | 24 | [13] |
| SU-DHL-4 | Transformed Follicular Lymphoma | CCK-8 | 2 - 10 | 24 | [13] |
| SU-DHL-6 | Transformed Follicular Lymphoma | CCK-8 | 2 - 10 | 24 | [13] |
| RL | Transformed Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | [13] |
| DOHH-2 | Transformed Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | [13] |
| SU-DHL-4 | Transformed Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | [13] |
| SU-DHL-6 | Transformed Follicular Lymphoma | CCK-8 | 1.5 - 4 | 48 | [13] |
Table 2: Effects of Anlotinib on Cell Cycle Distribution
| Cell Line | Cancer Type | Anlotinib Conc. (µM) | Incubation Time (h) | Effect | Reference |
| CT26 | Colorectal Cancer | Various | 24 | G2/M arrest | [14] |
| SKOV-3 | Ovarian Cancer | Various | 48 | G2/M arrest | [15] |
| Fadu | Hypopharyngeal Carcinoma | 10 | - | G2/M arrest, decreased S phase | [16] |
| RL | Transformed Follicular Lymphoma | Various | 18 | G2/M arrest | [13][17] |
| SU-DHL-4 | Transformed Follicular Lymphoma | Various | 18 | G2/M arrest | [13][17] |
| Molm-13 | Acute Myeloid Leukemia | Various | 8, 24 | G2/M arrest | [18] |
| MV4-11 | Acute Myeloid Leukemia | Various | 8, 24 | G2/M arrest | [18] |
Table 3: Induction of Apoptosis by Anlotinib
| Cell Line | Cancer Type | Anlotinib Conc. (µM) | Incubation Time (h) | Method | Key Findings | Reference |
| CT26 | Colorectal Cancer | Various | 48 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis | [14] |
| SKOV-3 | Ovarian Cancer | Various | 24, 48, 72 | Flow Cytometry (Annexin V/PI) | Time- and dose-dependent increase in apoptosis | [15] |
| MCF-7 | Breast Cancer | 10 | 24 | Flow Cytometry (Annexin V/PI), TUNEL | Increased early and late apoptosis | [19] |
| MDA-MB-231 | Breast Cancer | 10 | 24 | Flow Cytometry (Annexin V/PI), TUNEL | Increased early and late apoptosis | [19] |
| RL | Transformed Follicular Lymphoma | Various | 24, 48 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis | [17][20] |
| DOHH-2 | Transformed Follicular Lymphoma | Various | 24, 48 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis | [17][20] |
Table 4: Inhibition of Cell Migration and Invasion by Anlotinib
| Cell Line | Cancer Type | Assay | Anlotinib Conc. (µM) | Key Findings | Reference |
| CT26 | Colorectal Cancer | Wound Healing, Transwell | Various | Dose-dependent inhibition of migration and invasion | [21] |
| MCF-7 | Breast Cancer | Wound Healing, Transwell | 2, 4, 6 | Concentration-dependent inhibition of migration and invasion | [22][23][24] |
| MUM-2B | Malignant Melanoma | Wound Healing, Transwell | 1, 2, 4 | Inhibition of migration and invasion | [25] |
| C8161 | Malignant Melanoma | Wound Healing, Transwell | 1, 2, 4 | Inhibition of migration and invasion | [25] |
| HUVEC | Endothelial Cells | Wound Healing, Transwell | 1, 2, 4 | Inhibition of migration and invasion | [25] |
| H1975-OR | Osimertinib-resistant NSCLC | Transwell | - | Combination with osimertinib (B560133) significantly inhibited migration | [9] |
| Colorectal Carcinoma Cells | Colorectal Cancer | Wound Healing, Transwell | 1.25, 2.5, 5.0 | Inhibition of migration and invasion | [26] |
| Fadu | Hypopharyngeal Carcinoma | Wound Healing, Transwell | - | Inhibition of migration and invasion | |
| Gastric Cancer Cells | Gastric Cancer | Wound Healing, Transwell | 8 | Reduced migration and invasion | [27] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro biological activity of anlotinib in cancer cell lines.
A generalized workflow for in vitro assessment of anlotinib's activity.
Cell Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.[2][28]
-
Treatment: Treat the cells with a series of concentrations of anlotinib and a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for an additional 2-4 hours.[10]
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[28] Measure the absorbance at a specific wavelength (e.g., 490 nm for MTT) using a microplate reader.[2]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[10]
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with anlotinib for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[3][29]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[29]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[29]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells with anlotinib, then harvest and wash with PBS.[30]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice or store at 4°C.[30]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[30]
-
Incubation: Incubate at room temperature for 5-10 minutes.[30]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[30]
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.[17]
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.[31]
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[31]
-
Treatment and Imaging: Wash the cells to remove debris and add fresh media with or without anlotinib. Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 4-8 hours).[32]
-
Data Analysis: Measure the width or area of the scratch at different time points to quantify the rate of cell migration and wound closure.[32]
Transwell Migration and Invasion Assay
This assay measures the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).[33]
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with a layer of Matrigel.[34]
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.[35]
-
Chemoattractant Addition: Place medium containing a chemoattractant (e.g., FBS) in the lower chamber.[35]
-
Incubation: Incubate the plate for a specific period to allow cells to migrate or invade through the membrane.
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.[7]
-
Quantification: Count the number of migrated/invaded cells in several microscopic fields to quantify cell motility.[34]
Tube Formation Assay
This assay evaluates the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures, a key step in angiogenesis.[36]
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract like Matrigel and allow it to solidify.[37]
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of different concentrations of anlotinib.[37]
-
Incubation: Incubate the plate for 4-24 hours to allow for the formation of tube-like structures.[37]
-
Imaging and Analysis: Visualize and capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.[38]
Conclusion
Anlotinib demonstrates potent and broad-spectrum anti-cancer activity in a wide range of cancer cell lines. Its multi-targeted inhibition of key receptor tyrosine kinases, particularly VEGFR, PDGFR, and FGFR, effectively disrupts crucial downstream signaling pathways like PI3K/AKT and RAS/MAPK. This leads to the significant inhibition of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and suppression of migration, invasion, and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of anlotinib and explore its therapeutic potential in oncology.
References
- 1. kumc.edu [kumc.edu]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT Assay and Determination of IC50 [bio-protocol.org]
- 11. Effects of anlotinib hydrochloride on the expression of immunogenic cell death-related molecules in Cal27 tongue cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. medsci.org [medsci.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wound healing assay - Wikipedia [en.wikipedia.org]
- 18. Anlotinib suppresses MLL-rearranged acute myeloid leukemia cell growth by inhibiting SETD1A/AKT-mediated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anlotinib suppresses the DNA damage response by disrupting SETD1A and inducing p53-dependent apoptosis in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Anlotinib inhibits the proliferation, migration and invasion, and...: Ingenta Connect [ingentaconnect.com]
- 24. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Anlotinib suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anlotinib suppresses proliferation, migration, and immune escape of gastric cancer cells by activating the cGAS-STING/IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 30. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 31. Scratch Wound Healing Assay [bio-protocol.org]
- 32. med.virginia.edu [med.virginia.edu]
- 33. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 34. clyte.tech [clyte.tech]
- 35. corning.com [corning.com]
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- 38. ibidi.com [ibidi.com]
Preclinical Pharmacology of Anlotinib Hydrochloride: A Technical Guide
Introduction
Anlotinib (B1662124) hydrochloride is a novel, orally administered, multi-target tyrosine kinase inhibitor (TKI) engineered to suppress tumor angiogenesis and proliferation.[1][2][3] Developed by Chia Tai Tianqing Pharmaceutical Group, it has demonstrated broad-spectrum anti-tumor activity in a range of preclinical models and has been approved for treating various malignancies.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of anlotinib, detailing its mechanism of action, inhibitory activity, in vitro and in vivo efficacy, and pharmacokinetic profile. The content is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Mechanism of Action
Anlotinib exerts its anti-tumor effects primarily by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[2][5] Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4), and Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ).[1][3][6] Additionally, it inhibits other kinases such as c-Kit and Ret.[3][6]
By binding to the ATP-binding pocket of these kinases, particularly VEGFR2, anlotinib blocks their phosphorylation and activation.[4][7] This disruption of signaling cascades inhibits downstream pathways crucial for tumor progression, including the RAS/MAPK/ERK and PI3K/AKT pathways.[1][8][9] The comprehensive inhibition of these signaling networks results in potent anti-angiogenic and anti-proliferative effects.[4][8]
Quantitative Data Summary
Anlotinib's pharmacological profile is characterized by potent and selective inhibitory activity, translating to significant in vitro and in vivo efficacy.
The half-maximal inhibitory concentration (IC50) values demonstrate anlotinib's high potency, particularly against VEGFR2.[4]
| Kinase Target | IC50 (nmol/L) | Reference(s) |
| VEGFR2 | 0.2 - 5.6 | [4][10][11] |
| VEGFR3 | 0.7 | [4] |
| PDGFRβ | 8.7 - 115.0 | [4][10][11] |
| FGFR1 | 11.7 | [10][11] |
| c-Kit | 14.8 | [4] |
| VEGFR1 | 26.9 | [4] |
Anlotinib effectively inhibits key cellular processes involved in angiogenesis at nanomolar concentrations, while its direct cytotoxic effect on tumor cells requires micromolar concentrations.[4][7]
| Assay | Cell Line | Endpoint | IC50 | Reference(s) |
| Cell Proliferation | HUVEC | VEGF-stimulated growth | Picomolar | [4][7] |
| Cell Migration | HUVEC | VEGF-stimulated migration | 0.1 nmol/L | [4] |
| Cell Viability | EA.hy 926 | Proliferation | 30.26 µmol/L | [10][12] |
| Cell Viability | A549 (KRAS-mutant) | Proliferation | 18.84 µmol/L | [13] |
| Cell Viability | NCI-H460 (KRAS-mutant) | Proliferation | 16.77 µmol/L | [13] |
In preclinical animal models, once-daily oral administration of anlotinib leads to significant, dose-dependent tumor growth inhibition across various human tumor xenografts.[4]
| Xenograft Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Microvessel Density Inhibition (%) | Reference(s) |
| SW620 (Colon) | 3 | 83 | - | [4] |
| N/A | 0.75 | - | 48.9 | [4] |
| N/A | 1.5 | - | 76.3 | [4] |
| N/A | 3 | - | 91.2 | [4] |
Note: In comparative studies, anlotinib at a dose of 3 mg/kg showed anti-tumor activity comparable to sunitinib (B231) at 50 mg/kg.[4]
Pharmacokinetic studies in rats and dogs reveal good membrane permeability and rapid absorption after oral administration.[14][15][16]
| Parameter | Rat | Dog | Human | Reference(s) |
| Oral Bioavailability | 28% - 58% | 41% - 77% | N/A | [14][15][16][17] |
| Terminal Half-life (t½) | 5.1 ± 1.6 h | 22.8 ± 11.0 h | 96 ± 17 h | [14][15][16][17] |
| Apparent Volume of Distribution (Vd) | 27.6 ± 3.1 L/kg | 6.6 ± 2.5 L/kg | N/A | [14][16][17] |
| Plasma Protein Binding | 97% | 96% | 93% | [11][14][16][17] |
| Major Metabolism Pathway | - | - | CYP3A4 / CYP3A5 | [14][15][17] |
Key Experimental Protocols
The preclinical characterization of anlotinib involved a series of standardized in vitro and in vivo assays.
The inhibitory effect of anlotinib against a panel of tyrosine kinases was measured using an ELISA-based assay.[4] This method typically involves incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, allowing for the calculation of IC50 values.
The anti-migratory activity of anlotinib was assessed using Transwell assays.[4] Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in the upper chamber of a Transwell insert. The lower chamber contained media with a chemoattractant (e.g., VEGF) and varying concentrations of anlotinib. After incubation, non-migrated cells were removed, and the cells that had migrated through the porous membrane to the lower side were fixed, stained, and counted to determine the inhibitory effect.[4]
To evaluate in vivo efficacy, human tumor cells (e.g., colon cancer SW620) were subcutaneously injected into immunocompromised nude mice.[4] When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. Anlotinib was administered orally once daily. Tumor volumes and mouse body weights were measured regularly throughout the study to assess efficacy and toxicity.[4] At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry.[4]
To investigate the effect of anlotinib on signaling pathways, cells were treated with the compound, lysed, and protein concentrations were determined.[4] Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies against target proteins (e.g., phosphorylated VEGFR2, AKT) and corresponding secondary antibodies. Protein bands were visualized using an imaging system to assess changes in protein expression and phosphorylation levels.[4][18]
This ex vivo assay assesses the effect on microvessel growth.[10] Thoracic aortas were excised from rats, cut into rings, and embedded in a collagen matrix. The rings were cultured in media containing pro-angiogenic factors (e.g., VEGF, PDGF-BB, FGF-2) with or without anlotinib. The extent of microvessel sprouting from the rings was observed and quantified over several days.[10][11]
Summary of Pharmacological Effects
Anlotinib's multi-targeted nature results in a dual mechanism of action that is highly effective in preclinical models.
The preclinical data collectively show that anlotinib potently inhibits angiogenesis by targeting key RTKs on endothelial cells.[4][12] It significantly blocks VEGF-stimulated proliferation and migration of HUVECs, inhibits tube formation, and reduces microvessel density in vivo.[4][7] While its direct anti-proliferative effect on tumor cells is less potent, requiring micromolar concentrations, its profound impact on the tumor vasculature is the primary driver of its broad and robust anti-tumor efficacy in xenograft models.[4][7] Furthermore, its favorable pharmacokinetic profile, including good oral absorption and high tissue distribution, supports its clinical development as an oral anti-cancer agent.[10][14]
The preclinical pharmacological profile of anlotinib hydrochloride establishes it as a highly potent and selective multi-target TKI. Its primary mechanism of action, the robust inhibition of tumor angiogenesis through the VEGFR, PDGFR, and FGFR pathways, provides a strong rationale for its clinical use. The extensive preclinical data, summarized herein, underscore its significant anti-tumor activity across a variety of cancer models and support its continued investigation and application in oncology.[4][7]
References
- 1. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 2. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of anlotinib in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 12. lnskaxh.com [lnskaxh.com]
- 13. Anlotinib Exerts Anti-Cancer Effects on KRAS-Mutated Lung Cancer Cell Through Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
Anlotinib's Anti-Angiogenic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anlotinib (B1662124) is a potent, orally administered, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activities.[1][2][3] This technical guide provides an in-depth overview of the core anti-angiogenic properties of anlotinib, focusing on its mechanism of action, inhibition of key signaling pathways, and a summary of its efficacy from preclinical studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[4][5] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR2), is a primary driver of this process.[6][7] Anlotinib is a novel TKI that targets multiple receptor tyrosine kinases involved in angiogenesis and tumor proliferation, including VEGFR, fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][8][9] Its ability to simultaneously block these pathways contributes to its broad-spectrum anti-tumor effects.[1][10]
Mechanism of Action: Inhibition of Key Angiogenic Signaling Pathways
Anlotinib exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking their downstream signaling cascades.[2][4][11]
VEGFR Signaling Pathway
Anlotinib is a highly potent and selective inhibitor of VEGFR2, binding to its ATP-binding pocket.[1][6] It also shows inhibitory activity against VEGFR1 and VEGFR3.[6] By inhibiting VEGFR phosphorylation, anlotinib effectively blocks the activation of downstream signaling molecules such as ERK1/2 and Akt, which are crucial for endothelial cell proliferation, migration, and survival.[6][7][12]
PDGFR Signaling Pathway
Anlotinib also targets PDGFRα and PDGFRβ.[1][10] The PDGF/PDGFR pathway is involved in the recruitment of pericytes and smooth muscle cells, which are essential for the maturation and stabilization of newly formed blood vessels.[13] Inhibition of PDGFR signaling by anlotinib disrupts this vascular support system, leading to vessel destabilization.
FGFR Signaling Pathway
The FGF/FGFR signaling axis is another important pathway in tumor angiogenesis and is implicated in resistance to anti-VEGF therapies.[10][14] Anlotinib inhibits FGFR1, 2, and 3, thereby blocking FGF-mediated endothelial cell proliferation and migration.[10][11] This multi-targeted approach may help to overcome resistance mechanisms.
Other Kinase Targets
Anlotinib also demonstrates inhibitory activity against other tyrosine kinases such as c-Kit, Ret, Aurora-B, and c-FMS, which can contribute to its overall anti-tumor and anti-angiogenic efficacy.[10][15]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity and anti-angiogenic effects of anlotinib from preclinical studies.
Table 1: In Vitro Kinase Inhibition Profile of Anlotinib [6]
| Kinase Target | IC50 (nmol/L) |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.7 |
| c-Kit | 14.8 |
| VEGFR1 | 26.9 |
| PDGFRβ | 115.0 |
| c-Met | >2000 |
| c-Src | >2000 |
| EGFR | >2000 |
| HER2 | >2000 |
Table 2: In Vitro Anti-Angiogenic Activity of Anlotinib [6]
| Assay | Cell Type | Stimulant | IC50 (nmol/L) |
| HUVEC Proliferation | HUVEC | VEGF | < 1 |
| HUVEC Migration | HUVEC | VEGF | 0.1 |
Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Anlotinib
| Tumor Model | Anlotinib Dose (mg/kg) | Tumor Growth Inhibition (%) | Microvessel Density Inhibition (%) | Reference |
| SW620 (colon) | 3 | 83 | - | [6] |
| - | 0.75 | - | 48.9 | [6] |
| - | 1.5 | - | 76.3 | [6] |
| - | 3 | - | 91.2 | [6] |
| Orthotopic Breast Tumor | 1 | Significant | Significant | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anlotinib's anti-angiogenic properties are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
Anlotinib
-
Calcein AM (for visualization)
-
-
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[18]
-
Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of anlotinib or vehicle control.
-
Seed 1-1.5 x 10^4 HUVECs per well onto the solidified Matrigel.[18]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[19]
-
After incubation, carefully remove the medium.
-
For visualization, stain the cells with Calcein AM for 30 minutes at room temperature in the dark.
-
Wash the wells with PBS.
-
Capture images of the tube networks using an inverted fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
HUVEC Transwell Migration Assay
This assay measures the chemotactic migration of endothelial cells.
-
Materials:
-
HUVECs
-
Serum-free endothelial cell medium
-
EGM-2 medium with 20% FBS (chemoattractant)
-
Transwell inserts (8 µm pore size)
-
Matrigel (optional, for invasion assay)
-
Anlotinib
-
Giemsa or Crystal Violet stain
-
-
Protocol:
-
(Optional for invasion assay) Dilute Matrigel with serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for 1 hour to solidify.[6]
-
Starve HUVECs in serum-free medium for 4-6 hours.
-
Add 800 µL of EGM-2 medium with 20% FBS to the lower chamber of the Transwell plate.[6]
-
Resuspend starved HUVECs in serum-free medium containing different concentrations of anlotinib or vehicle control.
-
Seed 1 x 10^4 HUVECs in the upper chamber of the Transwell insert.[6]
-
Incubate the plate at 37°C for 24-48 hours.[6]
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 30 minutes.[6]
-
Stain the cells with Giemsa or 0.1% Crystal Violet for 15-30 minutes.[6][14]
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random microscopic fields.
-
Rat Aortic Ring Assay
This ex vivo assay assesses angiogenesis in a more complex tissue environment.
-
Materials:
-
Thoracic aorta from a 6-8 week old rat[5]
-
Sterile PBS
-
Endothelial Cell Growth Medium (ECGM)
-
Matrigel
-
48-well plates
-
Anlotinib
-
-
Protocol:
-
Euthanize a rat and aseptically dissect the thoracic aorta.[5][7]
-
Transfer the aorta to a dish with sterile PBS and carefully remove the surrounding fibro-adipose tissue.[7]
-
Slice the aorta into 1-1.5 mm thick rings.[7]
-
Coat the wells of a 48-well plate with 100 µL of Matrigel and incubate at 37°C for 30 minutes to solidify.[7]
-
Place one aortic ring in the center of each well and cover with an additional 100 µL of Matrigel.[7]
-
Incubate at 37°C for another 30 minutes.
-
Add 1.5 mL of ECGM with different concentrations of anlotinib or vehicle control to each well.[7]
-
Incubate the plate at 37°C and replace the medium every 2 days.[7]
-
After 4-7 days, capture images of the microvessel outgrowths from the aortic rings.
-
Quantify the angiogenic response by measuring the area or length of the microvessel sprouts using image analysis software.[7]
-
Immunohistochemistry (IHC) for CD31 in Tumor Xenografts
This in vivo method quantifies microvessel density in tumor tissues.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (3-5 µm)
-
Xylene
-
Graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., goat serum)
-
Primary antibody: anti-CD31
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
-
Protocol:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[4]
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in antigen retrieval buffer.[4]
-
Allow the slides to cool to room temperature.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.[16]
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.[1]
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.[16]
-
Wash the slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the slides with PBS.
-
Develop the signal by incubating with DAB substrate until a brown color appears.[1]
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.[1]
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several "hot spots" (areas of highest vascularity) at high magnification.[1]
-
Western Blot for Phosphorylated VEGFR2 and ERK
This assay measures the inhibition of signaling pathway activation.
-
Materials:
-
HUVECs
-
Serum-free medium
-
VEGF-A
-
Anlotinib
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Protocol:
-
Seed HUVECs and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.[8]
-
Pre-treat the cells with various concentrations of anlotinib or vehicle control for 2 hours.[8]
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[8]
-
Lyse the cells in lysis buffer on ice.[8]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibodies (e.g., anti-p-VEGFR2, anti-p-ERK) overnight at 4°C.[2][8]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[8]
-
Strip the membrane and re-probe for total VEGFR2, total ERK, and a loading control (GAPDH or β-actin) to normalize the data.
-
Quantify band intensities using densitometry software.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 8. benchchem.com [benchchem.com]
- 9. ibidi.com [ibidi.com]
- 10. researchgate.net [researchgate.net]
- 11. anlotinib alters tumor immune microenvironment by downregulating PD-L1 expression on vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thermofisher.com [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. lonza.picturepark.com [lonza.picturepark.com]
Anlotinib's c-Kit Inhibitory Activity: A Technical Guide
Introduction to Anlotinib (B1662124) and the c-Kit Proto-Oncogene
Anlotinib is an orally administered, small-molecule receptor tyrosine kinase (RTK) inhibitor with a multi-targeted profile.[1][2] It has demonstrated significant anti-tumor activity by inhibiting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3][4] One of the crucial targets of anlotinib is the c-Kit proto-oncogene, a receptor tyrosine kinase also known as CD117.
The c-Kit receptor and its ligand, stem cell factor (SCF), play a vital role in the proliferation and survival of certain cancer cells, particularly in gastrointestinal stromal tumors (GISTs) where c-Kit mutations are common.[4][5] Anlotinib's ability to inhibit c-Kit disrupts these downstream signaling cascades, contributing to its therapeutic efficacy.[4] This technical guide provides an in-depth overview of the c-Kit inhibitory activity of anlotinib, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Anlotinib's Kinase Inhibitory Activity
Anlotinib has been shown to be a potent inhibitor of c-Kit, in addition to other receptor tyrosine kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Target Kinase | IC50 (nM) |
| c-Kit | 14.8 [6][7][8][9] |
| VEGFR2 | 0.2[7][8][9] |
| VEGFR3 | 0.7[7][8][9] |
| FGFR1 | 11.7[7][8][9] |
| PDGFRβ | 115.0[6][7][8] |
| VEGFR1 | 26.9[7][8][9] |
| c-Met | >2000[7][8] |
| c-Src | >2000[7][8] |
| EGFR | >2000[7][8] |
| HER2 | >2000[6][7][8] |
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of anlotinib against c-Kit.[6][10]
1. Reagents and Materials:
-
Recombinant human c-Kit enzyme
-
Poly-Glu-Tyr (4:1) as a substrate
-
ATP (Adenosine triphosphate)
-
Anlotinib (dissolved in DMSO)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
96-well microtiter plates
2. Procedure:
-
Coat the 96-well plates with the Poly-Glu-Tyr substrate and incubate overnight at 4°C.
-
Wash the plates with wash buffer to remove any unbound substrate.
-
Prepare serial dilutions of anlotinib in the assay buffer.
-
Add the recombinant c-Kit enzyme to each well.
-
Add the anlotinib dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by washing the plates.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plates to remove any unbound antibody.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each anlotinib concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based c-Kit Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of anlotinib on the phosphorylation of c-Kit in a cellular context, for instance, using the Mo7e cell line which is sensitive to SCF stimulation.[10]
1. Reagents and Materials:
-
Mo7e cells
-
RPMI-1640 medium with fetal bovine serum (FBS)
-
Stem Cell Factor (SCF)
-
Anlotinib (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Kit, anti-total-c-Kit
-
Western blotting reagents and equipment
2. Procedure:
-
Culture Mo7e cells in RPMI-1640 medium supplemented with FBS.
-
Starve the cells by incubating them in a serum-free medium for several hours to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of anlotinib for a specified duration (e.g., 1.5 hours).[10]
-
Stimulate the cells with SCF to induce c-Kit phosphorylation.
-
Lyse the cells using a lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Perform western blotting analysis using anti-phospho-c-Kit and anti-total-c-Kit antibodies to assess the levels of phosphorylated and total c-Kit, respectively.
Western Blotting for Downstream Signaling Proteins
This protocol is used to investigate the effect of anlotinib on proteins downstream of c-Kit, such as AKT and ERK.[10]
1. Reagents and Materials:
-
Cell lysates from the cell-based phosphorylation assay
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of anlotinib on the phosphorylation of downstream signaling proteins.
Cell Viability Assay
This protocol measures the effect of anlotinib on the viability of cancer cells that are dependent on c-Kit signaling.[11]
1. Reagents and Materials:
-
Cancer cell line (e.g., MCF-7)[11]
-
Appropriate cell culture medium and supplements
-
Anlotinib (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent[11]
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5x10³ cells/well).[11]
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of anlotinib concentrations (e.g., 0, 2, 4, 6 µM) for a specific time period (e.g., 24, 48 hours).[11]
-
Add the CCK-8 reagent to each well and incubate for a specified time (e.g., 2 hours).[11]
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Anlotinib exerts its anti-tumor effects by binding to the ATP-binding pocket of c-Kit, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[10] The primary pathways affected include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.
Anlotinib inhibits c-Kit signaling pathway.
By blocking these pathways, anlotinib effectively suppresses tumor cell growth and proliferation.
Workflow for assessing anlotinib's c-Kit inhibition.
The logical relationship of anlotinib's mechanism of action leading to anti-tumor effects is a cascade of events starting from the inhibition of the c-Kit receptor.
Anlotinib's mechanism of anti-tumor action.
Conclusion
Anlotinib is a potent inhibitor of the c-Kit receptor tyrosine kinase, a key driver in various malignancies. Its ability to block c-Kit autophosphorylation and downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of anlotinib's c-Kit inhibitory activity, which is fundamental to understanding its clinical utility and developing strategies to overcome potential resistance.
References
- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 5. Activity of Anlotinib in the Second-Line Therapy of Metastatic Gastrointestinal Stromal Tumors: A Prospective, Multicenter, In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Anlotinib (hydrochloride) | CAS 1058157-76-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Anlotinib hydrochloride | CymitQuimica [cymitquimica.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib Hydrochloride: A Technical Guide to Target Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of anlotinib (B1662124) hydrochloride against its key target kinases. Anlotinib is a multi-target tyrosine kinase inhibitor that plays a crucial role in blocking signaling pathways involved in tumor angiogenesis and proliferation. This document summarizes the half-maximal inhibitory concentration (IC50) values of anlotinib for its principal targets, details the experimental methodologies used for these determinations, and visualizes the relevant signaling pathways.
In Vitro Inhibitory Activity of Anlotinib
Anlotinib has demonstrated potent and selective inhibitory activity against several receptor tyrosine kinases. The IC50 values, representing the concentration of anlotinib required to inhibit 50% of the kinase activity, have been determined through various preclinical studies.
Table 1: Anlotinib Hydrochloride IC50 Values for Target Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| VEGFR1 | 26.9 | [1] |
| VEGFR2 | 0.2 | [1][2] |
| VEGFR3 | 0.7 | [1] |
| PDGFRβ | 115.0 | [1] |
| c-Kit | 14.8 | [1] |
| FGFR1 | 11.7 | |
| FGFR2 | 25 (in AN3Ca cells) | [2] |
Note: IC50 values can vary between different experimental systems and conditions.
Experimental Protocols: Kinase Inhibition Assays
The inhibitory activity of anlotinib against various tyrosine kinases is typically determined using an Enzyme-Linked Immunosorbent Assay (ELISA). While specific protocols may vary between laboratories, the following outlines a general methodology for a tyrosine kinase inhibition ELISA.
General Workflow for Tyrosine Kinase Inhibition ELISA
References
- 1. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Preparation of Anlotinib Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: Anlotinib (B1662124) is a potent, orally bioavailable, multi-target receptor tyrosine kinase (RTK) inhibitor with anti-angiogenic and anti-tumor activities.[1] It targets several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), and c-Kit.[2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of anlotinib hydrochloride stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Physicochemical and Solubility Data
Anlotinib is available in different salt forms, most commonly as the monohydrochloride and dihydrochloride (B599025). It is crucial to use the correct molecular weight corresponding to the specific salt form for accurate molar concentration calculations. Anlotinib hydrochloride is soluble in DMSO but is not soluble in water.[4]
| Parameter | Anlotinib Monohydrochloride | Anlotinib Dihydrochloride | Reference |
| CAS Number | 1058157-76-8 | 1360460-82-7 | [1][3] |
| Molecular Formula | C₂₃H₂₂FN₃O₃ • HCl | C₂₃H₂₂FN₃O₃ • 2HCl | [3][5] |
| Molecular Weight | 443.9 g/mol | 480.4 g/mol | [3][5][6] |
| Appearance | Solid | Solid | [2][6] |
| Solubility in DMSO | ~1 mg/mL | Up to 96 mg/mL (~199 mM) | [2][7][8] |
| Recommended Storage | Solid: -20°C (≥ 4 years) | Solid: -20°C (long term) | [2][3][4] |
| Stock Solution Storage | -20°C (months to years) | -20°C (months to years) | [4] |
Anlotinib Signaling Pathway
Anlotinib exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases. This blockade disrupts downstream signaling cascades crucial for cell proliferation, migration, and blood vessel formation.[4]
Caption: Anlotinib inhibits key RTKs, blocking downstream pathways.
Experimental Protocol: 10 mM Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of anlotinib dihydrochloride (MW: 480.4 g/mol ) in DMSO. Adjust calculations accordingly if using the monohydrochloride salt.
3.1. Materials and Equipment
-
Anlotinib dihydrochloride powder (CAS: 1360460-82-7)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes for aliquots
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Anlotinib is a potent cytotoxic agent. Handle with care in a designated area, such as a chemical fume hood or ventilated enclosure.
-
Wear appropriate PPE at all times to avoid skin contact and inhalation.
-
Consult the Safety Data Sheet (SDS) before use.
3.3. Stock Solution Preparation Workflow
Caption: Workflow for preparing Anlotinib hydrochloride stock solution.
3.4. Step-by-Step Procedure
-
Calculation:
-
Determine the mass of anlotinib dihydrochloride needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × (1/1000 L) × 480.4 g/mol × 1000 mg/g
-
Mass = 4.804 mg
-
-
Weighing:
-
On an analytical balance, carefully weigh out 4.804 mg of anlotinib dihydrochloride powder onto weighing paper.
-
Transfer the powder into a sterile microcentrifuge tube or amber vial. Ensure all powder is transferred.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the powder. Using fresh, high-quality DMSO is recommended as moisture can reduce solubility.[8]
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected (amber or foil-wrapped) polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (months to years).[4] For very long-term storage, -80°C is also an option.
-
Application Example: Preparing a Working Solution
To prepare a 10 µM working solution for a cell culture experiment from the 10 mM stock:
-
Calculate Dilution Factor:
-
Dilution Factor = [Stock Concentration] / [Working Concentration] = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000x
-
-
Perform Dilution:
-
To make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by pipetting or gentle vortexing before adding to cells.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1% v/v) as it can be toxic to cells. The 1000x dilution described above results in a final DMSO concentration of 0.1%.
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy Anlotinib dihydrochloride | 1360460-82-7 | >98% [smolecule.com]
- 5. Anlotinib Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Anlotinib hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Anlotinib (hydrochloride) | CAS 1058157-76-8 | Cayman Chemical | Biomol.com [biomol.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Anlotinib In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Anlotinib (B1662124) is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that potently targets a variety of receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1/2/3/4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and the stem cell factor receptor (c-Kit).[1][2] This document provides a comprehensive overview of the working concentrations, detailed experimental protocols, and key signaling pathways relevant to the in vitro study of anlotinib.
Data Presentation: Anlotinib Working Concentrations
The effective concentration of anlotinib in vitro is highly dependent on the cell type and the specific biological process being investigated. Direct anti-proliferative effects on tumor cells typically require micromolar (µM) concentrations, whereas inhibition of endothelial cell functions, such as migration and tube formation, occurs at nanomolar (nM) levels.[3][4]
| Cell Line | Cancer/Cell Type | Assay Type | Anlotinib Concentration | Key Findings | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | Kinase Inhibition (VEGFR2) | IC50: 0.2 nM | Potent and selective inhibition of VEGFR2. | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Cell Migration (VEGF-stimulated) | IC50: 0.1 nM | Significant inhibition of endothelial cell migration. | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Cell Proliferation (VEGF-stimulated) | IC50: 0.2 nM | Potent inhibition of angiogenesis-dependent proliferation. | [3] |
| MCF-7 | Breast Cancer | Cell Viability, Apoptosis, Migration | 2 - 6 µM | Dose-dependent inhibition of proliferation and migration; induction of apoptosis. | [5][6] |
| SKOV-3 | Ovarian Cancer | Cell Viability (CCK-8) | 0.5 - 40 µM | Dose- and time-dependent inhibition of cell growth. | [7] |
| Cal27 | Tongue Squamous Cell Carcinoma | Cell Viability (CCK-8) | IC50: 6.25 µM (24h) | Time-dependent inhibition of cell proliferation. | [8] |
| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis, Invasion | 2 - 8 µg/mL (~4.9 - 19.6 µM) | Induced apoptosis and inhibited cell invasion. | [9] |
| A549/DDP | Cisplatin-Resistant NSCLC | Cell Viability, Colony Formation | 1 - 2 µM (in combination) | Suppressed cisplatin (B142131) resistance. | [10] |
| DOHH-2, RL | Transformed Follicular Lymphoma | Apoptosis | 2.5 - 5 µM | Dose-dependent induction of apoptosis. | [11][12] |
| Various | Kinase Panel | Kinase Inhibition Assays | IC50: 0.7 nM (VEGFR3), 14.8 nM (c-Kit), 26.9 nM (VEGFR1), 115.0 nM (PDGFRβ) | High selectivity for VEGFR family kinases. | [3] |
Key Signaling Pathways and Mechanisms
Anlotinib exerts its anti-tumor effects primarily by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.
Studies show that anlotinib treatment leads to the induction of apoptosis. This is often characterized by a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade.[6][11]
Experimental Protocols
A typical workflow for evaluating anlotinib in vitro involves a series of assays to determine its effects on cell viability, proliferation, apoptosis, and migration.
Protocol 1: Cell Viability Assay (CCK-8 Method)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) and assess the dose- and time-dependent effects of anlotinib on cell proliferation.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
96-well cell culture plates
-
Anlotinib hydrochloride (stock solution in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[5][7] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of anlotinib in complete medium. Concentrations can range from 0.5 µM to 40 µM or higher, depending on the cell line.[7] Remove the old medium from the wells and add 100 µL of the anlotinib-containing medium. Include a vehicle control group (DMSO-containing medium).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C with 5% CO2.[7]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the medium in the control wells turns orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as follows: Viability (%) = [(Absorbance of treated well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] x 100%
-
Data Analysis: Plot the viability percentage against the log of anlotinib concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following anlotinib treatment using flow cytometry.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
Anlotinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of anlotinib (e.g., 2, 4, 6 µM) for 24 or 48 hours.[5][11]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them with trypsin, and then combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of anlotinib on cell migration.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
Anlotinib (use sub-lethal concentrations that do not significantly affect viability)
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and grow them to ~90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (a "wound") through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with a fresh, low-serum medium containing the desired concentration of anlotinib or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in marked regions of the plate.
-
Incubation: Incubate the plate at 37°C with 5% CO2.
-
Image Acquisition (Time X): Capture images of the same marked regions at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure relative to the initial scratch area. A delay in closure in the anlotinib-treated group compared to the control indicates inhibition of migration.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation status of proteins in signaling pathways affected by anlotinib.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-VEGFR2, total VEGFR2, Bcl-2, Bax, Cleaved Caspase-3, β-actin)[3][5]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
References
- 1. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 3. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anlotinib Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of anlotinib hydrochloride on the expression of immunogenic cell death-related molecules in Cal27 tongue cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anlotinib suppresses the DNA damage response by disrupting SETD1A and inducing p53-dependent apoptosis in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medsci.org [medsci.org]
- 13. Cell proliferation viability assay [bio-protocol.org]
Anlotinib Hydrochloride: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib (B1662124) hydrochloride is a novel, orally administered small-molecule multi-target tyrosine kinase inhibitor (TKI). It has demonstrated broad-spectrum anti-tumor activity by inhibiting several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis. This document provides detailed application notes on the mechanism of action of anlotinib hydrochloride and standardized protocols for assessing its impact on cell viability in cancer cell lines.
Mechanism of Action
Anlotinib hydrochloride exerts its anti-cancer effects by targeting multiple RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Kit.[1][2][3] By binding to the ATP-binding pocket of these receptors, anlotinib inhibits their phosphorylation and activation, thereby blocking downstream signaling pathways.[4] The primary signaling cascades affected are the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.[5]
Signaling Pathway Diagram
Caption: Anlotinib hydrochloride inhibits multiple RTKs, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Data Presentation: In Vitro Cytotoxicity of Anlotinib Hydrochloride
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of anlotinib hydrochloride in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation Assay | - | 0.0002 (VEGF-stimulated) | [6] |
| PC-9 | Non-Small Cell Lung Cancer | MTT | 72 | 8.06 ± 1.2 | [7] |
| PC-9-derived LCSCs | Lung Cancer Stem-like Cells | MTT | 72 | 15.73 ± 0.48 | [7] |
| HCC827 | Non-Small Cell Lung Cancer | MTT | 72 | 7.39 ± 0.81 | [7] |
| HCC827-derived LCSCs | Lung Cancer Stem-like Cells | MTT | 72 | 13.19 ± 0.53 | [7] |
| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 24 | 6.254 | [8] |
| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 48 | 4.432 | [8] |
| Cal27 | Tongue Squamous Cell Carcinoma | CCK-8 | 72 | 3.118 | [8] |
| SKOV-3 | Ovarian Cancer | CCK-8 | 24 | ~10 | [9] |
| SKOV-3 | Ovarian Cancer | CCK-8 | 48 | ~5 | [9] |
| SKOV-3 | Ovarian Cancer | CCK-8 | 72 | ~2.5 | [9] |
| Various Tumor Cell Lines | Various | Proliferation Assay | - | 3.0 - 12.5 | [6] |
Experimental Protocols
Two common colorimetric assays for determining cell viability upon treatment with anlotinib hydrochloride are the MTT and CCK-8 assays. Both assays are reliable, and the choice between them often depends on the specific cell line and laboratory preference.
Cell Viability Assessment using MTT Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Anlotinib hydrochloride stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of anlotinib hydrochloride in complete culture medium. Remove the old medium from the wells and add 100 µL of the anlotinib hydrochloride dilutions (e.g., concentrations ranging from 2.5 to 50 µM).[7] Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 value.
Cell Viability Assessment using CCK-8 Assay
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Anlotinib hydrochloride stock solution
-
96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.[10]
-
Drug Treatment: Treat the cells with various concentrations of anlotinib hydrochloride (e.g., 0, 2, 4, 6 µM) for 24 hours.[10]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Determine the cell viability as a percentage relative to the untreated control and calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for determining cell viability after anlotinib hydrochloride treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anlotinib exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of anlotinib hydrochloride on the expression of immunogenic cell death-related molecules in Cal27 tongue cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anlotinib Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anlotinib Hydrochloride Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib (B1662124) hydrochloride is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity.[1][2] It primarily targets a range of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][3][4] By inhibiting these key signaling pathways, anlotinib can suppress tumor growth, angiogenesis, and metastasis.[1][5] One of the critical processes in metastasis is cell migration, and anlotinib has been shown to effectively inhibit this process in various cancer cell types.[5][6][7]
These application notes provide detailed protocols for setting up and performing cell migration assays to evaluate the efficacy of anlotinib hydrochloride. The two most common and effective methods for assessing cell migration in vitro are the scratch (wound-healing) assay and the Transwell (Boyden chamber) assay.
Mechanism of Action: Inhibition of Cell Migration
Anlotinib hydrochloride exerts its inhibitory effect on cell migration by blocking key signaling cascades that regulate cytoskeletal reorganization, cell-matrix adhesion, and cell motility. The primary targets of anlotinib are central to these processes.
// Nodes Anlotinib [label="Anlotinib Hydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; PDGFR [label="PDGFR", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"]; cKit [label="c-Kit", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellMigration [label="Cell Migration\n(Inhibited)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Anlotinib -> VEGFR [color="#5F6368"]; Anlotinib -> PDGFR [color="#5F6368"]; Anlotinib -> FGFR [color="#5F6368"]; Anlotinib -> cKit [color="#5F6368"]; VEGFR -> PI3K [color="#5F6368"]; PDGFR -> PI3K [color="#5F6368"]; FGFR -> PI3K [color="#5F6368"]; cKit -> PI3K [color="#5F6368"]; VEGFR -> ERK [color="#5F6368"]; PDGFR -> ERK [color="#5F6368"]; FGFR -> ERK [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> CellMigration [color="#5F6368"]; ERK -> CellMigration [color="#5F6368"]; } Anlotinib Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the effective concentrations of anlotinib hydrochloride and its impact on cell migration in various cancer cell lines as reported in preclinical studies.
Table 1: Effective Concentrations of Anlotinib Hydrochloride in Cell Migration Assays
| Cell Line | Cancer Type | Assay Type | Anlotinib Concentration (µM) | Incubation Time (h) | Observed Effect |
| MCF-7 | Breast Cancer | Wound Healing & Transwell | 2, 4, 6 | 24 | Significant inhibition of migration and invasion.[6] |
| CT26 | Colorectal Cancer | Wound Healing & Transwell | Not specified | 24 | Inhibition of migration.[5] |
| FaDu | Hypopharyngeal Carcinoma | Wound Healing & Transwell | 5, 10 | 48 | Significant inhibition of cell migration and invasion.[7][8] |
| H446 | Small Cell Lung Cancer | Wound Healing & Transwell | 5 | 24 | Inhibition of cell migration.[3] |
| HUVEC | Endothelial Cells | Transwell | 0.0001 (0.1 nM) | Not specified | Concentration-dependent inhibition of migration.[9] |
Table 2: IC50 Values of Anlotinib Hydrochloride
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Incubation Time (h) |
| HUVEC | Endothelial Cells | Proliferation | 0.0002 | Not specified |
| HUVEC | Endothelial Cells | Migration | 0.0001 (0.1 nM) | Not specified |
| Cal27 | Tongue Cancer | Proliferation | 6.254 | 24 |
| Cal27 | Tongue Cancer | Proliferation | 4.432 | 48 |
| Cal27 | Tongue Cancer | Proliferation | 3.118 | 72 |
Experimental Protocols
Scratch (Wound-Healing) Assay
This assay is a straightforward and widely used method to study collective cell migration.
Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate at which the cells migrate to close this gap is monitored over time, providing a measure of cell migration.[10]
// Nodes A [label="1. Seed cells and grow to a confluent monolayer", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Create a 'scratch' in the monolayer with a pipette tip", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Wash to remove detached cells and add medium with Anlotinib or vehicle control", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Image the scratch at 0h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Incubate and capture images at subsequent time points (e.g., 24h, 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Measure the width of the scratch and calculate the migration rate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Scratch Assay Experimental Workflow
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Anlotinib hydrochloride stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL or 1000 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.[11] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Scratch:
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[11]
-
Replace the PBS with serum-free or low-serum medium containing different concentrations of anlotinib hydrochloride (e.g., 0, 2, 5, 10 µM). A vehicle control (e.g., DMSO) should be included.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment medium, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.[11]
-
Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plates and capture images of the same scratch areas at regular intervals (e.g., 12, 24, 48 hours).[7]
-
Measure the width of the scratch at multiple points for each image. The migration rate can be calculated as the change in width over time.
-
The relative migration rate can be calculated using the formula: (Initial width at 0h - final width at 24h) / Initial width at 0h.[6]
-
Transwell (Boyden Chamber) Assay
This assay is used to assess the migratory and invasive potential of cells in response to a chemoattractant.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., medium with FBS). Migratory cells move through the pores to the lower side of the membrane.[12][13]
// Nodes A [label="1. Add chemoattractant (e.g., 10% FBS medium) to the lower chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Seed serum-starved cells with Anlotinib or vehicle control into the upper Transwell insert", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Incubate for an appropriate time (e.g., 24h) to allow for migration", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Remove non-migrated cells from the upper surface of the membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Fix and stain the migrated cells on the lower surface of the membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Count the stained cells under a microscope", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Transwell Assay Experimental Workflow
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Anlotinib hydrochloride stock solution
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
24-well plates
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution (0.1%)
-
Inverted microscope
Procedure:
-
Preparation:
-
Starve the cells in serum-free medium for 12-24 hours before the assay. This synchronizes the cells and enhances their migratory response to the chemoattractant.
-
-
Assay Setup:
-
Add 600-800 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[6]
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add the desired concentrations of anlotinib hydrochloride or vehicle control to the cell suspension.
-
Seed 100-200 µL of the cell suspension into the upper chamber of the Transwell inserts.[6]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for measurable migration (typically 12-48 hours, depending on the cell line).
-
-
Staining and Analysis:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.[6]
-
Stain the fixed cells with 0.1% crystal violet solution for 15-20 minutes.[6]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, migrated cells in several random fields of view using an inverted microscope at 100x or 200x magnification.[6]
-
The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
References
- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. Transwell细胞培养板实验步骤 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Note: Anlotinib Tube Formation Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anlotinib (B1662124) is a novel, orally administered, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity.[1][2] Its primary mechanism involves targeting multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[3][4] By inhibiting these key signaling pathways, anlotinib potently suppresses tumor angiogenesis and cell proliferation.[3][5] The tube formation assay is a critical in vitro method used to assess the anti-angiogenic potential of compounds like anlotinib by evaluating their ability to disrupt the formation of capillary-like structures by endothelial cells.
Mechanism of Action: Inhibition of Angiogenic Signaling
Anlotinib exerts its anti-angiogenic effects by blocking key signaling cascades initiated by pro-angiogenic factors such as VEGF, PDGF, and FGF.[5][6] Upon binding to their respective receptors on endothelial cells, these factors trigger receptor phosphorylation and the activation of downstream pathways, including the ERK and Akt pathways.[1][5] These pathways are crucial for promoting endothelial cell proliferation, migration, and differentiation into tube-like structures.[7][8] Anlotinib occupies the ATP-binding pocket of VEGFR2, PDGFRβ, and FGFR1, inhibiting their activation and consequently blocking the downstream signals required for neovascularization.[5][7]
Caption: Anlotinib inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Quantitative Data Summary
Anlotinib has been shown to effectively inhibit endothelial tube formation across various studies. The following table summarizes the quantitative effects observed.
| Cell Type | Anlotinib Concentration | Parameter Measured | Result / Inhibition | Reference |
| HUVEC | 0.0002 µmol/L (0.2 nmol/L) | VEGF-Stimulated Proliferation (IC₅₀) | 50% inhibition | [7] |
| HUVEC | 0.1 nmol/L | VEGF-Stimulated Migration (IC₅₀) | 50% inhibition | [7] |
| HUVEC | 100 nmol/L | Tube Formation | Few enclosed tubes detected | [7] |
| hLEC | 0.1 - 10 µM | Tube Length & Area | Significant, dose-dependent decrease | [1] |
| EA.hy926 | 0.1 - 1 µM | VEGF-Induced Tube Formation | Significant, dose-dependent inhibition | [5] |
HUVEC: Human Umbilical Vein Endothelial Cells; hLEC: human Lymphatic Endothelial Cells; IC₅₀: Half maximal inhibitory concentration.
Experimental Protocol: Anlotinib Tube Formation Assay
This protocol details the steps to assess the anti-angiogenic effect of anlotinib using an endothelial cell tube formation assay on a basement membrane matrix.
Caption: Experimental workflow for the anlotinib tube formation assay.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., EA.hy926)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
Anlotinib Hydrochloride
-
Vehicle Control (e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Sterile, pre-chilled pipette tips
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Serum-reduced medium for the assay (e.g., medium with 2% FBS)
Procedure
-
Plate Coating:
-
Thaw the basement membrane matrix overnight on ice in a 4°C refrigerator.[9]
-
Using pre-chilled pipette tips, add 50 µL of the cold liquid matrix to each well of a 96-well plate. Ensure the entire bottom surface is covered.
-
Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify into a gel.[9]
-
-
Cell Preparation:
-
Treatment and Seeding:
-
Prepare stock solutions of anlotinib in DMSO and make subsequent serial dilutions in the serum-reduced assay medium. A final concentration range of 0.1 nM to 10 µM is recommended to determine the dose-response effect.
-
Add the resuspended cells (1-2 x 10⁴ cells per well) mixed with the desired final concentrations of anlotinib (or vehicle control) to the matrix-coated wells. The final volume per well should be 150-200 µL.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Monitor tube formation periodically. Well-formed networks typically appear within 4-6 hours for HUVECs.[9] The total incubation time can range from 4 to 18 hours.
-
After incubation, capture images of the tube networks in each well using a phase-contrast microscope at 4x or 10x magnification.
-
-
Data Analysis and Quantification:
-
Quantify the extent of tube formation using an imaging software package (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Key parameters to measure include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branch Points/Nodes: The number of points where three or more tubes intersect.
-
Number of Loops/Meshes: The number of enclosed areas formed by the tubes.
-
-
Normalize the data from anlotinib-treated wells to the vehicle control wells. Perform statistical analysis (e.g., one-way ANOVA) to determine significance.[1]
-
Conclusion
This protocol provides a robust framework for evaluating the anti-angiogenic properties of anlotinib in vitro. By inhibiting key receptor tyrosine kinases like VEGFR2, anlotinib effectively disrupts the ability of endothelial cells to form capillary-like structures.[7][10] The tube formation assay is an essential tool for quantifying this effect and is widely applicable in preclinical cancer research and the development of anti-angiogenic therapies.
References
- 1. Anlotinib suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lnskaxh.com [lnskaxh.com]
- 6. cog133.com [cog133.com]
- 7. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anlotinib Hydrochloride Western Blot for p-VEGFR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anlotinib (B1662124) hydrochloride is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity.[1][2] A primary mechanism of action for anlotinib is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[3][4][5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis.[6][7]
Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 undergoes dimerization and autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades.[8][9][10] These pathways, including the PI3K/Akt and MAPK/ERK pathways, are crucial for endothelial cell proliferation, migration, and survival.[9][11][12] Anlotinib competitively binds to the ATP-binding pocket of the VEGFR2 tyrosine kinase domain, thereby inhibiting its phosphorylation and subsequent downstream signaling.[1][4][5]
This document provides detailed application notes and a comprehensive Western blot protocol for assessing the inhibitory effect of anlotinib hydrochloride on VEGFR2 phosphorylation (p-VEGFR2).
Signaling Pathway and Mechanism of Action
The binding of VEGF to its receptor, VEGFR2, triggers a cascade of intracellular events pivotal for angiogenesis. Anlotinib acts as a potent inhibitor of this pathway by preventing the initial autophosphorylation of VEGFR2, thus blocking all subsequent downstream signaling.
References
- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib suppresses tumor progression via blocking the VEGFR2/PI3K/AKT cascade in intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lnskaxh.com [lnskaxh.com]
- 7. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Anlotinib suppresses tumor progression via blocking the VEGFR2/PI3K/AKT cascade in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Anlotinib Hydrochloride in Xenograft Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of anlotinib (B1662124) hydrochloride in preclinical xenograft mouse models for various cancer types. The protocols outlined below are based on established research findings and are intended to serve as a detailed methodology for conducting these experiments.
Introduction
Anlotinib is a novel, orally administered, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity by targeting multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][3][4] By inhibiting these pathways, anlotinib effectively suppresses tumor growth and angiogenesis.[3][5] This document provides detailed protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of anlotinib hydrochloride in various cancer types.
Signaling Pathway of Anlotinib Hydrochloride
Anlotinib exerts its anti-tumor effects by blocking key signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis. The diagram below illustrates the primary signaling cascades inhibited by anlotinib.
Caption: Anlotinib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow for Xenograft Mouse Model
The following diagram outlines the general experimental workflow for evaluating the efficacy of anlotinib hydrochloride in a xenograft mouse model.
Caption: General workflow for an anlotinib xenograft study.
Detailed Experimental Protocols
The following protocols are provided for specific cancer types where anlotinib hydrochloride has been evaluated in xenograft mouse models.
Thyroid Cancer Xenograft Model
-
Cell Line: K1 (papillary thyroid cancer) or other suitable thyroid cancer cell lines.[6]
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 K1 cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Treatment Protocol:
-
Once tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.[7]
-
Treatment Group: Administer anlotinib hydrochloride at a dose of 3 mg/kg daily via intraperitoneal injection.[6]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., normal saline).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 3-4 days. Tumor volume can be calculated using the formula: (length × width²)/2.[7]
-
At the end of the experiment, euthanize the mice, excise the tumors, and measure the final tumor weight and volume.
-
Perform immunohistochemical (IHC) analysis on tumor tissues for proliferation markers (e.g., Ki-67) and microvessel density markers (e.g., CD31).[5][6]
-
Colorectal Cancer Xenograft Model
-
Cell Line: CT26 (murine colorectal carcinoma) or HCT116 (human colorectal carcinoma).[5][8]
-
Animal Model: BALB/c mice (for CT26) or BALB/c nude mice (for HCT116), 4-6 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
Treatment Protocol:
-
When tumors reach a palpable size, randomize mice into different treatment and control groups.
-
Treatment Groups: Administer anlotinib hydrochloride orally at doses of 0.75 mg/kg, 1.5 mg/kg, and 3 mg/kg daily.[5][9] A 6 mg/kg oral dose has also been used.[8]
-
Control Group: Administer the vehicle solution daily.
-
-
Monitoring and Endpoints:
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: NCI-H1975 or other appropriate NSCLC cell lines.[10]
-
Animal Model: BALB/c nude mice, 4-6 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells in 200 µL of Matrigel/PBS mixture into the right flank of each mouse.
-
Treatment Protocol:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Treatment Group: Administer anlotinib hydrochloride orally at a specified dose (e.g., 6 mg/kg or 12 mg/kg daily).[11]
-
Control Group: Administer the corresponding vehicle.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly.
-
At the study endpoint, collect tumors for weight measurement and further analysis.
-
Analyze tumor tissues for changes in angiogenesis-related markers.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on anlotinib hydrochloride in xenograft mouse models.
Table 1: Anlotinib Efficacy in Thyroid Cancer Xenograft Model
| Parameter | Control Group | Anlotinib (3 mg/kg) | Reference |
| Final Tumor Volume (mm³) | Significantly higher | Significantly lower | [6] |
| Final Tumor Weight (g) | Significantly higher | Significantly lower | [6] |
| Ki-67 Positive Cells (%) | Higher | Lower | [6] |
Table 2: Anlotinib Efficacy in Colorectal Cancer Xenograft Model
| Parameter | Control Group | Anlotinib (0.75 mg/kg) | Anlotinib (1.5 mg/kg) | Anlotinib (3 mg/kg) | Reference |
| Median Survival Time (days) | 41 | 48 | 54 | 64 | [5] |
| Tumor Growth Inhibition (%) | - | Dose-dependent inhibition | Dose-dependent inhibition | ~83% | [5][7] |
| CD31 Positive Microvessels | Higher | Significantly lower | Significantly lower | Significantly lower | [5] |
Table 3: Anlotinib Efficacy in Non-Small Cell Lung Cancer Xenograft Model
| Parameter | Control Group | Anlotinib (6 mg/kg) | Anlotinib (12 mg/kg) | Reference |
| Tumor Growth | Uninhibited | Significantly inhibited | Significantly inhibited | [11] |
| Median Survival | Shorter | Significantly prolonged | Significantly prolonged | [11] |
Conclusion
Anlotinib hydrochloride demonstrates significant anti-tumor and anti-angiogenic effects in various xenograft mouse models, including thyroid, colorectal, and non-small cell lung cancer.[5][6][10] The protocols and data presented here provide a solid foundation for designing and executing preclinical studies to further investigate the therapeutic potential of anlotinib. Researchers should optimize these protocols based on their specific cell lines and experimental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of anlotinib in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anlotinib suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anlotinib Induces a T Cell–Inflamed Tumor Microenvironment by Facilitating Vessel Normalization and Enhances the Efficacy of PD-1 Checkpoint Blockade in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib Dosage and Administration for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of anlotinib (B1662124) dosage and administration for in vivo mouse studies based on currently available preclinical data. The information is intended to guide researchers in designing effective experimental protocols for evaluating the efficacy of anlotinib in various cancer models.
Anlotinib is a novel multi-target tyrosine kinase inhibitor that has shown significant anti-tumor activity by inhibiting signaling pathways involved in angiogenesis and tumor cell proliferation.[1][2] Key targets of anlotinib include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2] Preclinical studies in various mouse models have established a range of effective and well-tolerated doses.
I. Summary of Anlotinib Dosage in In Vivo Mouse Studies
The effective dosage of anlotinib in mice can vary depending on the tumor model, administration route, and treatment schedule. The following tables summarize the quantitative data from various studies.
Table 1: Anlotinib Monotherapy Dosage and Efficacy in Xenograft Mouse Models
| Tumor Type | Mouse Strain | Anlotinib Dose (mg/kg) | Administration Route & Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Colon Cancer (SW620) | Nude | 3 | Oral, daily | 83% TGI | [3] |
| Ovarian Cancer (SK-OV-3) | Nude | 1.5, 3, 6 | Oral, daily for 2 weeks | Dose-dependent tumor growth inhibition | [4] |
| Renal Cancer (Caki-1) | Nude | 3 | Oral, daily | 80% TGI | [3] |
| Glioma (U-87MG) | Nude | 3 | Oral, daily | 55% TGI | [3] |
| NSCLC (Calu-3) | Nude | 3, 6 | Oral, daily | 91% TGI (3mg/kg), 95% TGI and tumor regression (6mg/kg) | [3] |
| NSCLC (A549) | Nude | 3 | Oral, daily for 21 days | Substantial inhibition of primary tumor growth | [5] |
| Soft Tissue Sarcoma (PDX) | Nude | 1.5, 3.0 | Oral gavage, daily for 5 weeks | Significant dose-dependent tumor inhibition | [6] |
| Esophageal Cancer (TE-1) | Nude | Not specified | Not specified | Reduced tumor size and weight | [7] |
| B-cell ALL (PDX) | NOD/SCID | Not specified | Not specified | Significantly abrogated leukemia burden and prolonged survival | [8] |
| Small-Cell Lung Cancer (H446) | Nude | 1.5 | Intragastric, daily for 14 days | Tumor growth inhibition | [9] |
| Lung Cancer Stem Cells (PC-9) | Nude | 10, 20 | Intraperitoneal, daily for 4 weeks | Significant inhibition of tumor growth | [10] |
Table 2: Anlotinib Combination Therapy Dosage and Efficacy
| Tumor Type | Mouse Model | Anlotinib Dose (mg/kg) & Schedule | Combination Agent & Dose | Outcome | Reference |
| Soft Tissue Sarcoma (PDX) | Nude | 1.5 or 3.0, daily (oral) | Epirubicin (B1671505) (2.5 mg/kg, weekly, i.p.) | High-dose anlotinib with epirubicin showed the most pronounced tumor inhibition | [6] |
| NSCLC (H23 CDX) | Nude | 2, daily (intragastric) | Sotorasib (60 mg/kg, daily) | Potent tumor suppression | [1] |
| NSCLC (H2122SR CDX) | Nude | 2, daily (intragastric) | Sotorasib (100 mg/kg, daily) | Potent tumor suppression | [1] |
| Small-Cell Lung Cancer (H446) | Nude | 1.5, daily (intragastric) | 5-FU (100 mg/kg, weekly, i.p.) | Significantly decreased tumor volumes in the combination group | [9] |
| Orthotopic Breast Tumor (EO771) | C57BL/6 | 2, daily | Anti-PD-1 (5 mg/kg, every 3 days) | Improved anti-PD-1 therapy efficacy | [11] |
| Neuroblastoma (Syngeneic) | A/J | 6 | Anti-PD-1 | Enhanced efficacy of PD-1 blockade | [12] |
Table 3: "Low-Dose" Anlotinib for Tumor Vascular Normalization
| Tumor Type | Mouse Model | Anlotinib Dose (mg/kg) & Schedule | Key Finding | Reference |
| Orthotopic Breast Tumor (EO771) | C57BL/6 | 1, 2, 4, 8, daily for 9 days | 2 mg/kg considered "effective low-dose" for tumor growth inhibition and vascular normalization. | [11] |
| LAP0297 Lung Tumor | Not specified | 4, 8, 16, daily | 4 mg/kg considered "effective low-dose" for this model. | [11] |
II. Experimental Protocols
A. Preparation and Administration of Anlotinib
Anlotinib is typically administered orally via gavage. For some studies, intraperitoneal injection has also been used.
Materials:
-
Anlotinib hydrochloride
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose sodium)
-
Gavage needles
-
Syringes
Protocol for Oral Administration (Gavage):
-
Preparation of Anlotinib Solution:
-
Anlotinib is typically suspended in sterile water or another appropriate vehicle. For example, in one study, anlotinib was suspended in double-distilled water (ddH₂O) to obtain a 0.3 mg/mL solution.[6]
-
Ensure the solution is thoroughly mixed to achieve a uniform suspension before each administration.
-
-
Animal Handling:
-
Gently restrain the mouse to immobilize its head and body.
-
-
Gavage Procedure:
-
Measure the correct volume of the anlotinib suspension based on the mouse's body weight and the desired dose.
-
Insert the gavage needle gently into the esophagus.
-
Slowly administer the anlotinib suspension.
-
Carefully remove the gavage needle.
-
-
Monitoring:
B. Xenograft Tumor Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Syringes and needles
Protocol:
-
Cell Preparation:
-
Culture the desired cancer cells to 80-90% confluency.
-
Harvest the cells and wash them with PBS or serum-free medium.
-
Resuspend the cells at the desired concentration (e.g., 1 x 10⁷ cells in 100 µL PBS for H23 CDX model).[1]
-
-
Subcutaneous Injection:
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Initiate treatment with anlotinib and/or other agents as per the experimental design.
-
III. Signaling Pathways and Experimental Workflows
Anlotinib's Mechanism of Action
Anlotinib primarily exerts its anti-tumor effects by targeting key receptor tyrosine kinases involved in angiogenesis and cell proliferation.
Caption: Anlotinib inhibits key receptor tyrosine kinases.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of anlotinib in a xenograft mouse model.
Caption: General workflow for anlotinib in vivo studies.
IV. Important Considerations
-
Toxicity: While generally well-tolerated at effective doses, it is crucial to monitor mice for signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur.[3]
-
Pharmacokinetics: Anlotinib is rapidly absorbed after oral administration in mice.[13][14] Its concentration in tumor tissue has been found to be higher than in plasma.[15][16]
-
Dose Optimization: The optimal dose of anlotinib can be model-dependent. It is recommended to perform dose-response studies to determine the most effective and tolerable dose for a specific cancer model.
-
Combination Strategies: Anlotinib has shown synergistic effects when combined with chemotherapy and immunotherapy.[1][6][9] The timing and scheduling of combination treatments should be carefully considered to maximize efficacy.
This document provides a summary of anlotinib dosage and administration in preclinical mouse models. Researchers should refer to the cited literature for more detailed methodologies and specific experimental contexts.
References
- 1. Anlotinib enhances the efficacy of KRAS-G12C inhibitors through c-Myc/ORC2 axis inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anlotinib suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anlotinib exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective low-dose Anlotinib induces long-term tumor vascular normalization and improves anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib in Combination with Chemotherapy: In Vivo Applications and Protocols
Application Note
The multi-targeted tyrosine kinase inhibitor, anlotinib (B1662124), has demonstrated significant anti-tumor activity by targeting various pathways involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, PDGFR, and c-Kit.[1][2] Emerging preclinical and clinical evidence highlights the synergistic potential of combining anlotinib with traditional chemotherapy agents. This combination strategy aims to enhance therapeutic efficacy, overcome drug resistance, and improve patient outcomes across a spectrum of cancers. This document provides a detailed overview of in vivo studies, quantitative data summaries, and standardized protocols for researchers investigating the combined effects of anlotinib and chemotherapy.
Data Summary of In Vivo Studies
The following tables summarize the quantitative outcomes from various in vivo studies combining anlotinib with different chemotherapy agents.
Table 1: Anlotinib in Combination with Platinum-Based Chemotherapy
| Cancer Type | Animal Model | Treatment Groups | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | N/A (Phase I Clinical Trial) | Anlotinib + Platinum/Pemetrexed | Feasible dose of anlotinib: 10 mg. Median PFS: 7.00 months.[3][4] | |
| Esophageal Squamous Cell Carcinoma (ESCC) | Patient-Derived Xenografts (PDX) | Control, Radiotherapy (RT), Cisplatin (B142131) + RT, Anlotinib + RT, Anlotinib + Cisplatin + RT | The anlotinib + cisplatin + radiotherapy group showed the strongest anti-tumor response and the most significant tumor shrinkage.[5] | |
| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | N/A (Phase II Clinical Trial) | Anlotinib + Etoposide (B1684455) + Platinum | ORR: 90.0%, DCR: 96.7%, Median PFS: 6.0 months, Median OS: 14.0 months.[6] | |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | N/A (Retrospective Study) | Anlotinib + ICIs + Platinum-chemo, ICIs + Platinum-chemo, Anlotinib + Platinum-chemo | Median PFS for Anlotinib + ICIs + Platinum-chemo: 7.76 months. Median PFS for Anlotinib + Platinum-chemo: 9.2 months.[7] |
Table 2: Anlotinib in Combination with Other Chemotherapies
| Cancer Type | Animal Model | Chemotherapy Agent | Treatment Groups | Key Findings | Reference |
| Small Cell Lung Cancer (SCLC) | H446 xenograft mice | 5-Fluorouracil (5-FU) | Saline, Anlotinib (1.5 mg/kg), 5-FU (100 mg/kg), Anlotinib + 5-FU | The combination of anlotinib and 5-FU significantly inhibited tumor growth compared to either agent alone.[8][9] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 and H1299 xenograft mice | Bevacizumab | Control, Bevacizumab, Anlotinib, Bevacizumab + Anlotinib | The combination reduced tumor volume 7.23-fold and weight 7.08-fold.[10] | |
| Metastatic Osteosarcoma | N/A (Retrospective Study) | Gemcitabine/Docetaxel | Anlotinib + GD, GD alone | Median PFS: 9.0 months (combo) vs. 5.0 months (GD alone). ORR: 38.4% (combo) vs. 15.8% (GD alone). DCR: 69.2% (combo) vs. 38.1% (GD alone).[11] | |
| Platinum-Resistant Ovarian Cancer (PROC) | N/A (Retrospective Study) | Oral Etoposide | Anlotinib + Oral Etoposide | ORR: 45.0%, DCR: 85.0%, Median PFS: 8.7 months.[12] | |
| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | N/A (Phase II Clinical Trial) | Etoposide (maintenance) | Anlotinib + Etoposide | Median PFS: 8.02 months, Median OS: 11.04 months.[13][14] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving the combination of anlotinib and chemotherapy.
Protocol 1: Xenograft Mouse Model for Anlotinib and 5-FU in Small Cell Lung Cancer
Objective: To evaluate the in vivo synergistic anti-tumor effect of anlotinib and 5-Fluorouracil (5-FU) in a small cell lung cancer (SCLC) xenograft model.
Materials:
-
Human SCLC cell line (e.g., H446)
-
Male BALB/c-nu mice (4-6 weeks old)
-
Anlotinib (formulated for oral gavage)
-
5-Fluorouracil (formulated for oral gavage)
-
Normal saline
-
Animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture H446 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 H446 cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly divide the mice into four groups (n=6 per group):
-
Control (oral saline)
-
Anlotinib (1.5 mg/kg, daily oral gavage)
-
5-FU (100 mg/kg, daily oral gavage)
-
Anlotinib (1.5 mg/kg) + 5-FU (100 mg/kg) (daily oral gavage)
-
-
Treatment Administration: Administer the respective treatments for a predefined period (e.g., 21 days).[9]
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Analysis: Compare tumor growth curves and final tumor weights between the different treatment groups to assess efficacy.
Protocol 2: Patient-Derived Xenograft (PDX) Model for Anlotinib and Chemoradiotherapy in Esophageal Squamous Cell Carcinoma
Objective: To assess the efficacy of anlotinib combined with chemoradiotherapy in a patient-derived xenograft (PDX) model of esophageal squamous cell carcinoma (ESCC).[5]
Materials:
-
Fresh tumor tissue from an ESCC patient
-
Immunocompromised mice (e.g., NOD/SCID)
-
Anlotinib (formulated for administration)
-
Cisplatin (formulated for administration)
-
Radiotherapy equipment
-
Animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment: Surgically implant a small piece of the patient's tumor tissue subcutaneously into the flank of an immunocompromised mouse.
-
Serial Passaging: Once the tumor reaches a certain size (e.g., >1000 mm³), excise it and passage it into subsequent generations of mice to expand the model.
-
Experimental Grouping: Once tumors in the experimental cohort reach a suitable size, randomize the mice into five groups:
-
Control (normal saline)
-
Radiotherapy (RT) alone
-
Cisplatin + RT
-
Anlotinib + RT
-
Anlotinib + Cisplatin + RT
-
-
Treatment Administration: Administer anlotinib and cisplatin according to a predetermined schedule and dosage. Deliver radiotherapy locally to the tumor site.
-
Tumor and Body Weight Monitoring: Measure tumor volumes and mouse body weights three times a week for the duration of the experiment (e.g., 2 weeks).[5]
-
Histological and Molecular Analysis: At the end of the study, excise the tumors for histological analysis (H&E staining), immunohistochemistry (e.g., for Bax, c-PARP, PCNA, CD31), and TUNEL assay to assess apoptosis and angiogenesis.[5]
-
Analysis: Compare tumor growth inhibition, body weight changes, and biomarker expression among the different treatment groups.
Visualizations
Signaling Pathway Diagram
References
- 1. Case report: Anlotinib plus oral etoposide: a potential salvage therapy based on insights from EGFR-TKI-resistant SCLC transformation PDX and clinical settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 3. A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anlotinib Combined With Chemoradiotherapy Exhibits Significant Therapeutic Efficacy in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of anlotinib combined with etoposide and platinum-based regimens in the first-line treatment of extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of anlotinib combined with immune checkpoint inhibitors and platinum-containing chemotherapy for later-line advanced non-small cell lung cancer: a retrospective three-arm real-world study using propensity-score matching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Combination of Anlotinib and Gemcitabine/Docetaxel in Patients with Metastatic Osteosarcoma Who Have Failed Standard Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of combined anlotinib-oral etoposide treatment for patients with platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic effectiveness of anlotinib combined with etoposide in extensive-stage small-cell lung cancer: a single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic effectiveness of anlotinib combined with etoposide in extensive-stage small-cell lung cancer: a single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anlotinib and Immunotherapy Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study design, experimental protocols, and data interpretation for investigating the combination of anlotinib (B1662124), a multi-targeted tyrosine kinase inhibitor, and immunotherapy, primarily focusing on immune checkpoint inhibitors (ICIs) like PD-1/PD-L1 antibodies.
Introduction
Anlotinib is an oral multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFR-α/β), and c-Kit.[1][2] Its primary mechanism of action is the inhibition of tumor angiogenesis and cell proliferation.[1] Emerging evidence suggests that anlotinib can also modulate the tumor microenvironment, making it more favorable for an immune response.[3][4] This has led to a strong rationale for combining anlotinib with immunotherapies, such as PD-1/PD-L1 inhibitors, to achieve synergistic anti-tumor effects.[5][6] This document outlines key considerations for designing and executing preclinical and clinical studies to evaluate this combination therapy.
Clinical Study Design
A prospective, phase II clinical trial is a common design to evaluate the efficacy and safety of anlotinib combined with immunotherapy.
Primary Endpoint:
-
Objective Response Rate (ORR)
Secondary Endpoints:
-
Progression-Free Survival (PFS)
-
Overall Survival (OS)
-
Disease Control Rate (DCR)
-
Duration of Response (DoR)
-
Safety and Tolerability
Patient Population: Patients with advanced solid tumors, such as non-small cell lung cancer (NSCLC) or small-cell lung cancer (SCLC), who have progressed after standard therapies are often enrolled.[7][8]
Treatment Regimen:
-
Anlotinib: Typically administered orally once daily, for example at a dose of 8-12 mg, on a two-week on, one-week off schedule.[8][9]
-
Immunotherapy (e.g., PD-1 inhibitor): Administered intravenously every three weeks.[8]
-
Treatment continues until disease progression or unacceptable toxicity.[6]
Efficacy Assessment: Tumor response is typically evaluated using imaging techniques like CT scans at baseline and then every 6-8 weeks, based on Response Evaluation Criteria in Solid Tumors (RECIST).[8][10]
Quantitative Data from Clinical Studies
The following tables summarize the efficacy of anlotinib in combination with immunotherapy across different cancer types and treatment lines.
Table 1: Efficacy of Anlotinib and PD-1/PD-L1 Inhibitors in Advanced Small-Cell Lung Cancer (SCLC)
| Study Population | Treatment Line | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) | Reference |
| Advanced SCLC | Second-line and subsequent | 3.40 | 8.20 | - | - | [7] |
| Previously immunotherapy-treated ES-SCLC | Later-line | - | 13.2 | 32.4 | 73.5 | [9] |
Table 2: Efficacy of Anlotinib and PD-1 Inhibitors in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Study Population | Treatment Line | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) | Reference |
| Advanced NSCLC | Second-line | - | - | 31.25 | 65.63 | [11] |
| Elderly patients with advanced NSCLC | First-line | 15.87 | - | 47.5 | 97.5 | [11] |
| Advanced refractory solid tumors (including NSCLC) | Various lines | - | - | 23.08 | 80.77 | [6] |
Preclinical Study Design & Experimental Protocols
Preclinical studies using animal models are crucial to elucidate the mechanism of synergy and to test novel combination strategies.
Animal Models
Syngeneic mouse models of cancer (e.g., lung cancer) are appropriate for studying the effects of combination therapy on the tumor microenvironment and anti-tumor immunity.[3]
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating anlotinib and immunotherapy combination.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the direct cytotoxic effect of anlotinib on cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., A549, H1299) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of anlotinib for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by anlotinib.
-
Protocol:
-
Treat cancer cells with anlotinib for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
3. Flow Cytometry for Immune Cell Profiling
-
Objective: To analyze the composition of immune cells within the tumor microenvironment.
-
Protocol:
-
Excise tumors from treated and control mice and mechanically dissociate them into a single-cell suspension.
-
Filter the cell suspension through a cell strainer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages; NK1.1 for NK cells).
-
For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells before adding intracellular antibodies.
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.
-
4. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of anlotinib on key signaling pathways.
-
Protocol:
-
Lyse treated cells or tumor tissues in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total VEGFR2, PDGFRβ, FGFR1) overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of anlotinib and immunotherapy is attributed to multiple mechanisms.
Caption: Signaling pathways and synergistic mechanisms of anlotinib and immunotherapy.
Anlotinib's inhibition of VEGFR, PDGFR, and FGFR leads to a reduction in angiogenesis and normalization of the tumor vasculature.[2] This alleviates hypoxia and enhances the infiltration of immune cells such as T cells and natural killer (NK) cells.[3][6] Furthermore, anlotinib can reprogram the immunosuppressive tumor microenvironment by decreasing the population of M2-like tumor-associated macrophages (TAMs) and increasing M1-like TAMs.[3] Some studies also suggest that anlotinib can downregulate PD-L1 expression on vascular endothelial cells.[13] By blocking the PD-1/PD-L1 axis, immune checkpoint inhibitors restore the anti-tumor activity of effector T cells.[9] The combination of these effects leads to a potent, synergistic anti-tumor response.
Logical Framework for Study Design
Caption: Logical framework for the development of anlotinib and immunotherapy combination.
Conclusion
The combination of anlotinib and immunotherapy represents a promising therapeutic strategy for various solid tumors. A well-designed study, incorporating both preclinical and clinical investigations, is essential to fully elucidate the synergistic mechanisms and to optimize the clinical application of this combination therapy. The protocols and frameworks provided in these application notes offer a guide for researchers and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib optimizes anti-tumor innate immunity to potentiate the therapeutic effect of PD-1 blockade in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of anlotinib combined with PD‐1/PD‐L1 inhibitors as second‐line and subsequent therapy in advanced small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anlotinib Combined With Anti-PD-1 Antibodies Therapy in Patients With Advanced Refractory Solid Tumors: A Single-Center, Observational, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of anlotinib combined with PD-1/PD-L1 inhibitors as second-line and subsequent therapy in advanced small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Retrospective Study of Anlotinib Combined with Anti-PD-1 Inhibitors in the 2nd or Later-Line Treatment of Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasibility and Safety of Anlotinib Combined with Immune Checkpoint Inhibitors in Patients with Previously Immunotherapy-Treated Extensive-Stage Small Cell Lung Cancer: A Retrospective Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Bevacizumab and anlotinib combination therapy acts via HIF-1α suppression to exert synergistic anti-angiogenic and anti-tumor effects in non-small cell lung cancer [frontiersin.org]
- 13. Research progress of anlotinib combination therapy in cancer treatment [ebhyxbwk.njournal.sdu.edu.cn]
Application Notes and Protocols for Anlotinib in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing anlotinib (B1662124), a multi-targeting tyrosine kinase inhibitor, in three-dimensional (3D) cell culture models such as spheroids and organoids. This document outlines the rationale for using 3D models, detailed experimental protocols, and expected outcomes based on the known mechanisms of anlotinib.
Introduction to Anlotinib and 3D Cell Culture
Anlotinib is an oral tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[1] By inhibiting these receptors, anlotinib effectively blocks downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][3]
Traditional two-dimensional (2D) cell cultures have limitations in predicting in vivo drug efficacy due to their lack of a complex microenvironment.[4][5] In contrast, 3D cell culture models, like spheroids and organoids, better mimic the in vivo conditions of tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration challenges.[6][7] This increased physiological relevance makes 3D models superior for assessing the efficacy of anti-cancer drugs like anlotinib.[8]
Key Signaling Pathways Targeted by Anlotinib
Anlotinib's multi-targeted nature allows it to interfere with several critical signaling cascades involved in tumorigenesis. Understanding these pathways is essential for designing experiments and interpreting results in 3D culture systems.
Quantitative Data Summary
While specific quantitative data for anlotinib in 3D cell culture models is emerging, data from 2D cultures and studies with other TKIs in 3D models provide expected trends. The following tables summarize representative data.
Table 1: Anlotinib IC50 Values in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 CIS | Cisplatin-Resistant Ovarian Cancer | Not specified, dose-dependent inhibition shown up to 10 µM | [9] |
| MCF-7 | Breast Cancer | Dose-dependent viability reduction at 2, 4, and 6 µM | [10] |
| TE-1R, KYSE-150R | Radioresistant Esophageal Cancer | Dose-dependent proliferation impairment at 2, 4, and 8 µmol/L | [11] |
| CT26 | Colorectal Cancer | Dose-dependent effects on proliferation, migration, and invasion | [12] |
Table 2: Expected Effects of Anlotinib in 3D Spheroid Models
| Parameter | Expected Effect | Rationale |
| Spheroid Growth/Size | Decrease | Inhibition of proliferation and induction of apoptosis.[13][14] |
| Viability (e.g., ATP assay) | Decrease | Cytotoxic and anti-proliferative effects. |
| Angiogenesis (in co-culture models) | Inhibition | Blockade of VEGFR and other pro-angiogenic pathways.[11] |
| Invasion/Metastasis (in ECM gels) | Inhibition | Interference with pathways controlling cell motility.[9] |
Experimental Protocols
The following protocols are generalized for the use of anlotinib in 3D spheroid and organoid cultures. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Spheroid Formation and Anlotinib Treatment
This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with anlotinib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Anlotinib stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Cell Culture: Culture cells in standard 2D flasks to 80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Seeding: Centrifuge the cell suspension, resuspend in fresh medium, and count the cells. Dilute the cell suspension to a seeding density of 1,000-5,000 cells per 100 µL.
-
Spheroid Formation: Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate. Incubate for 48-72 hours at 37°C and 5% CO₂ to allow spheroid formation.[15]
-
Anlotinib Treatment: Prepare serial dilutions of anlotinib in complete culture medium at 2x the final desired concentration. Add 100 µL of the anlotinib dilutions to the wells containing spheroids. Include a vehicle control (DMSO).
-
Incubation: Incubate the spheroids with anlotinib for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Add the 3D cell viability reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer to determine cell viability.[15]
-
Data Analysis: Calculate the IC50 value of anlotinib by plotting cell viability against the log of anlotinib concentration.
Protocol 2: Patient-Derived Organoid (PDO) Culture and Drug Sensitivity Assay
This protocol outlines the establishment of PDOs and their use for testing anlotinib sensitivity, which is particularly relevant for personalized medicine applications.
Materials:
-
Fresh patient tumor tissue
-
Basement membrane extract (e.g., Matrigel®)
-
Organoid culture medium (specific to the tissue of origin)
-
Digestion enzymes (e.g., collagenase, dispase)
-
Anlotinib stock solution (in DMSO)
-
384-well plates
-
Cell viability assay reagent
-
Microscope
Procedure:
-
Tissue Processing: Mechanically mince and enzymatically digest the fresh tumor tissue to obtain a single-cell or small-cluster suspension.
-
Organoid Seeding: Resuspend the cell suspension in basement membrane extract and plate as droplets in a multi-well plate. Allow the matrix to solidify.[16]
-
Organoid Culture: Add organoid culture medium and incubate at 37°C and 5% CO₂. Change the medium every 2-3 days. Passage organoids as they grow.
-
Drug Screening Preparation: Dissociate mature organoids into smaller fragments or single cells. Count and dilute to a concentration of approximately 15,000-20,000 organoids per mL in drug screening media.[17]
-
Anlotinib Plating: Dispense the organoid suspension into a 384-well plate. Add various concentrations of anlotinib and control solutions.
-
Incubation and Analysis: Incubate for 6-7 days. Assess organoid viability using a suitable assay (e.g., CellTiter-Glo® 3D).[17] Monitor morphological changes using a microscope.
References
- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anlotinib exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming drug testing with 3D cell culture | SciComm Clips [scicomm-clips.eu]
- 5. youtube.com [youtube.com]
- 6. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D cell culture models in research: applications to lung cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. Anlotinib Exerts Inhibitory Effects against Cisplatin-Resistant Ovarian Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anlotinib Inhibits Tumor Angiogenesis and Promotes the Anticancer Effect of Radiotherapy on Esophageal Cancer through Inhibiting EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 17. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anlotinib Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of anlotinib (B1662124) in various animal models for preclinical research in oncology and pulmonary arterial hypertension. The information is compiled from multiple studies to ensure accuracy and reproducibility.
Introduction to Anlotinib
Anlotinib is a novel, orally administered small-molecule receptor tyrosine kinase inhibitor (TKI).[1][2] It targets multiple signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2][3] Preclinical studies have demonstrated its potent anti-angiogenic and broad-spectrum antitumor activities.[3][4] Anlotinib has been approved for the treatment of advanced non-small cell lung cancer and is under investigation for other malignancies and diseases such as pulmonary arterial hypertension.[1][5]
Pharmacokinetic Profile of Anlotinib in Animal Models
Anlotinib exhibits good membrane permeability and is rapidly absorbed after oral administration.[1][6][7] Key pharmacokinetic parameters in rats and dogs are summarized below.
| Parameter | Rats | Dogs |
| Oral Bioavailability | 28-58% | 41-77% |
| Terminal Half-life | 5.1 ± 1.6 h | 22.8 ± 11.0 h |
| Total Plasma Clearance | 5.35 ± 1.31 L/h/kg | 0.40 ± 0.06 L/h/kg |
| Apparent Volume of Distribution | 27.6 ± 3.1 L/kg | 6.6 ± 2.5 L/kg |
| Plasma Protein Binding | 97% | 96% |
Data compiled from multiple sources.[1][6][7]
In tumor-bearing mice, anlotinib concentrations in tumor tissues have been found to be significantly higher than in plasma.[3][6]
Anlotinib in Animal Models of Cancer
Anlotinib has demonstrated significant antitumor efficacy in a variety of human tumor xenograft models.
Efficacy of Anlotinib in Xenograft Models
| Tumor Model | Animal Strain | Anlotinib Dose (mg/kg/day, p.o.) | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Colon Cancer (SW620) | Nude Mice | 3 | Daily | 83% |
| Ovarian Cancer (SK-OV-3) | Nude Mice | 3 | Daily | 97% |
| Renal Cancer (Caki-1) | Nude Mice | 3 | Daily | 80% |
| Glioblastoma (U-87MG) | Nude Mice | 3 | Daily | 55% |
| Lung Cancer (Calu-3) | Nude Mice | 3 | Daily | 91% |
| Soft Tissue Sarcoma (PDX) | Nude Mice | 1.5 - 3.0 | Daily for 5 weeks | Dose-dependent |
Data compiled from multiple sources.
Experimental Protocols for Cancer Models
This is the most common route for administering anlotinib in preclinical cancer studies.
Materials:
-
Anlotinib hydrochloride
-
Vehicle (e.g., normal saline, 0.5% carboxymethylcellulose sodium)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Protocol:
-
Preparation of Anlotinib Solution:
-
Calculate the required amount of anlotinib based on the mean body weight of the animal cohort and the desired dose.
-
Suspend or dissolve anlotinib in the chosen vehicle. For example, a stock solution can be prepared in DMSO and then diluted with normal saline for in vivo studies.[4]
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse or rat.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the anlotinib solution.
-
Carefully remove the gavage needle.
-
-
Monitoring:
-
Observe the animal for any signs of distress immediately after administration and monitor body weight and tumor volume regularly throughout the study.[4]
-
This method allows for localized and sustained release of anlotinib, potentially enhancing antitumor effects and reducing systemic toxicity.[8]
Materials:
-
Anlotinib hydrochloride
-
Hyaluronic acid-tyramine (HA-Tyr) conjugates
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Anlotinib Hydrogel (AL-HA-Tyr):
-
Encapsulate anlotinib with HA-Tyr conjugates.
-
The hydrogel is formed via the oxidative coupling of tyramine (B21549) moieties, catalyzed by HRP and H₂O₂.
-
-
Administration:
-
Once tumors in the mouse model reach a palpable size (e.g., 100-200 mm³), intratumorally inject the AL-HA-Tyr hydrogel.
-
The injection can be repeated at specified intervals (e.g., every four days).[8]
-
-
Evaluation:
-
Monitor tumor volume, body weight, and survival.
-
At the end of the study, tumors and organs can be harvested for histopathological and immunohistochemical analysis.[8]
-
Anlotinib in Animal Models of Pulmonary Arterial Hypertension (PAH) - Proposed Investigational Protocols
While clinical reports suggest a potential therapeutic role for anlotinib in pulmonary hypertension,[5][9] preclinical studies detailing its administration in established PAH animal models are limited. The following are proposed protocols based on standard PAH models and the known pharmacology of anlotinib.
Monocrotaline (B1676716) (MCT)-Induced PAH in Rats
Model Induction:
-
Induce PAH in male Wistar or Sprague-Dawley rats with a single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).[2][10][11][12]
-
PAH typically develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[2][12]
Proposed Anlotinib Treatment Protocol:
-
Dosing: Based on effective doses in cancer models, a starting dose of 3-6 mg/kg/day administered via oral gavage is proposed.
-
Vehicle: Normal saline or 0.5% carboxymethylcellulose.
-
Treatment Schedule: Initiate treatment 1-2 weeks post-MCT injection and continue for the duration of the study (e.g., 2-4 weeks).
-
Endpoint Analysis:
-
Hemodynamic measurements (RVSP, mean pulmonary arterial pressure).
-
Right ventricular hypertrophy assessment (Fulton's index).
-
Histological analysis of pulmonary vascular remodeling.
-
SU5416/Hypoxia (SuHx)-Induced PAH in Mice
Model Induction:
-
Administer a subcutaneous injection of the VEGFR inhibitor SU5416 (20 mg/kg) to C57BL/6 mice.[13]
-
Expose the mice to chronic hypoxia (10% O₂) for 3 weeks.[13]
-
This model induces a more severe PAH phenotype with angioobliterative lesions.[13]
Proposed Anlotinib Treatment Protocol:
-
Dosing: A dose range of 1.5-6 mg/kg/day via oral gavage is suggested.
-
Vehicle: 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, 0.9% benzyl (B1604629) alcohol has been used as a vehicle for SU5416 and could be considered for anlotinib.[14]
-
Treatment Schedule: Anlotinib administration can be initiated concurrently with the start of hypoxia and SU5416 injection and continued for the 3-week duration.
-
Endpoint Analysis:
-
Echocardiographic and invasive hemodynamic measurements.
-
Assessment of right ventricular hypertrophy.
-
Morphometric analysis of pulmonary vascular remodeling.[13]
-
Signaling Pathways and Experimental Workflows
Anlotinib's Mechanism of Action
Anlotinib inhibits multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation and angiogenesis.[1][3]
Anlotinib inhibits multiple RTKs and downstream pathways.
Experimental Workflow for Xenograft Studies
A typical workflow for assessing the efficacy of anlotinib in a cancer xenograft model.
Workflow for in vivo efficacy studies.
Proposed Workflow for PAH Studies
A proposed workflow for investigating the effects of anlotinib in a monocrotaline-induced PAH model.
Proposed workflow for anlotinib studies in PAH models.
References
- 1. d-nb.info [d-nb.info]
- 2. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 3. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intratumoral injection of anlotinib hydrogel enhances antitumor effects and reduces toxicity in mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anlotinib dramatically improved pulmonary hypertension and hypoxia caused by Pulmonary Tumor Thrombotic Microangiopathy (PTTM) associated with gastric carcinoma: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transforming growth factor-β inhibition and endothelin receptor blockade in rats with monocrotaline-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SU5416 does not attenuate early RV angiogenesis in the murine chronic hypoxia PH model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anlotinib Hydrochloride Technical Support Center
Welcome to the technical support center for anlotinib (B1662124) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is anlotinib hydrochloride and what are its primary cellular targets?
Anlotinib hydrochloride is a multi-target tyrosine kinase inhibitor (TKI).[1] It is an orally bioavailable drug that targets several receptor tyrosine kinases crucial for tumor growth and angiogenesis (the formation of new blood vessels).[1][2] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)[1]
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ)
-
Fibroblast Growth Factor Receptors (FGFR1-4)[1]
-
c-Kit[1]
By inhibiting these receptors, anlotinib blocks downstream signaling pathways, including the ERK and Akt pathways, thereby interfering with cell proliferation, migration, and angiogenesis.[3]
Q2: I am observing precipitation when I dilute my anlotinib hydrochloride stock solution in PBS. Why is this happening?
Anlotinib hydrochloride is sparingly soluble in aqueous buffers like PBS.[3] Direct dilution of a concentrated DMSO stock into PBS can cause the compound to precipitate out of solution. One source explicitly warns that PBS may cause precipitation and recommends using a saline solution instead for dilutions.[4] The pH of the final solution also significantly impacts solubility.
Q3: What is the recommended procedure for dissolving anlotinib hydrochloride for in vitro experiments?
For maximum solubility in aqueous buffers, it is recommended to first dissolve anlotinib hydrochloride in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3] A stock solution can then be diluted with the aqueous buffer of choice.[3] It is advisable not to store the aqueous solution for more than one day.[3]
Q4: What are the known solubility limits of anlotinib hydrochloride?
The solubility of anlotinib hydrochloride is highly dependent on the solvent and the pH. The following table summarizes the available solubility data.
| Solvent/Buffer | Concentration | pH |
| DMSO | ~1 mg/mL | N/A |
| Dimethyl formamide (B127407) (DMF) | ~0.5 mg/mL | N/A |
| 1:3 DMSO:PBS | ~0.25 mg/mL | 7.2 |
| Hydrochloric acid buffer | >1 g/mL | 1.7 |
| Acetate buffer | 114 µg/mL | 4.6 |
| Phosphate buffer | 0.89 µg/mL | 6.5 |
Troubleshooting Guide: Solubility Issues in PBS
This guide provides a systematic approach to addressing precipitation issues with anlotinib hydrochloride in PBS.
| Issue | Potential Cause | Recommended Solution |
| Milky or cloudy appearance upon dilution in PBS | Low aqueous solubility of anlotinib hydrochloride. | 1. Use an alternative buffer: Consider using a saline solution instead of PBS for dilutions, as this has been reported to reduce precipitation.[4]2. Perform a stepwise dilution: Instead of a single large dilution, dilute the DMSO stock in smaller, incremental steps with the aqueous buffer while vortexing. |
| Visible particles or crystals in the final solution | Exceeded solubility limit at the final concentration and pH. | 1. Lower the final concentration: The working concentration of anlotinib may be too high for the chosen buffer. Try reducing the final concentration.2. Adjust the pH: Anlotinib hydrochloride solubility is significantly higher at a lower pH. If your experimental conditions permit, consider using a buffer with a slightly more acidic pH. |
| Precipitation occurs over time | The aqueous solution is not stable for long-term storage. | Prepare fresh dilutions for each experiment. It is not recommended to store aqueous solutions of anlotinib hydrochloride for more than one day.[3] |
| Inconsistent experimental results | Inconsistent dissolution or precipitation between experiments. | 1. Standardize the dissolution protocol: Ensure the same procedure for preparing the stock and working solutions is followed for every experiment.2. Visually inspect the solution: Before each use, carefully inspect the solution for any signs of precipitation. If present, do not use the solution. |
Experimental Protocols
Protocol for Preparing Anlotinib Hydrochloride Stock and Working Solutions for Cell Culture
This protocol provides a general guideline. Researchers should optimize concentrations based on their specific cell lines and experimental requirements.
Materials:
-
Anlotinib hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of anlotinib hydrochloride for your desired volume of 10 mM stock solution (Molecular Weight: 443.9 g/mol ).
-
Aseptically weigh the anlotinib hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.
-
Store the stock solution at -20°C for long-term storage.
-
-
Prepare a Working Solution (e.g., 10 µM in cell culture medium with 0.1% DMSO):
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Recommended Method (to minimize precipitation):
-
Add a small volume of the 10 mM stock solution (e.g., 1 µL) to a larger volume of your final aqueous buffer (e.g., 999 µL of cell culture medium or saline).
-
Immediately vortex the solution vigorously to ensure rapid and uniform mixing.
-
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Visualizations
Anlotinib Hydrochloride Mechanism of Action
Caption: Anlotinib hydrochloride inhibits key receptor tyrosine kinases.
Experimental Workflow for Preparing Anlotinib Hydrochloride Working Solution
Caption: Workflow for preparing anlotinib hydrochloride solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting flowchart for anlotinib precipitation.
References
Technical Support Center: Anlotinib Hydrochloride in Cell Culture
Welcome to the technical support center for the use of Anlotinib Hydrochloride in cell culture applications. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Anlotinib Hydrochloride?
A1: The recommended solvent for creating a stock solution of Anlotinib Hydrochloride is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is soluble in DMSO, whereas it is sparingly soluble or not soluble in water and aqueous buffers alone.[1][2]
Q2: How do I prepare a stock solution of Anlotinib Hydrochloride?
A2: To prepare a stock solution, dissolve Anlotinib Hydrochloride powder in fresh, high-quality DMSO.[1][5] For example, to make a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of the compound. It is recommended to purge the solvent with an inert gas before use.[1] The solution should be vortexed until the solid is completely dissolved.
Q3: What should I do if the compound precipitates when I dilute the DMSO stock in my cell culture medium or PBS?
A3: Precipitation upon dilution in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Avoid PBS: Phosphate-buffered saline (PBS) may cause precipitation. It is recommended to use a saline solution or the cell culture medium directly for dilutions.[5]
-
Dilute Gradually: Perform serial dilutions. First, dilute the DMSO stock solution with cell culture medium to an intermediate concentration before making the final dilution to the desired working concentration.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the drug stock can sometimes help maintain solubility.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well is non-toxic to your cells, typically below 0.1% to 0.5%.[4] High concentrations of DMSO can also affect compound solubility.
Q4: How should I store the Anlotinib Hydrochloride powder and stock solutions?
A4:
-
Solid Powder: Store the solid compound, protected from light, at -20°C for long-term storage (months to years).[2]
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C. For short-term storage (days to weeks), 4°C can be used.[2]
-
Aqueous Solutions: It is not recommended to store aqueous dilutions for more than one day.[1] Always prepare fresh working solutions for your experiments from the DMSO stock.
Q5: What are the primary cellular targets of Anlotinib?
A5: Anlotinib is a multi-target tyrosine kinase inhibitor. Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[2][6] It also inhibits other kinases such as c-Kit and Ret.[2][6] By blocking these pathways, Anlotinib inhibits angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[7][8]
Quantitative Data Summary
The solubility of Anlotinib Hydrochloride varies depending on the solvent. The data below is compiled for your reference.
| Solvent | Maximum Solubility | Citation |
| DMSO | ~1 mg/mL | [1][3][6] |
| DMSO (fresh, anhydrous) | Up to 48-96 mg/mL | [5] |
| Dimethyl Formamide (DMF) | ~0.5 mg/mL | [1][3] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1][3][6] |
| Water | Not Soluble / Sparingly Soluble | [1][2] |
Note: The solubility in DMSO can be significantly affected by the presence of moisture. Using fresh, anhydrous DMSO is recommended for achieving higher concentrations.[5]
Experimental Protocols
Protocol 1: Preparation of Anlotinib Hydrochloride Stock Solution
Objective: To prepare a concentrated stock solution of Anlotinib Hydrochloride in DMSO for use in cell culture experiments.
Materials:
-
Anlotinib Hydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the desired concentration and volume of your stock solution. For a 1 mg/mL stock solution, you will weigh out 1 mg of Anlotinib Hydrochloride powder.
-
Weigh Compound: Carefully weigh the Anlotinib Hydrochloride powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. For 1 mg of powder to make a 1 mg/mL solution, add 1 mL of DMSO.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization (Optional): If required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol 2: Preparation of Working Solution for Cell Treatment
Objective: To dilute the concentrated DMSO stock solution to the final working concentration in cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the Anlotinib Hydrochloride DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution: Perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture plate, first dilute the 1 mg/mL stock (approx. 2253 µM, based on FW 443.9 g/mol ) into fresh, pre-warmed (37°C) cell culture medium to create an intermediate stock of 100 µM.
-
Prepare Final Working Solution: Add the appropriate volume of the intermediate stock to the wells of your cell culture plate containing cells and medium to reach the final desired concentration. Ensure the final DMSO concentration remains below 0.1%.
-
Control Group: Remember to treat your control (untreated) cells with the same final concentration of DMSO as the experimental groups.
Visualized Workflows and Pathways
Caption: Workflow for preparing Anlotinib Hydrochloride solutions.
Caption: Anlotinib's primary signaling pathway inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Anlotinib (hydrochloride) | CAS 1058157-76-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Anlotinib inhibits c-MET and ITGA2 in the treatment of anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Anlotinib inhibits cervical cancer cell proliferation and invasion by suppressing cytokine secretion in activated cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Anlotinib dihydrochloride | 1360460-82-7 | >98% [smolecule.com]
Technical Support Center: Anlotinib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of anlotinib (B1662124) in cell culture experiments, with a specific focus on addressing the common issue of its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding anlotinib. What are the common causes?
A1: Anlotinib precipitation in cell culture media is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this:
-
Exceeding Solubility Limit: The final concentration of anlotinib in your culture medium may be higher than its solubility limit in that specific medium.
-
"Solvent Shock": Anlotinib is typically dissolved in an organic solvent like DMSO to create a stock solution. Rapidly diluting this concentrated stock into the aqueous cell culture medium can cause the drug to crash out of solution.
-
Improper Dilution Technique: Adding the anlotinib stock solution directly to the full volume of media without proper mixing can lead to localized high concentrations and precipitation.
-
Low Temperature of Media: Adding the anlotinib stock to cold media can decrease its solubility and promote precipitation.
-
Interaction with Media Components: Although less common, interactions with salts, proteins, or other components in the culture medium could potentially reduce anlotinib's solubility.
Q2: What is the recommended solvent for preparing anlotinib stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing anlotinib stock solutions for in vitro studies.[1][2][3][4] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: What is a safe concentration of DMSO for my cells?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines.[5] However, the tolerance to DMSO can be cell-line specific. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without anlotinib) in your experiments to assess any potential effects of the solvent on your cells.
Q4: Can I store anlotinib in a diluted aqueous solution?
A4: It is not recommended to store anlotinib in aqueous solutions for more than one day.[1] For optimal stability, prepare fresh dilutions from your DMSO stock solution for each experiment.
Troubleshooting Guide: Anlotinib Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent anlotinib precipitation in your cell culture experiments.
Problem: Precipitate Forms Immediately Upon Adding Anlotinib to Cell Culture Media
| Possible Cause | Solution |
| "Solvent Shock" | Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also aid in dispersion. |
| High Final Concentration | Start with a lower final concentration of anlotinib and gradually increase it to determine the highest concentration that remains in solution in your specific cell culture medium. |
| Cold Media | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. |
Problem: Precipitate Forms Over Time in the Incubator
| Possible Cause | Solution |
| Concentration Exceeds Long-Term Solubility | The final concentration may be at the border of its solubility and precipitates out over time due to temperature fluctuations or interactions with cellular metabolites. Try using a slightly lower final concentration. |
| Instability in Media | While anlotinib is generally stable, prolonged incubation in certain media compositions could lead to degradation and precipitation. If this is suspected, consider reducing the incubation time if experimentally feasible. |
Quantitative Data Summary
The following table summarizes the solubility of anlotinib in various solvents.
| Solvent | Approximate Solubility | Source(s) |
| DMSO | ~1 mg/mL | [6] |
| ~48 mg/mL (99.92 mM) | [7] | |
| ~96 mg/mL (199.85 mM) | [7] | |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [6] |
Note: The solubility of anlotinib can be affected by the purity of the compound, the grade of the solvent, temperature, and pH. The provided values should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of Anlotinib Stock and Working Solutions
This protocol provides a detailed methodology for preparing anlotinib solutions for cell culture experiments to minimize the risk of precipitation.
Materials:
-
Anlotinib hydrochloride (solid)
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required amount of anlotinib hydrochloride based on its molecular weight (443.9 g/mol ).
-
In a sterile environment, dissolve the calculated amount of anlotinib in the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw an aliquot of the 10 mM anlotinib stock solution at room temperature.
-
Stepwise Dilution:
-
Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of media. Mix gently by pipetting.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µL of 100 µM intermediate solution to 990 µL of media for a final concentration of 1 µM).
-
-
Gently mix the final working solution before adding it to your cells.
-
Important: Always prepare fresh working solutions for each experiment. Do not store diluted anlotinib in cell culture medium.
-
Protocol 2: Determining the Maximum Soluble Concentration of Anlotinib in Your Cell Culture Medium
This protocol helps you determine the empirical solubility limit of anlotinib in your specific experimental conditions.
Methodology:
-
Prepare a series of dilutions of your anlotinib DMSO stock solution in your complete cell culture medium in sterile, clear microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is constant and below 0.5% across all dilutions.
-
Include a vehicle control tube containing only the cell culture medium with the same final DMSO concentration.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each tube for any signs of precipitation (cloudiness, visible particles) against a dark background at different time points.
-
The highest concentration that remains clear throughout the incubation period is your maximum working concentration under those conditions.
Visualizations
Signaling Pathways Inhibited by Anlotinib
Anlotinib is a multi-target tyrosine kinase inhibitor that primarily targets key signaling pathways involved in angiogenesis and tumor cell proliferation.
Caption: Anlotinib inhibits multiple receptor tyrosine kinases.
Experimental Workflow for Troubleshooting Anlotinib Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: Troubleshooting workflow for anlotinib precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Anlotinib exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anlotinib suppresses MLL-rearranged acute myeloid leukemia cell growth by inhibiting SETD1A/AKT-mediated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
optimizing anlotinib concentration for angiogenesis assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing anlotinib (B1662124) concentration in angiogenesis assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during angiogenesis experiments with anlotinib.
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity/Death in Endothelial Cells (e.g., HUVECs) | Anlotinib concentration is too high. | - Determine the IC50 for cell viability in your specific endothelial cell line. For EA.hy926 cells, the IC50 has been reported to be 30.26 μM.[1] - For angiogenesis assays, use concentrations well below the cytotoxic threshold. Effective concentrations for inhibiting migration and tube formation have been reported in the range of 0.01 to 1 μM, which have been shown to have minimal effect on the viability of EA.hy926 cells over 24 hours.[1] - A study on HUVECs showed potent inhibition of VEGF-stimulated proliferation at an IC50 of 0.0002 μmol/L.[2] |
| Suboptimal or No Inhibition of Angiogenesis (e.g., Tube Formation, Migration) | Anlotinib concentration is too low. | - Increase the concentration of anlotinib. Effective inhibition of VEGF-induced migration in EA.hy926 cells was observed at concentrations of 0.01, 0.1, and 1 μM.[1] - Ensure the pro-angiogenic stimulus (e.g., VEGF, PDGF-BB, FGF-2) is at an optimal concentration to induce a robust angiogenic response that can be effectively inhibited.[1][3] |
| Inconsistent Results Between Experiments | - Variability in cell passage number. - Inconsistent coating of plates with basement membrane extract (e.g., Matrigel). - Variation in anlotinib stock solution stability. | - Use endothelial cells within a consistent and low passage number range. - Ensure a uniform and appropriate thickness of the basement membrane extract layer for tube formation assays.[4] - Prepare fresh anlotinib stock solutions or aliquot and store them properly to avoid degradation. |
| Anlotinib Does Not Inhibit Proliferation of a Specific Tumor Cell Line | Anlotinib's primary anti-tumor effect is often anti-angiogenic rather than directly cytotoxic to all tumor cells. | - Micromolar concentrations of anlotinib are typically required to inhibit the proliferation of tumor cells directly.[2][5] IC50 values for various tumor cell lines have been reported to range from 3.0 to 12.5 μmol/L.[2] - For assessing the anti-angiogenic effects, co-culture models or assays using conditioned media from tumor cells can be employed to treat endothelial cells. |
Frequently Asked Questions (FAQs)
General Questions
What is the mechanism of action of anlotinib in inhibiting angiogenesis?
Anlotinib is a multi-target tyrosine kinase inhibitor (TKI).[1][3] It primarily inhibits the phosphorylation of key receptors involved in angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][3][6] By blocking these receptors, anlotinib suppresses downstream signaling pathways, such as the ERK pathway, which are crucial for endothelial cell proliferation, migration, and tube formation.[1][3]
Concentration and Dosing
What is a recommended starting concentration for anlotinib in an in vitro angiogenesis assay?
A recommended starting range for in vitro angiogenesis assays, such as tube formation or migration assays with endothelial cells (e.g., HUVECs, EA.hy926), is between 0.01 µM and 1 µM.[1] Studies have shown significant inhibition of angiogenesis within this range without causing significant cytotoxicity to the endothelial cells.[1] For instance, anlotinib inhibited VEGF-stimulated HUVEC proliferation with an IC50 value of 0.2 nM.[2][5]
What concentrations of anlotinib are effective for inhibiting endothelial cell migration?
Anlotinib has been shown to inhibit the migration of EA.hy926 cells at concentrations of 0.01, 0.1, and 1 µM when stimulated with pro-angiogenic factors like VEGF, PDGF-BB, and FGF-2.[1] In one study, anlotinib at 1 µM showed a 43.46% inhibitory rate on VEGF-induced migration.[1] Another study reported an IC50 of 0.1 nmol/L for inhibiting VEGF-stimulated HUVEC migration.[2]
At what concentration does anlotinib typically show direct anti-proliferative effects on cancer cells?
Higher concentrations of anlotinib are generally required to directly inhibit the proliferation of tumor cells. The IC50 values for tumor cell lines often fall within the micromolar range (e.g., 3.0 to 12.5 µmol/L).[2] For example, in CT26 colorectal cancer cells, anlotinib showed significant growth reduction with increasing concentrations from 0.25 to 32 µmol/L.[7]
Experimental Design
What are the key angiogenesis assays to perform with anlotinib?
Key in vitro angiogenesis assays to evaluate the effect of anlotinib include:
-
Tube Formation Assay: Assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[1][4][8]
-
Wound Healing/Migration Assay: Measures the migration of endothelial cells to close a "wound" in a cell monolayer.[1]
-
Transwell Migration Assay: Quantifies the directional migration of endothelial cells towards a chemoattractant.[9][10]
-
Endothelial Cell Proliferation Assay: Determines the effect of anlotinib on the proliferation of endothelial cells, often stimulated by pro-angiogenic factors.[2]
Which cell lines are commonly used for anlotinib angiogenesis assays?
Human Umbilical Vein Endothelial Cells (HUVECs) and the EA.hy926 cell line are commonly used for in vitro angiogenesis studies with anlotinib.[1][2]
Quantitative Data Summary
Effective Concentrations of Anlotinib in In Vitro Angiogenesis Assays
| Assay Type | Cell Line | Stimulant | Effective Concentration Range | IC50 | Reference |
| Proliferation | HUVEC | VEGF | - | 0.2 nM | [2][5] |
| Proliferation | HUVEC | FBS | - | 2.0 µM | [2] |
| Migration | HUVEC | VEGF | - | 0.1 nM | [2] |
| Migration (Wound Healing) | EA.hy926 | VEGF, PDGF-BB, FGF-2 | 0.01 - 1 µM | - | [1] |
| Tube Formation | EA.hy926 | VEGF, PDGF-BB, FGF-2 | 0.01 - 1 µM | - | [1] |
| VEGFR2 Phosphorylation Inhibition | HUVEC | VEGF | Low nanomolar | - | [2] |
IC50 Values of Anlotinib on Tumor Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~5.0 | [2] |
| HT-29 | Colon Cancer | ~7.5 | [2] |
| SGC-7901 | Gastric Cancer | ~12.5 | [2] |
| U87MG | Glioblastoma | ~3.0 | [2] |
| CT26 | Colorectal Cancer | Not specified, dose-dependent inhibition from 0.25 µM | [7] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This protocol is a general guideline and should be optimized for your specific cell line and conditions.
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Pipette 50-100 µL of the extract into each well of a 96-well plate, ensuring the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for solidification.[8]
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Treatment: In separate tubes, prepare cell suspensions containing the desired concentrations of anlotinib (e.g., 0, 0.01, 0.1, 1 µM) and a pro-angiogenic stimulus (e.g., VEGF, FGF-2).[1]
-
Seeding: Seed the treated cell suspensions onto the solidified basement membrane extract at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Observe and photograph the formation of capillary-like structures using a microscope. Quantify the tube length, number of junctions, and number of loops using image analysis software.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed endothelial cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of anlotinib and a pro-angiogenic factor to the respective wells.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Visualizations
Caption: Anlotinib inhibits angiogenesis by blocking key signaling pathways.
Caption: General workflow for an in vitro angiogenesis assay with anlotinib.
References
- 1. lnskaxh.com [lnskaxh.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Anlotinib Off-Target Effects: A Technical Support Resource for Preclinical Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of anlotinib (B1662124) observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data accuracy and robust study design.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest inhibition of pathways not directly related to VEGFR, FGFR, or PDGFR. What are the known off-target kinases of anlotinib?
A1: While anlotinib is a potent inhibitor of VEGFR, FGFR, and PDGFR family kinases, preclinical studies have identified several other kinases that can be inhibited, potentially leading to off-target effects. These include c-Kit, Ret, Aurora-B, c-FMS, and Discoidin Domain Receptor 1 (DDR1).[1] In some contexts, anlotinib has also been shown to affect the c-MET and SETD1A pathways.[2][3][4] Researchers should consider these additional targets when interpreting unexpected phenotypic or signaling results.
Q2: I am observing significant anti-proliferative effects on my cancer cell line in vitro at micromolar concentrations, but the reported IC50 for VEGFR2 inhibition is in the nanomolar range. Why is there a discrepancy?
A2: Anlotinib potently inhibits VEGF-stimulated proliferation of endothelial cells, such as HUVECs, with IC50 values in the low nanomolar or even picomolar range.[5] However, direct inhibition of tumor cell proliferation in vitro often requires micromolar concentrations.[5] This difference is because the primary mechanism of anlotinib is anti-angiogenic, which is not fully captured in standard monoculture cell proliferation assays. The direct anti-tumor effects at higher concentrations may be due to the inhibition of other kinases expressed by the cancer cells.
Q3: Are there any known off-target effects of anlotinib that are not kinase-related?
A3: Preclinical research suggests that anlotinib can suppress the DNA damage response by disrupting SETD1A, a histone methyltransferase, leading to p53-dependent apoptosis in transformed follicular lymphoma models.[2] This indicates that anlotinib's effects are not strictly limited to kinase inhibition and can involve other cellular processes.
Q4: How does the anti-angiogenic activity of anlotinib compare to other common multi-kinase inhibitors in preclinical models?
A4: In several preclinical assays, anlotinib has demonstrated superior anti-angiogenic effects compared to other multi-kinase inhibitors like sunitinib (B231), sorafenib, and nintedanib.[6][7] For example, in VEGF-stimulated HUVEC proliferation assays, anlotinib showed a significantly lower IC50 value than sunitinib and sorafenib.[5]
Troubleshooting Guide
Issue 1: Unexpected inhibition of a signaling pathway in your cell model.
-
Possible Cause: Your cell line may express one of anlotinib's off-target kinases, such as c-Kit, Ret, Aurora-B, c-FMS, DDR1, or c-MET.[1][4]
-
Troubleshooting Steps:
-
Profile Kinase Expression: Perform RT-qPCR or western blotting to determine the expression levels of known anlotinib off-targets in your cell line.
-
Comparative Analysis: Compare the effects of anlotinib with a more selective inhibitor of your primary target (e.g., a highly selective VEGFR2 inhibitor) to distinguish between on-target and potential off-target effects.
-
Dose-Response Curve: Generate a detailed dose-response curve. Off-target effects may only become apparent at higher concentrations.
-
Issue 2: Discrepancy between in vitro anti-proliferative IC50 and in vivo anti-tumor efficacy.
-
Possible Cause: The potent anti-angiogenic effects of anlotinib, which are critical for its in vivo efficacy, are not fully recapitulated in standard in vitro cell culture.[5] The in vivo environment involves complex interactions between tumor cells and the surrounding stroma, including endothelial cells.
-
Troubleshooting Steps:
-
In Vitro Angiogenesis Assays: To better model the in vivo situation, consider using co-culture systems with endothelial cells or conducting angiogenesis assays such as tube formation assays or aortic ring sprouting assays.[5][6]
-
In Vivo Pharmacokinetics: Ensure that the drug concentrations used in vitro are comparable to the achievable concentrations in plasma and tumor tissues in your in vivo models.[5]
-
Issue 3: Anlotinib induces apoptosis through a p53-dependent mechanism in your experiments, which was not anticipated.
-
Possible Cause: Anlotinib may be affecting the DNA damage response pathway through modulation of non-kinase targets like SETD1A.[2]
-
Troubleshooting Steps:
-
Assess DNA Damage Markers: Perform western blotting for markers of the DNA damage response, such as phosphorylated p53 (p-p53), and pro- and anti-apoptotic proteins like BAX, Bak, and Mcl-1.[2]
-
Investigate SETD1A Expression: Evaluate the expression levels of SETD1A in your cell model before and after anlotinib treatment.[2]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of Anlotinib
| Kinase | Anlotinib IC50 (nmol/L) | Sunitinib IC50 (nmol/L) |
| VEGFR2 | 0.2 ± 0.1 | 4.0 ± 2.9 |
| VEGFR3 | 0.7 ± 0.1 | 15.7 ± 0.9 |
| c-Kit | 14.8 ± 2.5 | 11.0 ± 1.5 |
| VEGFR1 | 26.9 ± 7.7 | 71.5 ± 12.8 |
| PDGFRβ | 115.0 ± 62.0 | 7.7 ± 2.2 |
Data from a preclinical characterization study.[5]
Table 2: Anti-proliferative Activity of Anlotinib in Endothelial Cells
| Cell Line | Condition | Anlotinib IC50 (µmol/L) | Sunitinib IC50 (µmol/L) | Sorafenib IC50 (µmol/L) |
| HUVEC | VEGF-stimulated | 0.0002 | 0.0185 | 0.195 |
Data from a study evaluating the anti-proliferative activity of anlotinib.[5]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro kinase inhibitory activity of anlotinib.
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, kinase assay buffer, 96-well plates, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).
-
Procedure: a. Prepare a serial dilution of anlotinib in the kinase assay buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the anlotinib dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity using the chosen detection method. f. Calculate the IC50 values by fitting the data to a dose-response curve.[5]
HUVEC Proliferation Assay
This protocol details the steps to measure the effect of anlotinib on VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Seeding: Seed HUVECs in 96-well plates and allow them to attach overnight.
-
Starvation: Starve the cells in a serum-free medium for 24 hours.
-
Treatment: Treat the cells with serial dilutions of anlotinib in the presence of a stimulating concentration of VEGF.
-
Incubation: Incubate the cells for 72 hours.
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as the CCK-8 assay.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.[5]
Visualizations
Caption: Anlotinib's primary mechanism of action.
Caption: Overview of anlotinib's off-target effects.
References
- 1. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib suppresses the DNA damage response by disrupting SETD1A and inducing p53-dependent apoptosis in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib inhibits c-MET and ITGA2 in the treatment of anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anlotinib Inhibits Cell Proliferation, Migration and Invasion via Suppression of c-Met Pathway and Activation of ERK1/2 Pathway in H446 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lnskaxh.com [lnskaxh.com]
- 7. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anlotinib Resistance in NSCLC Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of anlotinib (B1662124) resistance in non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: My NSCLC cell line is showing increasing resistance to anlotinib. What are the common underlying mechanisms?
A1: Acquired resistance to anlotinib in NSCLC cell lines can be multifactorial. The most commonly reported mechanisms include:
-
Bypass Signaling Pathway Activation: Tumor cells can activate alternative signaling pathways to circumvent the inhibitory effects of anlotinib. Key bypass pathways identified include:
-
FGFR1 Overexpression: Increased expression of Fibroblast Growth Factor Receptor 1 (FGFR1) can confer resistance to EGFR-TKIs, and anlotinib has been shown to overcome this resistance by inhibiting FGFR1.[1][2]
-
MET Amplification: Amplification of the MET proto-oncogene is a known resistance mechanism to EGFR-TKIs, and anlotinib has been shown to inhibit MET expression and phosphorylation.[3][4] Combination therapy with anlotinib can target the c-MET/MYC/AXL axis to reverse osimertinib (B560133) resistance.[5][6]
-
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT acquire a more mesenchymal phenotype, which is associated with increased motility, invasion, and drug resistance.[7][8][9][10] Anlotinib, in combination with osimertinib, has been shown to reverse EMT-mediated resistance.[7][8][9][10]
-
Activation of Downstream Signaling: Constitutive activation of downstream signaling molecules, such as Akt and ERK, can promote cell survival and proliferation despite anlotinib treatment. Anlotinib, in combination with gefitinib, has been shown to downregulate the activation of VEGFR2 and the downstream effectors Akt and ERK.[11][12]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins, such as Mcl-1, can contribute to resistance. Anlotinib may inhibit cisplatin (B142131) resistance by decreasing Mcl-1 expression via the MET/STAT3/Akt pathway.[3]
-
Increased Expression of Drug Efflux Pumps: While not as prominently featured in the provided context for anlotinib, this is a general mechanism of drug resistance.
Q2: I am trying to establish an anlotinib-resistant NSCLC cell line. What is the general protocol?
A2: Establishing a drug-resistant cell line is a time-consuming process that involves continuous exposure to a drug.[13][14] Here is a general protocol:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of anlotinib for your parental NSCLC cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Culture the parental cells in a medium containing anlotinib at a concentration below the IC50 (e.g., IC10-IC20).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of anlotinib in the culture medium. This is typically done in a stepwise manner, allowing the cells to adapt to each new concentration.
-
Monitor Cell Viability and Morphology: Regularly monitor the cells for changes in morphology and proliferation rate.
-
Confirm Resistance: After several months of continuous culture, confirm the development of resistance by re-evaluating the IC50 of anlotinib. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a resistant line.[14]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of anlotinib (e.g., the final concentration used for selection).[14]
Q3: How can I investigate if bypass signaling is the cause of anlotinib resistance in my cell line?
A3: To investigate bypass signaling, you can assess the activation status of key receptor tyrosine kinases (RTKs) and their downstream pathways.
-
Western Blotting: This is the most common method to assess the phosphorylation (activation) status of proteins. You should probe for phosphorylated and total levels of key proteins in your resistant and parental cell lines. Key targets to investigate include:
-
p-FGFR1, FGFR1
-
p-MET, MET
-
p-EGFR, EGFR
-
p-Akt, Akt
-
p-ERK, ERK
-
-
Quantitative PCR (qPCR): To determine if there is an upregulation of gene expression, you can perform qPCR for genes such as FGFR1 and MET.
-
Fluorescence In Situ Hybridization (FISH): To check for gene amplification, particularly for MET, FISH is the standard method.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for anlotinib in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a single-cell suspension and count cells accurately before plating. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of anlotinib for each experiment. Use calibrated pipettes and ensure proper mixing. |
| Incubation Time | Use a consistent incubation time for drug treatment across all experiments (e.g., 48 or 72 hours). |
| Reagent Variability | Ensure that the viability assay reagent (e.g., MTT, CCK-8) is not expired and has been stored correctly. |
| Cell Line Instability | If the cell line has been in culture for a long time, its characteristics may have drifted. Use cells from a low passage number. |
Problem 2: I am not observing the expected changes in protein phosphorylation via Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Check the antibody datasheet for recommended dilutions and positive/negative controls. |
| Insufficient Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane of the gel. |
| Timing of Lysate Collection | The activation of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe changes after anlotinib treatment. |
Quantitative Data Summary
Table 1: IC50 Values of Anlotinib and Other TKIs in NSCLC Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| PC9 | Gefitinib | >10 (Resistant) | [11] |
| PC9/GR | Gefitinib | >10 (Resistant) | [11] |
| PC9 | Anlotinib | 2.53 | [11] |
| PC9/GR | Anlotinib | 2.51 | [11] |
| PC9/GR + 2µM Anlotinib | Gefitinib | 0.05 | [11] |
| H1975 | Osimertinib | 0.21 | [15] |
| H1975-OR | Osimertinib | 3.13 | [15] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[16]
-
Drug Treatment: Treat the cells with various concentrations of anlotinib (or other drugs) for a specified period (e.g., 48 hours).[17] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.[14]
2. Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-MET) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject anlotinib-resistant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) regularly.
-
Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer anlotinib (and/or other drugs) or vehicle control according to the desired schedule and dosage.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways involved in anlotinib resistance in NSCLC.
Caption: Workflow for investigating anlotinib resistance mechanisms.
References
- 1. Anlotinib can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anlotinib combined with osimertinib reverses acquired osimertinib resistance in NSCLC by targeting the c-MET/MYC/AXL axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anlotinib reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbr-pub.org.cn [jbr-pub.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Anlotinib reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concurrent use of anlotinib overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concurrent use of anlotinib overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Prognostic model for lung adenocarcinoma based on experimental drug-resistant cell lines and clinical patients [frontiersin.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Acquired Resistance to Anlotinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to anlotinib (B1662124) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to anlotinib?
A1: Acquired resistance to anlotinib is a multifactorial process involving several molecular mechanisms. The primary mechanisms identified in preclinical and clinical studies include:
-
Bypass Signaling Pathway Activation: Tumor cells can activate alternative signaling pathways to circumvent the inhibitory effects of anlotinib. Key pathways implicated include:
-
FGFR1 Signaling: Overexpression of Fibroblast Growth Factor Receptor 1 (FGFR1) has been observed in anlotinib-resistant non-small cell lung cancer (NSCLC) cells.[1][2]
-
MET and AXL Axis: Activation of the c-MET/MYC/AXL signaling axis can confer resistance, particularly in the context of combination therapies with EGFR-TKIs like osimertinib (B560133).[3]
-
VEGFR2 Signaling: Upregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream effectors, Akt and ERK, can contribute to resistance.[4]
-
PI3K/AKT Pathway: Activation of the PI3K/AKT pathway has been implicated in multidrug resistance in colorectal cancer, which can be overcome by anlotinib.[5]
-
TGF-β Signaling: The TGF-β signaling pathway has been shown to facilitate anlotinib resistance in gastric cancer cells.[6]
-
-
Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo a phenotypic switch from an epithelial to a mesenchymal state, which is associated with increased motility, invasion, and drug resistance. Anlotinib, in combination with osimertinib, has been shown to reverse EMT-induced resistance in NSCLC.[7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump anlotinib out of the cancer cells, reducing its intracellular concentration and efficacy. Anlotinib has been shown to reverse multidrug resistance by inhibiting P-gp function in osteosarcoma and colorectal carcinoma.[8][9][10]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins, such as MCL-1, can contribute to resistance. Anlotinib can inhibit cisplatin (B142131) resistance in NSCLC by inhibiting MCL-1 expression via the MET/STAT3/Akt pathway.[11]
-
Tumor Microenvironment Modulation: The tumor microenvironment can contribute to drug resistance. For example, anlotinib can induce PD-L1 expression, suggesting a potential mechanism of immune evasion.[12]
Q2: What are the common experimental models to study anlotinib resistance?
A2: Researchers commonly use the following models:
-
In Vitro Models:
-
Drug-Resistant Cell Lines: These are established by chronically exposing cancer cell lines (e.g., NSCLC cell lines HCC827, PC-9, NCI-H1975) to increasing concentrations of anlotinib or another TKI (like gefitinib (B1684475) or osimertinib) to select for resistant populations.[1][4][13]
-
Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can more accurately reflect the heterogeneity and drug response of the original tumor.[1]
-
Zebrafish Patient-Derived Xenograft (zPDX) model: This model offers a more rapid in vivo platform to assess drug response.[14][15]
-
-
In Vivo Models:
Q3: What are some strategies to overcome acquired resistance to anlotinib?
A3: The primary strategy to overcome anlotinib resistance is the use of combination therapies.[16]
-
Combination with other TKIs:
-
Combination with Chemotherapy:
-
Anlotinib combined with platinum-based chemotherapy has shown efficacy in treating extensive-stage small-cell lung cancer.[11]
-
-
Combination with Immunotherapy:
-
Combination with Autophagy Inhibitors:
-
In osteosarcoma, anlotinib can induce protective autophagy. Combining it with autophagy inhibitors may enhance its therapeutic effect.[8]
-
Troubleshooting Guide
Problem 1: My cancer cell line is showing increasing resistance to anlotinib in vitro.
| Possible Cause | Troubleshooting Steps |
| Activation of bypass signaling pathways (e.g., FGFR1, MET, AXL). | 1. Perform Phospho-RTK arrays to screen for activation of alternative receptor tyrosine kinases.[20] 2. Conduct Western blotting to confirm the upregulation and phosphorylation of specific kinases (e.g., p-FGFR1, p-MET, p-AXL) and their downstream effectors (e.g., p-Akt, p-ERK).[4] 3. Test combination therapies with inhibitors targeting the identified activated pathway (e.g., FGFR inhibitors, MET inhibitors). |
| Development of Epithelial-to-Mesenchymal Transition (EMT). | 1. Assess cell morphology: Look for changes from a cobblestone-like epithelial morphology to a more elongated, spindle-shaped mesenchymal morphology. 2. Perform Western blotting or immunofluorescence for EMT markers. Check for downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin).[7] 3. Evaluate combination therapy with agents known to reverse EMT, such as combining anlotinib with osimertinib in NSCLC models.[7] |
| Increased drug efflux. | 1. Measure intracellular drug concentration using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine if it is lower in resistant cells. 2. Perform Western blotting to check for overexpression of ABC transporters like P-glycoprotein (ABCB1).[9][10] 3. Test the effect of P-gp inhibitors to see if they can restore sensitivity to anlotinib. |
Problem 2: In my xenograft model, tumors initially respond to anlotinib but then resume growth.
| Possible Cause | Troubleshooting Steps |
| In vivo activation of bypass signaling pathways. | 1. Excise tumors at different time points (before treatment, during response, and upon relapse). 2. Perform immunohistochemistry (IHC) or Western blotting on tumor lysates to analyze the expression and phosphorylation of key signaling proteins (FGFR1, MET, AXL, VEGFR2, Akt, ERK).[1][4][10] 3. Initiate combination therapy in a new cohort of mice, targeting the identified resistance pathway. For example, combine anlotinib with an EGFR-TKI if EGFR pathway reactivation is observed.[4] |
| Changes in the tumor microenvironment, including angiogenesis and immune cell infiltration. | 1. Perform IHC on tumor sections to analyze microvessel density (e.g., using CD31 staining) and the presence of immune cells (e.g., CD8+ T cells, regulatory T cells).[12] 2. Measure cytokine levels (e.g., IL-6) in the tumor microenvironment.[12] 3. Consider combination therapy with anti-angiogenic agents or immune checkpoint inhibitors.[12][17] |
Data Summary
Table 1: In Vitro Efficacy of Anlotinib in Overcoming EGFR-TKI Resistance in NSCLC.
| Cell Line | Resistance Model | Treatment | IC50 (μM) | Fold Change in Resistance | Reference |
| PC9 | Gefitinib-sensitive | Gefitinib | 0.49 | - | [4] |
| PC9/GR | Gefitinib-resistant | Gefitinib | 4.47 | ~9-fold | [4] |
Table 2: Clinical Efficacy of Anlotinib-Based Combination Therapies in Advanced NSCLC.
| Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Advanced EGFR-mutant NSCLC after EGFR-TKI resistance | EGFR-TKI + Anlotinib | 20.8% | 95.8% | 11.53 | [4][16] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways involved in acquired resistance to anlotinib.
Caption: A typical experimental workflow for studying anlotinib resistance.
Detailed Experimental Protocols
1. Establishment of Anlotinib-Resistant Cell Lines
-
Objective: To generate a cell line model of acquired resistance to anlotinib.
-
Materials:
-
Parental cancer cell line (e.g., NCI-H1975 for NSCLC).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Anlotinib (dissolved in DMSO).
-
Cell culture flasks, plates, and incubators.
-
-
Protocol:
-
Culture the parental cells in their standard growth medium.
-
Determine the initial IC50 of anlotinib for the parental cell line using a cell viability assay (e.g., CCK-8 or MTT).
-
Begin by treating the cells with anlotinib at a concentration equal to the IC20.
-
Continuously culture the cells in the presence of the drug. When the cells resume a normal growth rate, subculture them and double the concentration of anlotinib.
-
Repeat this dose-escalation process over several months until the cells can tolerate a significantly higher concentration of anlotinib (e.g., >5-10 times the initial IC50).
-
The resulting cell line is considered anlotinib-resistant. Regularly confirm the resistant phenotype by comparing its IC50 to that of the parental cell line.
-
Maintain the resistant cell line in a medium containing a maintenance dose of anlotinib to preserve the resistant phenotype.
-
2. Western Blot Analysis of Signaling Pathway Activation
-
Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways.
-
Materials:
-
Parental and anlotinib-resistant cell lysates.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-Vimentin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control like GAPDH.
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the efficacy of anlotinib or combination therapies in a preclinical in vivo model.
-
Materials:
-
Anlotinib-resistant cancer cells.
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Matrigel (optional).
-
Anlotinib and other therapeutic agents formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Resuspend the anlotinib-resistant cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, anlotinib monotherapy, combination therapy).
-
Administer the treatments according to the planned schedule (e.g., oral gavage for anlotinib).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a time endpoint), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as Western blotting or immunohistochemistry.
-
References
- 1. Anlotinib can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anlotinib combined with osimertinib reverses acquired osimertinib resistance in NSCLC by targeting the c-MET/MYC/AXL axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent use of anlotinib overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Anlotinib reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anlotinib suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells [jcancer.org]
- 11. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anlotinib combined with the PD-L1 blockade exerts the potent anti-tumor immunity in renal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptome profiling analysis reveals that CXCL2 is involved in anlotinib resistance in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - Hua - Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. The insulin-like growth factor 1 receptor causes acquired resistance to erlotinib in lung cancer cells with the wild-type epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Anlotinib Animal Studies: Technical Support Center
This technical support center provides essential information for researchers and scientists working with anlotinib (B1662124) in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide clarity on the compound's toxicological profile based on available animal study data.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of anlotinib in common animal models?
A1: Preclinical studies in rats, dogs, and mice have been conducted to characterize the pharmacokinetics and general safety of anlotinib. While specific LD50 values are not prominently reported in the provided literature, the focus has been on its manageable toxicity at therapeutic doses. In vivo studies have shown that anlotinib is generally well-tolerated at doses effective for tumor inhibition (e.g., 1.5-6 mg/kg daily in mice).[1] One study in a mouse model of non-small cell lung cancer reported no obvious toxicity based on body weight changes or hepatic and renal function tests.[2] However, researchers should be aware of potential class-effects associated with tyrosine kinase inhibitors (TKIs) targeting angiogenesis.
Q2: We are observing hypertension and proteinuria in our rat study. Are these expected side effects?
A2: Yes, these are known on-target effects. Anlotinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of the VEGF signaling pathway can lead to endothelial dysfunction, reduced nitric oxide production, and renal effects, manifesting as hypertension and proteinuria. These effects are commonly observed with other VEGFR inhibitors and have been reported as significant adverse events in clinical trials of anlotinib.[3][4] Careful monitoring of blood pressure and urinalysis is recommended during your experiments.
Q3: What are the key pharmacokinetic parameters of anlotinib in animals that might influence toxicity outcomes?
A3: Anlotinib is rapidly absorbed after oral administration in both rats and dogs.[3][4][5] It has a large volume of distribution, indicating significant tissue penetration, with levels in organs like the lungs, kidneys, and liver being higher than in plasma.[5][6][7] There is a notable species difference in elimination half-life, being significantly longer in dogs (approx. 22.8 hours) than in rats (approx. 5.1 hours), primarily due to differences in plasma clearance.[4][5][7] This suggests a higher potential for drug accumulation in dogs with repeated dosing. The compound is highly bound to plasma proteins across species (96-97%).[3][5][7]
Q4: How is anlotinib metabolized, and are there potential drug-drug interactions I should consider in my experimental design?
A4: Anlotinib is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 being the main isoforms involved in humans.[3][4][5] In rat studies, oral administration of anlotinib was shown to induce CYP2D1 and CYP3A1/2.[3][4] Therefore, co-administration of compounds that are strong inhibitors or inducers of these CYP enzymes could alter the plasma concentration and potential toxicity of anlotinib. Caution is advised when using concomitant medications in animal models.[3][4]
Q5: Troubleshooting: We are observing significant body weight loss in our mice, exceeding the typical 15-20% ethical limit. What could be the cause and how can we mitigate this?
A5: Significant body weight loss can be multifactorial.
-
On-Target Toxicity: Anti-angiogenic effects can sometimes impact the vasculature of the gastrointestinal tract, leading to decreased nutrient absorption or discomfort.
-
Off-Target Effects: Although anlotinib is relatively selective, off-target kinase inhibition could contribute to toxicity.
-
Dose/Schedule: The dose might be too high for the specific strain or model being used. The clinical schedule is often 2 weeks on, 1 week off, which may help manage toxicity.[6][8]
-
Vehicle/Formulation: Ensure the vehicle is palatable and non-toxic. Poor solubility or taste can lead to reduced food and water intake.
Mitigation Strategies:
-
Dose Reduction: Lower the dose to a level that is better tolerated while maintaining efficacy.
-
Dosing Holiday: Introduce a "drug holiday" (e.g., 5 days on, 2 days off) to allow for physiological recovery.
-
Supportive Care: Provide nutritional supplements or hydration support if necessary and ethically approved.
-
Re-evaluate Formulation: Test a different vehicle or method of administration. A study using an intratumoral hydrogel delivery system for anlotinib noted reduced systemic toxicity compared to oral administration in mice.[9][10][11]
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Anlotinib in Animal Models
| Parameter | Rat | Dog |
| Oral Bioavailability (%) | 28 - 58%[3][12] | 41 - 77%[3][12] |
| Terminal Half-life (t½) | 5.1 ± 1.6 hours[4] | 22.8 ± 11.0 hours[4] |
| Total Plasma Clearance (L/h/kg) | 5.35 ± 1.31[4] | 0.40 ± 0.06[4] |
| Apparent Volume of Distribution (L/kg) | 27.6 ± 3.1[4][5] | 6.6 ± 2.5[4][5] |
| Plasma Protein Binding (%) | ~97%[3][5] | ~96%[3][5] |
Table 2: Common Adverse Events (AEs) Noted in Clinical Trials Relevant to Preclinical Monitoring
| Adverse Event | Grade ≥3 Incidence in a Phase I Trial[4] | Relevance for Animal Monitoring |
| Hypertension | 10% | Monitor blood pressure (e.g., tail-cuff method). |
| Triglyceride Elevation | 10% | Monitor serum lipid profiles. |
| Hand-Foot Skin Reaction | 5% | Visually inspect paws for redness, swelling, or peeling. |
| Proteinuria | Not specified | Perform routine urinalysis for protein content. |
| ALT/AST Elevation | Not specified | Monitor liver function via serum biochemistry. |
| Leucopenia/Neutropenia | Not specified | Perform complete blood counts (CBCs). |
Experimental Protocols
General Protocol: Repeat-Dose Toxicity Assessment in Rodents
This is a generalized workflow. Specific doses, durations, and endpoints must be tailored to the experimental question and institutional guidelines (IACUC).
-
Dose Range Finding: Conduct an acute or short-term (3-7 day) study with a wide range of doses to identify a maximum tolerated dose (MTD).
-
Group Allocation: Assign animals (e.g., Sprague-Dawley rats or BALB/c mice) to groups: Vehicle Control, Low Dose, Mid Dose, and High Dose (often based on fractions of the MTD). Include both male and female animals.
-
Administration: Administer anlotinib or vehicle orally (gavage) once daily for the planned duration (e.g., 28 days).
-
In-Life Monitoring:
-
Daily: Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur condition).
-
Twice Weekly: Record body weights and food consumption.
-
Weekly: Monitor blood pressure using a non-invasive tail-cuff system.
-
-
Interim and Terminal Sample Collection:
-
Collect blood via appropriate methods (e.g., submandibular, saphenous) at specified time points for hematology (CBCs) and clinical chemistry (liver/renal function, lipids).
-
Collect urine for urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Record organ weights (liver, kidneys, spleen, heart, etc.).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified pathologist.
-
-
Data Analysis: Analyze all data points (body weights, clinical pathology, organ weights, histopathology findings) to characterize the dose-dependent toxicity profile of anlotinib.
Visualizations
References
- 1. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intratumoral injection of anlotinib hydrogel enhances antitumor effects and reduces toxicity in mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intratumoral injection of anlotinib hydrogel enhances antitumor effects and reduces toxicity in mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib In Vivo Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for managing the side effects of anlotinib (B1662124) in in vivo experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common adverse events (AEs) encountered during preclinical studies with anlotinib, offering guidance on monitoring and management.
Hypertension
-
Q: What is anlotinib-induced hypertension and why does it occur?
-
A: Anlotinib frequently causes an increase in blood pressure.[1] This is a common side effect for tyrosine kinase inhibitors (TKIs) that target the Vascular Endothelial Growth Factor Receptor (VEGFR).[2] Anlotinib's inhibition of VEGFR2 can lead to decreased nitric oxide production, endothelial dysfunction, and an increase in vascular resistance, resulting in hypertension.[3]
-
-
Q: How should I monitor blood pressure in my animal models?
-
A: Blood pressure should be monitored regularly throughout the study. A baseline measurement should be taken before the first dose of anlotinib. Subsequent measurements should be taken frequently, especially during the first few days of treatment, as the median onset time can be as early as five days.[4] The tail-cuff method is a standard, non-invasive procedure for measuring blood pressure in rodents.
-
-
Q: What should I do if a subject develops severe hypertension?
-
A: For grade 3 or higher hypertension, dose modification is a primary management strategy.[4][5] The anlotinib dose can be reduced. If severe hypertension persists despite dose reduction, discontinuation of the treatment may be necessary. In clinical settings, antihypertensive medications are used for management.[4] While co-administration of antihypertensives is possible in animal studies, it adds a confounding variable and dose reduction is the preferred initial approach.
-
Hand-Foot Syndrome (HFS)
-
Q: What is Hand-Foot Syndrome (HFS) in the context of an animal model?
-
A: In humans, HFS (also known as palmar-plantar erythrodysesthesia) causes redness, swelling, and pain on the palms and soles.[1] In rodent models, this manifests as erythema, edema, and potential desquamation on the paws. It is crucial to distinguish this from normal irritation or injury.
-
-
Q: How can I monitor for HFS in my study?
-
A: Visually inspect the paws of the animals daily. Look for signs of redness, swelling, and peeling skin. A simple grading scale (e.g., 0 = normal; 1 = mild redness; 2 = moderate redness and swelling; 3 = severe swelling with ulceration) can be used to quantify the severity. The median onset time in clinical studies is approximately 30 days.[5]
-
-
Q: How is HFS managed in a research setting?
-
A: Management depends on severity. For mild to moderate cases, supportive care is key. This can include ensuring soft bedding to reduce pressure on the paws. For severe (Grade ≥3) cases, dose reduction is recommended.[4] If the condition does not improve, treatment may need to be suspended. In clinical practice, topical creams are sometimes used.[5]
-
Gastrointestinal and Metabolic Effects
-
Q: What are the common gastrointestinal and metabolic side effects?
-
Q: How are these effects monitored and managed in vivo?
-
A:
-
Diarrhea: Monitor bedding for signs of diarrhea. Ensure animals have unrestricted access to hydration. For severe cases, dose reduction may be required.[5]
-
Anorexia & Fatigue: Monitor body weight and food intake daily.[7] A significant drop in weight or activity level can indicate toxicity. Reduced food intake may necessitate a dose reduction.
-
Hypertriglyceridemia: Blood samples can be collected (e.g., via tail vein) for lipid panel analysis at baseline and at specified time points during the study. Management in a preclinical setting primarily involves dose modification if levels become extreme.[8]
-
-
Quantitative Data on Anlotinib Adverse Events
The following table summarizes the incidence of common adverse events (all grades) from clinical trials, which can help researchers anticipate potential side effects in in vivo models.
| Adverse Event | Incidence Rate (%) | Reference |
| Hypertension | 42% - 64.6% | [2][3] |
| Hand-Foot Syndrome | 41.5% - 53% | [2][3] |
| Fatigue | 20.75% - 47.2% | [3][9] |
| Diarrhea | 23.33% - 38.9% | [2][9] |
| Proteinuria | 16.7% - 67% | [2][9] |
| Hypertriglyceridemia | 62% | [2] |
| Thyroid Stimulating Hormone (TSH) Elevation | 44.6% | [3] |
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Rodents (Tail-Cuff Method)
-
Acclimatization: Acclimate the animal to the restraining device and tail cuff for several days prior to the first measurement to minimize stress-induced hypertension.
-
Procedure:
-
Place the rodent in a warming chamber for 10-15 minutes to dilate the tail artery.
-
Transfer the animal to the restrainer.
-
Secure the tail cuff and pulse sensor around the base of the tail.
-
Inflate and deflate the cuff automatically using the non-invasive blood pressure system.
-
Record at least 5-7 successful, consecutive measurements.
-
-
Schedule: Perform measurements at baseline (before treatment) and at regular intervals (e.g., twice weekly) after starting anlotinib administration.
Protocol 2: Monitoring General Toxicity
-
Body Weight: Measure and record the body weight of each animal daily or at least three times per week. A weight loss exceeding 15-20% of baseline is often a humane endpoint or a trigger for dose modification.[7]
-
Clinical Observations: Perform daily visual inspections of the animals. Record observations related to posture, activity level, fur condition, and signs of pain or distress.
-
Food and Water Intake: Monitor food and water consumption to detect anorexia. This can be done by measuring the amount of food and water provided and remaining each day.
Visualizations
Anlotinib Signaling Pathway Inhibition
Anlotinib is a multi-target receptor tyrosine kinase inhibitor. It primarily targets key receptors involved in angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[6][8] By blocking these receptors, anlotinib disrupts downstream signaling cascades crucial for tumor growth and survival.[3][10]
References
- 1. What are the side effects of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of anlotinib‐related adverse events in patients with advanced non‐small cell lung cancer: Experiences in ALTER‐0303 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. What is Anlotinib Dihydrochloride used for? [synapse.patsnap.com]
- 7. Anlotinib exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Off-label use of anlotinib in malignancies’ treatment: efficacy and management of adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib In Vivo Bioavailability Enhancement: A Technical Support Center
For researchers, scientists, and drug development professionals, optimizing the in vivo bioavailability of anlotinib (B1662124) is crucial for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with anlotinib.
Frequently Asked Questions (FAQs)
Q1: What is anlotinib and why is improving its bioavailability important for in vivo studies?
Anlotinib is an oral multi-target tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR1/2/3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit.[1][2][3] By inhibiting these pathways, anlotinib suppresses tumor growth and angiogenesis.[1][3] For in vivo studies, ensuring adequate and consistent oral bioavailability is critical for achieving therapeutic concentrations in the bloodstream and target tissues, which directly impacts the reliability and reproducibility of experimental outcomes.
Q2: What are the known oral bioavailability and pharmacokinetic parameters of anlotinib in common animal models?
Anlotinib generally exhibits good membrane permeability and is rapidly absorbed. However, its oral bioavailability can vary between species. In rats, the oral bioavailability ranges from 28% to 58%, while in dogs, it is higher, ranging from 41% to 77%.[1][4][5] Key pharmacokinetic parameters are summarized in the table below.
Data Presentation: Pharmacokinetic Parameters of Anlotinib
| Parameter | Rats | Dogs | Reference |
| Oral Bioavailability (F) | 28% - 58% | 41% - 77% | [1][4][5] |
| Terminal Half-life (t½) | 5.1 ± 1.6 h | 22.8 ± 11.0 h | [1][4][5] |
| Total Plasma Clearance (CLtot,p) | 5.35 ± 1.31 L/h/kg | 0.40 ± 0.06 L/h/kg | [1][4][5] |
| Apparent Volume of Distribution (Vd) | 27.6 ± 3.1 L/kg | 6.6 ± 2.5 L/kg | [1][5] |
Troubleshooting Guide
Problem 1: Anlotinib (from DMSO stock) precipitates when diluted in aqueous solutions for in vivo dosing.
-
Possible Cause: Anlotinib is sparingly soluble in aqueous buffers.[6] Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution.
-
Solution:
-
First, dissolve anlotinib in an organic solvent such as DMSO. Anlotinib hydrochloride is soluble in DMSO at approximately 1 mg/mL.[6]
-
For aqueous dosing solutions, first dissolve anlotinib in DMSO and then dilute it with the aqueous buffer of choice, for instance, a 1:3 solution of DMSO:PBS (pH 7.2).[6]
-
It is important to note that aqueous solutions of anlotinib are not recommended to be stored for more than one day.[6]
-
Problem 2: High variability in plasma concentrations of anlotinib is observed between animals in the same cohort.
-
Possible Cause: Inconsistent formulation preparation or administration can lead to variable dosing and absorption. The fasted or fed state of the animals can also significantly impact the absorption of TKIs.
-
Solution:
-
Standardize Formulation Preparation: Use a consistent and validated protocol for preparing the anlotinib formulation for each experiment. Ensure the drug is uniformly suspended or dissolved.
-
Consistent Administration Technique: For oral gavage, ensure the same technique and volume are used for each animal.
-
Control for Food Effects: Standardize the feeding schedule for the animals (e.g., all fasted or all fed) to minimize variability in drug absorption. Many TKIs exhibit a positive food effect, meaning administration with food can increase absorption.[7]
-
Experimental Protocols & Formulation Strategies
For researchers preparing anlotinib for oral administration in animal studies, a common and effective method for poorly soluble drugs is to create a suspension.
Protocol for Preparing an Anlotinib Suspension for Oral Gavage
This protocol is adapted from standard methods for preparing oral suspensions of poorly soluble tyrosine kinase inhibitors for in vivo studies.
Materials:
-
Anlotinib powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Prepare the Vehicle Solution (0.5% HPMC, 0.1% Tween 80):
-
For 100 mL of vehicle: Weigh 0.5 g of HPMC and add it to approximately 80 mL of sterile water while stirring.
-
Heat the solution to aid in the dissolution of HPMC, then allow it to cool to room temperature.
-
Add 100 µL of Tween 80 to the solution and continue stirring until fully dissolved.
-
Bring the final volume to 100 mL with sterile water. This vehicle solution can be stored at 4°C for a short period.
-
-
Prepare the Anlotinib Suspension:
-
Calculate the required amount of anlotinib based on the desired concentration and final volume. For example, for a 10 mg/mL suspension, weigh 100 mg of anlotinib for a final volume of 10 mL.
-
Transfer the weighed anlotinib powder into a suitable container.
-
Add the required volume of the prepared vehicle solution.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well-wetted.
-
For a more uniform suspension, sonicate the mixture for 5-10 minutes.
-
Visually inspect the suspension to ensure there are no large aggregates before administration.
-
Signaling Pathways and Experimental Workflows
Anlotinib's Multi-Target Inhibition and Downstream Signaling
Anlotinib functions by inhibiting multiple receptor tyrosine kinases, primarily VEGFR2, PDGFRβ, and FGFR1.[6][8][9] This inhibition blocks the downstream signaling cascades, such as the ERK pathway, which are crucial for angiogenesis and tumor cell proliferation.[6][8][9]
References
- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lnskaxh.com [lnskaxh.com]
- 7. Anlotinib can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 [agris.fao.org]
- 9. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with anlotinib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to answer frequently asked questions related to the use of anlotinib (B1662124) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for anlotinib?
Anlotinib is a multi-target tyrosine kinase inhibitor (TKI). It primarily targets and inhibits the activity of several receptor tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis.[1] Key targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)[1][2]
-
Fibroblast Growth Factor Receptors (FGFR-1, FGFR-2, FGFR-3, FGFR-4)[2][3]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)[2][3]
-
RET[4]
By inhibiting these receptors, anlotinib disrupts downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, thereby suppressing tumor cell proliferation and angiogenesis.[3][5]
Q2: What are the common causes of variability in experimental results with anlotinib?
Inconsistent results when using anlotinib can arise from several factors:
-
Cell Line Heterogeneity: Different cancer cell lines, even of the same type, can exhibit varied sensitivity to anlotinib due to their unique genetic and molecular profiles.[4][6]
-
Drug Solubility and Stability: Anlotinib has poor solubility in aqueous solutions.[7][8] Improper dissolution or storage can lead to inaccurate concentrations and reduced efficacy.
-
Experimental Conditions: Variations in cell culture conditions, such as media components, serum concentration, and cell density, can influence the drug's effect.
-
Development of Resistance: Prolonged exposure to anlotinib can lead to the development of acquired resistance in cancer cells.[6] Mechanisms can include the activation of alternative signaling pathways or overexpression of drug efflux pumps.[9]
-
In Vivo Model Differences: Factors such as the tumor microenvironment, host metabolism, and drug administration route can significantly impact anlotinib's efficacy in animal models.[8]
Q3: How should I prepare and store anlotinib for in vitro and in vivo experiments?
For in vitro studies, anlotinib hydrochloride is soluble in organic solvents like DMSO.[7] It is recommended to first dissolve anlotinib in DMSO to create a stock solution and then dilute it with the appropriate aqueous buffer or cell culture medium.[7] Aqueous solutions of anlotinib are not stable and it is not recommended to store them for more than one day.[7]
For in vivo studies in animal models, anlotinib can be formulated for oral administration.[8][10] One study describes dissolving anlotinib powder in a solution containing PEG400, TWEEN80, and DMSO, which is then further dissolved in PBS for injection.[8]
Troubleshooting Guides
Issue 1: Lower than expected anti-proliferative activity in vitro.
Possible Cause 1: Suboptimal Drug Concentration or Activity
-
Troubleshooting Step:
-
Verify Drug Concentration: Ensure accurate preparation of the anlotinib stock solution and working dilutions. Use a calibrated spectrophotometer to confirm the concentration if possible.
-
Check Drug Stability: Prepare fresh dilutions from a recently prepared DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility Issues: When diluting the DMSO stock in aqueous media, ensure proper mixing to avoid precipitation. Anlotinib hydrochloride has a solubility of approximately 0.25 mg/ml in a 1:3 solution of DMSO:PBS (pH 7.2).[7]
-
Possible Cause 2: Cell Line Insensitivity or Resistance
-
Troubleshooting Step:
-
Confirm Target Expression: Verify the expression of anlotinib's primary targets (e.g., VEGFR2, FGFR1, PDGFRβ) in your cell line using Western blot or qPCR. Low or absent target expression may explain the lack of response.
-
Assess IC50 Value: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Compare your findings with published data for similar cell lines.
-
Investigate Resistance Mechanisms: If acquired resistance is suspected, investigate potential mechanisms such as mutations in target kinases or upregulation of bypass signaling pathways. For instance, overexpression of FGFR1 has been implicated in resistance to EGFR-TKIs, which anlotinib can overcome.[4][11]
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of anlotinib (e.g., 0, 2, 4, 6 µM) for 24-72 hours.[12]
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Issue 2: Inconsistent tumor growth inhibition in xenograft models.
Possible Cause 1: Suboptimal Dosing or Administration Schedule
-
Troubleshooting Step:
-
Dose Optimization: The effective dose of anlotinib can vary between different tumor models.[13] A dose-finding study may be necessary to determine the optimal dose for your specific model. Studies have shown that a lower dose of anlotinib may be sufficient for its anti-angiogenic effects.[13]
-
Administration Route: While oral administration is common, issues with absorption can lead to variability.[8] Consider alternative routes if inconsistent results persist. One study developed a nanocrystal injection of anlotinib to overcome solubility issues.[8]
-
Treatment Schedule: The timing and duration of treatment are critical. A common schedule is daily administration for two weeks followed by a one-week break.[14]
-
Possible Cause 2: Tumor Microenvironment and Angiogenesis
-
Troubleshooting Step:
-
Assess Angiogenesis: Anlotinib's primary in vivo effect is anti-angiogenic.[10] Evaluate the microvessel density in tumor tissues using immunohistochemistry for markers like CD31. A lack of change in microvessel density may indicate a need to adjust the treatment protocol.
-
Evaluate Hypoxia: Anti-angiogenic therapies can sometimes induce hypoxia, which may promote tumor aggressiveness. Assess hypoxia markers (e.g., HIF-1α) in tumor sections.
-
Experimental Protocol: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Drug Administration: Administer anlotinib or vehicle control according to the determined dose and schedule (e.g., 3 mg/kg daily via oral gavage).[10]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Data and Signaling Pathways
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (VEGFR2 Kinase Assay) | <1 nmol/L | In vitro enzymatic assay | [15] |
| IC50 (HUVEC Migration) | 0.1 nmol/L | Human Umbilical Vein Endothelial Cells | [10] |
| Anlotinib Dosage (in vivo) | 1.5-6 mg/kg daily | Mouse xenograft models | [10] |
| PFS (Advanced NSCLC) | 5.37 months (Anlotinib) vs. 1.40 months (Placebo) | Human Clinical Trial (ALTER0303) | [16] |
| OS (Advanced NSCLC) | 9.63 months (Anlotinib) vs. 6.30 months (Placebo) | Human Clinical Trial (ALTER0303) | [16] |
PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer
Signaling Pathways and Experimental Workflows
Anlotinib exerts its anti-tumor effects by blocking key signaling pathways involved in cell proliferation and angiogenesis.
Caption: Anlotinib inhibits multiple RTKs, blocking downstream signaling.
Caption: A typical workflow for in vitro evaluation of anlotinib.
Caption: Logical steps for troubleshooting inconsistent anlotinib results.
References
- 1. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 2. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anlotinib can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome profiling analysis reveals that CXCL2 is involved in anlotinib resistance in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Novel Nanocrystal Injection of Insoluble Drug Anlotinib and Its Antitumor Effects on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective low-dose Anlotinib induces long-term tumor vascular normalization and improves anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Management of anlotinib‐related adverse events in patients with advanced non‐small cell lung cancer: Experiences in ALTER‐0303 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Anlotinib Technical Support Center: Minimizing Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize anlotinib (B1662124) cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of anlotinib's cytotoxicity in normal cells?
A1: Anlotinib is a multi-target tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFR1/2/3), fibroblast growth factor receptors (FGFR1-4), and platelet-derived growth factor receptors (PDGFRα/β), as well as c-Kit and Ret.[1][2] Its cytotoxicity in normal cells, particularly endothelial cells, is largely an extension of its intended anti-angiogenic mechanism. By inhibiting these pathways, anlotinib can disrupt normal vascular function and cellular signaling, leading to adverse effects.[3]
Q2: What are the common in vitro manifestations of anlotinib cytotoxicity in normal cells?
A2: In vitro, anlotinib has been shown to inhibit the proliferation and migration of normal human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[2][4][5] It can also suppress the formation of capillary-like tube structures.[4][6]
Q3: How does the cytotoxic concentration of anlotinib differ between normal and cancer cells?
A3: Anlotinib is significantly more potent against VEGF-stimulated endothelial cells than against many tumor cell lines directly. For instance, the IC50 for VEGF-stimulated HUVEC proliferation is in the picomolar to low nanomolar range, while the IC50 for direct tumor cell proliferation is often in the micromolar range.[4][7][8][9] This suggests a therapeutic window, but also underscores the potential for on-target toxicity in normal vasculature.
Q4: What are the molecular pathways affected by anlotinib in normal cells that can lead to cytotoxicity?
A4: Anlotinib inhibits the phosphorylation of VEGFR2, PDGFRβ, and FGFR1, which in turn blocks their downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[1][10][11] These pathways are crucial for cell survival, proliferation, and migration in both normal and cancerous cells. Inhibition of these pathways in normal cells can lead to the observed cytotoxic effects.
Q5: Are there any known strategies to mitigate anlotinib-induced cytotoxicity in normal cells in an experimental setting?
A5: While specific cytoprotective agents for anlotinib are not well-documented in preclinical research, general strategies can be employed. These include careful dose-response studies to determine the optimal concentration with the least toxicity to normal cells, the use of co-culture systems to better mimic the in vivo environment, and potentially testing co-administration with agents that could protect normal cells without compromising anti-tumor efficacy. In clinical settings, dose modification and supportive care are the primary management strategies.[3]
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Normal Endothelial Cell Cultures (e.g., HUVECs)
| Possible Cause | Suggested Solution |
| Anlotinib concentration is too high. | Anlotinib is highly potent against endothelial cells. Perform a dose-response curve starting from sub-nanomolar concentrations to determine the IC50 in your specific cell line and experimental conditions.[4][5] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all wells, including vehicle controls. |
| Cells are overly sensitive. | Use a fresh stock of cells with a low passage number. Ensure optimal cell culture conditions (media, supplements, confluency). |
| Prolonged exposure time. | Reduce the incubation time with anlotinib. A 24-hour or 48-hour endpoint may be sufficient to observe effects without excessive cell death. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Suggested Solution |
| Incomplete dissolution of anlotinib. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure complete dissolution by gentle warming and vortexing. Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[12] |
| Variability in cell seeding density. | Use a consistent cell number for seeding and allow cells to attach and resume proliferation for 24 hours before adding the drug. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media. |
| Assay interference. | If using a colorimetric or fluorometric assay, ensure that anlotinib itself does not interfere with the readout. Run a control with anlotinib in cell-free media. |
Issue 3: Difficulty in Establishing a Therapeutic Window Between Normal and Cancer Cells
| Possible Cause | Suggested Solution |
| Inappropriate normal cell line. | Select a normal cell line that is relevant to the cancer type being studied (e.g., for lung cancer research, consider normal human bronchial epithelial cells). |
| 2D culture limitations. | Utilize 3D co-culture models with both normal and cancer cells to better recapitulate the tumor microenvironment and assess differential toxicity. |
| Endpoint is not sensitive enough. | In addition to cell viability assays, assess more specific markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and cell cycle arrest (e.g., flow cytometry).[13] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Anlotinib in Normal and Cancer Cell Lines
| Cell Line | Cell Type | Assay | IC50 | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cell | VEGF-stimulated Proliferation | 0.2 nM | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cell | VEGF-stimulated Migration | 0.1 nM | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cell | FBS-stimulated Proliferation | 2.0 µM | [4] |
| PC-9 | Non-Small Cell Lung Cancer | Proliferation | 8.06 µM | [7] |
| HCC827 | Non-Small Cell Lung Cancer | Proliferation | 7.39 µM | [7] |
| PC-9-OR | Osimertinib-Resistant NSCLC | Proliferation | 4.199 µM | [8][9] |
| HCC827-OR | Osimertinib-Resistant NSCLC | Proliferation | 4.775 µM | [8][9] |
| MCF-7 | Breast Cancer | Viability (24h) | ~4-6 µM | [14] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | Viability (48h) | 21.226 µM | [15] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Anlotinib
-
Normal and/or cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Anlotinib Treatment: Prepare serial dilutions of anlotinib in complete medium. Remove the medium from the wells and add 100 µL of the anlotinib dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest anlotinib concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on a plate shaker until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol assesses the phosphorylation status of key proteins in signaling pathways affected by anlotinib.
Materials:
-
Anlotinib-treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with anlotinib for the desired time, wash with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Anlotinib inhibits key signaling pathways.
Caption: Workflow for assessing anlotinib cytotoxicity.
References
- 1. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib-Induced Hypertension: Current Concepts and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lnskaxh.com [lnskaxh.com]
- 7. Anlotinib exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbr-pub.org.cn [jbr-pub.org.cn]
- 9. Anlotinib reverses osimertinib resistance by inhibiting epithelial-to-mesenchymal transition and angiogenesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Anlotinib and Sorafenib in Hepatocellular Carcinoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of anlotinib (B1662124) and sorafenib (B1663141), two multi-targeted tyrosine kinase inhibitors (TKIs), in preclinical models of hepatocellular carcinoma (HCC). While direct head-to-head comparative studies with comprehensive quantitative data are limited in the available scientific literature, this document synthesizes findings from individual preclinical studies to offer insights into their respective mechanisms of action and anti-tumor efficacy.
Overview and Mechanism of Action
Both anlotinib and sorafenib are orally administered TKIs that disrupt key signaling pathways involved in tumor cell proliferation and angiogenesis. Their primary mode of action involves inhibiting receptor tyrosine kinases (RTKs) on the surface of cancer cells and endothelial cells.
Anlotinib is a novel TKI that targets a broad spectrum of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Fibroblast Growth Factor Receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor Receptors (PDGFRα and β), and c-Kit.[1] By blocking these receptors, anlotinib effectively hinders tumor angiogenesis and growth.
Sorafenib , an established first-line treatment for advanced HCC, also inhibits multiple kinases. Its targets include Raf-1 and B-Raf in the Raf/MEK/ERK signaling cascade, as well as VEGFR-2, VEGFR-3, and PDGFR-β, thereby exerting both anti-proliferative and anti-angiogenic effects.
In Vitro Efficacy: Inhibition of Cell Viability
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of anlotinib and sorafenib in various kinase assays and HCC cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.
Table 1: Kinase Inhibitory Activity of Anlotinib and Sorafenib
| Kinase Target | Anlotinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 0.2 | 90 |
| PDGFR-β | 1.5 | 58 |
| FGFR-1 | 1.5 | - |
| c-Kit | 4.8 | - |
| Raf-1 | - | 6 |
| B-Raf | - | 22 |
Data for anlotinib IC50 on VEGFR-2, PDGFR-β, FGFR-1, and c-Kit are from preclinical studies. Sorafenib IC50 values are against Raf-1, B-Raf, VEGFR-2, and PDGFR-β.
Table 2: Cell Viability Inhibition (IC50) in Hepatocellular Carcinoma Cell Lines
| HCC Cell Line | Anlotinib IC50 (μM) | Sorafenib IC50 (μM) |
| HepG2 | Not explicitly stated, but showed significant inhibition | ~5-10 |
| Huh7 | Not explicitly stated, but showed significant inhibition | ~5-10 |
| SMMC-7721 | Not explicitly stated, but showed significant inhibition | Not explicitly stated |
| Bel-7402 | Not explicitly stated, but showed significant inhibition | Not explicitly stated |
Note: Specific IC50 values for anlotinib in HCC cell lines were not detailed in the reviewed literature, though significant inhibition of cell viability was reported. Sorafenib IC50 values are approximations from graphical data in preclinical studies.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies utilizing mouse xenograft models of HCC have demonstrated the anti-tumor activity of both anlotinib and sorafenib.
Anlotinib: In animal models, anlotinib treatment has been shown to significantly alleviate HCC progression.
Sorafenib: Sorafenib has been demonstrated to suppress the growth of HCC xenografts in immunocompromised mice, an effect accompanied by a decrease in microvessel density and an increase in tumor cell apoptosis.
While one study mentioned that experimental results indicated anlotinib was superior to sorafenib in terms of anti-angiogenesis, specific quantitative data from a direct comparative in vivo study was not available in the reviewed literature.[2]
Signaling Pathways
The anti-tumor effects of anlotinib and sorafenib are mediated through the inhibition of critical signaling pathways.
Anlotinib Signaling Pathway Inhibition
Anlotinib's inhibition of VEGFR, PDGFR, and FGFR leads to the downstream suppression of the PI3K/Akt and MEK/ERK signaling pathways. This dual inhibition disrupts processes crucial for cell survival, proliferation, and angiogenesis.
Caption: Anlotinib inhibits multiple RTKs, blocking downstream PI3K/Akt and MEK/ERK pathways.
Sorafenib Signaling Pathway Inhibition
Sorafenib directly inhibits Raf kinases, a key component of the pro-proliferative Raf/MEK/ERK pathway. It also blocks VEGFR and PDGFR, contributing to its anti-angiogenic effects.
Caption: Sorafenib targets Raf kinases and RTKs to inhibit proliferation and angiogenesis.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of anti-cancer drugs like anlotinib and sorafenib in HCC models.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol Steps:
-
Cell Seeding: HCC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of anlotinib or sorafenib. Control wells receive vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value.[3]
HCC Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of drugs in a living organism.
Caption: General workflow for an HCC subcutaneous xenograft model.
Protocol Steps:
-
Cell Implantation: Human HCC cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[4]
-
Tumor Development: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Mice are randomly assigned to treatment groups: vehicle control, anlotinib, and sorafenib.
-
Drug Administration: The drugs are administered orally, typically daily, at predetermined doses.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology and immunohistochemistry (e.g., for markers of proliferation like Ki-67 and angiogenesis like CD31).[5]
Conclusion
Based on the available preclinical data, both anlotinib and sorafenib demonstrate significant anti-tumor activity in hepatocellular carcinoma models by inhibiting key pathways involved in cell proliferation and angiogenesis. Anlotinib exhibits a broader range of targeted receptor tyrosine kinases, including FGFRs, which may offer an advantage in certain HCC subtypes. However, without direct comparative studies, it is challenging to definitively conclude the superiority of one agent over the other in a preclinical setting. Further head-to-head investigations are warranted to provide a clearer comparative assessment of their efficacy and to identify potential biomarkers for patient stratification.
References
- 1. Anlotinib in the treatment of advanced hepatocellular carcinoma: an open-label phase II study (ALTER-0802 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. journal.waocp.org [journal.waocp.org]
Anlotinib's Potency in Focus: A Comparative Analysis of IC50 Values with Other Tyrosine Kinase Inhibitors
For Immediate Publication
A comprehensive review of the in vitro efficacy of anlotinib (B1662124), a multi-target tyrosine kinase inhibitor (TKI), reveals a competitive potency profile against key oncogenic drivers when compared to other established TKIs such as sunitinib (B231), sorafenib (B1663141), pazopanib (B1684535), and lenvatinib. This guide synthesizes IC50 data from various preclinical studies, offering a quantitative comparison for researchers and drug development professionals in the field of oncology.
Anlotinib is an oral TKI that targets a range of receptor tyrosine kinases implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), c-Kit, and Ret.[1] Its efficacy is fundamentally determined by its ability to inhibit these kinases at low concentrations, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.
Comparative Inhibitory Activity Against Key Kinase Targets
Anlotinib demonstrates notable potency against several key angiogenic and oncogenic kinases. It exhibits high selectivity and inhibitory potency for VEGFR2, with a reported IC50 value of less than 1 nmol/L, and specifically 0.2 nmol/L in one study.[2][3] This positions it as a more potent inhibitor of VEGFR2 than sunitinib and sorafenib in certain assays.[2][4] The following table summarizes the IC50 values of anlotinib and other TKIs against a panel of clinically relevant tyrosine kinases.
| Kinase Target | Anlotinib (nM) | Sunitinib (nM) | Sorafenib (nM) | Pazopanib (nM) | Lenvatinib (nM) |
| VEGFR1 | 26.9[2] | ~10-80 | 26[5] | 10[6] | 4.7[7] |
| VEGFR2 | 0.2 [2] | 80 | 90[5] | 30[6] | 3.0[7] |
| VEGFR3 | 0.7[2] | - | 20[5] | 47[6] | 2.3[7] |
| PDGFRα | - | 69 | - | 73[8] | 29[7] |
| PDGFRβ | 115.0[2] | 2[9] | 57[5] | 215[8] | - |
| c-Kit | 14.8[2] | ~2-10 | 68[5] | 6[8] | 85[7] |
| FGFR1 | - | >100 | - | - | 61[7] |
| FGFR2 | - | - | - | - | 27[7] |
| FGFR3 | - | - | - | - | 52[7] |
| FGFR4 | - | - | - | - | 43[7] |
| RET | - | - | 43[5] | - | 6.4[7] |
| B-Raf | - | - | 22[5] | - | - |
| Raf-1 | - | - | 6[5] | - | - |
| Note: IC50 values can vary depending on the specific assay conditions and methodologies used in different studies. The data presented is a synthesis from multiple sources for comparative purposes. |
Anti-proliferative Activity in Cancer Cell Lines
The ultimate measure of a TKI's efficacy lies in its ability to inhibit the growth of cancer cells. The following table provides a comparative overview of the IC50 values of anlotinib and other TKIs in various human cancer cell lines.
| Cell Line | Cancer Type | Anlotinib (µM) | Sunitinib (µM) | Sorafenib (µM) | Pazopanib (µM) | Lenvatinib (µM) |
| HUVEC (VEGF-stimulated) | Endothelial | 0.0002[2] | 0.0185[2] | 0.195[2] | - | - |
| H1975 | NSCLC | 3.94[8] | - | - | - | - |
| H1975-OR (Osimertinib-Resistant) | NSCLC | 2.78[8] | - | - | - | - |
| PC9 | NSCLC | 3.76[8] | - | - | - | - |
| PC9-OR (Osimertinib-Resistant) | NSCLC | 3.15[8] | - | - | - | - |
| H446 | SCLC | 8.232[10] | - | - | - | - |
| H187 | SCLC | 20.47[10] | - | - | - | - |
| HepG2 | Hepatocellular Carcinoma | - | - | ~6[4] | - | - |
| HuH-7 | Hepatocellular Carcinoma | - | - | ~6[4] | - | - |
| 786-O | Renal Cell Carcinoma | - | ~5[11] | - | ~20[12] | - |
| A549 | NSCLC | - | - | ~2-8[12] | 4-6[12] | - |
| HCT-116 | Colorectal Cancer | - | - | ~2-5[12] | >10[12] | - |
| RO82-W-1 | Thyroid Cancer | - | - | - | - | 3.8[13] |
| TT | Medullary Thyroid Cancer | - | - | - | - | 0.078[13] |
| Note: IC50 values in cell-based assays are influenced by factors such as cell type, culture conditions, and assay duration. Direct comparison between studies should be made with caution. |
Experimental Methodologies
The determination of IC50 values is critical for the preclinical evaluation of TKIs. The data presented in this guide were primarily generated using two key experimental approaches: in vitro kinase assays and cell viability assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific purified kinase.
Generalized Protocol:
-
Reaction Setup: Recombinant human kinase, a specific peptide substrate, and ATP are combined in a reaction buffer (typically containing Tris-HCl, MgCl2, and other cofactors).
-
Inhibitor Addition: A range of concentrations of the test TKI (e.g., anlotinib) or a control inhibitor are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based Assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell Viability and Proliferation Assays (MTT/CCK-8)
These assays determine the effect of a TKI on the viability and proliferation of cancer cell lines.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the TKI or a vehicle control (e.g., DMSO) for a specified duration (typically 48-72 hours).
-
Addition of Viability Reagent:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution, containing WST-8, is added. WST-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan product.[14][15][16]
-
-
Incubation and Measurement:
-
MTT: After incubation, the formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol), and the absorbance is measured at approximately 570 nm.
-
CCK-8: After incubation, the absorbance of the colored formazan is measured directly at approximately 450 nm.
-
-
IC50 Calculation: The percentage of cell viability is calculated for each TKI concentration relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the TKI concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for determining IC50 values.
Caption: Targeted signaling pathways of multi-target TKIs.
Caption: General workflow for cell-based IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Resistance to sunitinib in renal clear cell carcinoma results from sequestration in lysosomes and inhibition of the autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. apexbt.com [apexbt.com]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Validating Anlotinib's Cellular Target Engagement: A Comparative Guide
Anlotinib (B1662124), a multi-target tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity by primarily targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. This guide provides a comparative analysis of anlotinib's target engagement in cellular models, supported by experimental data, and contrasts its performance with other established TKIs, namely sunitinib (B231) and sorafenib (B1663141).
Anlotinib's primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit.[1][2] The validation of its engagement with these targets within a cellular context is crucial for understanding its mechanism of action and predicting its therapeutic efficacy. Key methodologies to confirm this engagement include biochemical kinase assays, Cellular Thermal Shift Assays (CETSA) for direct target binding, and Western blotting for downstream signaling pathway modulation.
Comparative Analysis of Kinase Inhibition
Anlotinib exhibits potent inhibitory activity against its primary targets, often with greater selectivity and potency compared to sunitinib and sorafenib, particularly against VEGFR2. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative comparison of their biochemical potency.
| Kinase Target | Anlotinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 | 26.9 | - | 26 |
| VEGFR2 | 0.2 | 80 | 90 |
| VEGFR3 | 0.7 | - | 20 |
| PDGFRβ | 115.0 | 2 | 57 |
| c-Kit | 14.8 | - | 68 |
| FGFR1 | - | - | 580 |
Note: IC50 values can vary between different assay conditions and studies. The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Validation of Target Engagement
The confirmation of anlotinib's interaction with its intended cellular targets is a critical step in its preclinical validation. Two primary experimental approaches are highlighted here: the Cellular Thermal Shift Assay (CETSA) to confirm direct binding and Western blotting to assess the impact on downstream signaling cascades.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct drug-target engagement in a cellular environment.[3][4] The principle lies in the increased thermal stability of a protein when bound to a ligand.
-
Cell Culture and Treatment:
-
Culture target cells to 70-80% confluency.
-
Treat cells with the desired concentration of anlotinib or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 1-3 hours) at 37°C to allow for cellular uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for a fixed duration (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in the supernatant.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. An increased amount of soluble target protein in the anlotinib-treated samples at higher temperatures compared to the vehicle control indicates target stabilization and therefore, engagement.
-
Western Blotting for Downstream Signaling
Western blotting is employed to measure the phosphorylation status of key proteins in the signaling pathways downstream of anlotinib's targets. A reduction in the phosphorylation of these proteins upon anlotinib treatment provides strong evidence of target inhibition.[5][6]
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of anlotinib, sunitinib, or sorafenib for a defined period.
-
Stimulate the cells with a relevant growth factor (e.g., VEGF for VEGFR activation) for a short duration (e.g., 10-30 minutes) to induce receptor phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR2, VEGFR2, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by anlotinib and the general workflows for the validation experiments.
References
- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib and Paclitaxel: A Synergistic Alliance in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The combination of the multi-targeted tyrosine kinase inhibitor, anlotinib (B1662124), with the conventional chemotherapeutic agent, paclitaxel (B517696), is emerging as a promising strategy in oncology. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by preclinical and clinical data. It is designed to inform researchers, scientists, and drug development professionals on the validation and potential mechanisms of this therapeutic approach.
Preclinical Validation of Synergistic Efficacy
In vitro studies have provided the foundational evidence for the synergistic interaction between anlotinib and paclitaxel. A key study demonstrated that anlotinib can sensitize non-small cell lung cancer (NSCLC) stem cells to the cytotoxic effects of paclitaxel.
In Vitro Synergistic Effects on Cancer Cell Viability
The synergistic effect of anlotinib and paclitaxel has been quantified by assessing the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence and absence of anlotinib.
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Sensitization |
| PC-9-derived Lung Cancer Stem-like Cells | Paclitaxel alone | 10.81 ± 0.37 | - |
| Anlotinib + Paclitaxel | Not explicitly stated, but sensitization was demonstrated | Significant | |
| HCC827-derived Lung Cancer Stem-like Cells | Paclitaxel alone | Not explicitly stated, but sensitization was demonstrated | - |
| Anlotinib + Paclitaxel | 10.15 ± 0.59 | Significant |
Data synthesized from a study on lung cancer stem cells. The study demonstrated a significant decrease in the IC50 of paclitaxel when combined with anlotinib, indicating a synergistic effect.[1]
Clinical Evidence of Combination Efficacy
The promising preclinical data has been followed by numerous clinical trials and retrospective studies across various cancer types, demonstrating the clinical potential of the anlotinib-paclitaxel combination.
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
In a study involving patients with stage IV NSCLC, the combination of anlotinib and albumin-paclitaxel showed a significant improvement in clinical outcomes compared to albumin-paclitaxel alone.
| Parameter | Anlotinib + Albumin-Paclitaxel (n=22) | Albumin-Paclitaxel (n=20) |
| Objective Response Rate (ORR) | 40.91% | 10.00% |
| Disease Control Rate (DCR) | 86.36% | 55.00% |
| Median Progression-Free Survival (PFS) | 13.7 months | Not Reported |
| Median Overall Survival (OS) | 19.6 months | Not Reported |
This study highlights the superior efficacy of the combination therapy in a clinical setting.[2][3][4]
Clinical Efficacy in Advanced Gastric Cancer (AGC)
A retrospective study on patients with advanced gastric cancer treated with anlotinib and nab-paclitaxel in the second-line setting and beyond also showed promising results.
| Parameter | Anlotinib + Nab-Paclitaxel |
| Objective Response Rate (ORR) | 42% |
| Disease Control Rate (DCR) | 78% |
| Median Progression-Free Survival (PFS) | 6.0 months |
| Median Overall Survival (OS) | 12.0 months |
These findings suggest a significant clinical benefit for this patient population.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of anlotinib, paclitaxel, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize the mice into different treatment groups: vehicle control, anlotinib alone, paclitaxel alone, and anlotinib + paclitaxel.
-
Treatment Administration: Administer the respective treatments according to a predefined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.
Visualizing the Mechanism and Workflow
To better understand the synergistic interaction and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of synergistic action between anlotinib and paclitaxel.
Caption: Experimental workflow for validating the synergistic effect.
Mechanism of Synergistic Interaction
The synergistic effect of anlotinib and paclitaxel is believed to stem from their complementary mechanisms of action. Anlotinib is a multi-targeted tyrosine kinase inhibitor that blocks several key signaling pathways involved in tumor growth and angiogenesis, including VEGFR, PDGFR, FGFR, and c-Kit.[5] By inhibiting these pathways, anlotinib can disrupt the tumor microenvironment and potentially enhance the efficacy of cytotoxic agents.
One of the key proposed mechanisms for the synergy involves the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Anlotinib has been shown to reduce the phosphorylation of NF-κB p65 and IκB-α, leading to the suppression of NF-κB activity.[1] The NF-κB pathway is a critical regulator of cancer cell survival, proliferation, and resistance to chemotherapy. By inhibiting this pro-survival pathway, anlotinib may lower the threshold for paclitaxel-induced apoptosis.
Paclitaxel, on the other hand, is a microtubule-stabilizing agent that disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis. The combination of anlotinib's ability to inhibit survival signals and paclitaxel's direct cytotoxic effects creates a powerful two-pronged attack on cancer cells, leading to enhanced tumor cell killing. Furthermore, by targeting angiogenesis, anlotinib may improve the delivery and efficacy of paclitaxel within the tumor.
References
- 1. Anlotinib exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of anlotinib plus albumin paclitaxel regimen in stage IV non-small cell lung cancer and mental state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of anlotinib plus albumin paclitaxel regimen in stage IV non-small cell lung cancer and mental state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 5. Combination of anlotinib and albumin-bound paclitaxel in 2nd line and above treatment of advanced gastric cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib and Regorafenib: A Head-to-Head Comparison for Researchers
Anlotinib (B1662124) and regorafenib (B1684635) are both orally administered multi-kinase inhibitors (MKIs) that have emerged as significant therapeutic agents in the landscape of oncology, particularly for treatment-refractory solid tumors. Both drugs exert their anti-tumor effects primarily by targeting key pathways involved in tumor angiogenesis, proliferation, and metastasis. This guide provides a detailed, data-driven comparison of their preclinical and clinical profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both anlotinib and regorafenib are potent inhibitors of multiple receptor tyrosine kinases (RTKs). Their primary mechanism involves disrupting the vascular endothelial growth factor receptor (VEGFR) signaling pathway, a critical driver of angiogenesis. However, their inhibitory profiles exhibit distinct differences in potency and spectrum.
Anlotinib is a novel TKI that primarily inhibits VEGFR2/3, fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors α/β (PDGFRα/β), c-Kit, and Ret.[1] Preclinical studies highlight its high selectivity and potent inhibition of VEGFR2, with an IC50 value of 0.2 nmol/L, making it significantly more potent against this target compared to other TKIs like sunitinib.[2]
Regorafenib inhibits a broad range of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[3] Its action against multiple components of tumor progression, including stromal and oncogenic kinases, defines its therapeutic activity.[3]
Preclinical Performance: In Vitro Kinase Inhibition
Head-to-head comparisons of half-maximal inhibitory concentrations (IC50) reveal the differential potency of each drug against various kinases. Anlotinib demonstrates particularly strong activity against VEGFR2, while regorafenib shows high potency against RET and Raf-1.
| Kinase Target | Anlotinib IC50 (nmol/L) | Regorafenib IC50 (nmol/L) |
| VEGFR1 | 26.9[2] | 13[4][5] |
| VEGFR2 | 0.2[2] | 4.2[4][5] |
| VEGFR3 | 0.7[2] | 46[4][5] |
| PDGFRβ | 115.0[2] | 22[4][5] |
| c-Kit | 14.8[2] | 7[4][5] |
| Ret | N/A | 1.5[4][5] |
| Raf-1 | N/A | 2.5[4][5] |
| B-RAF | N/A | 28[5] |
| B-RAF (V600E) | N/A | 19[5] |
| FGFR1 | N/A | 202[1] |
| TIE2 | N/A | 31[1] |
Clinical Efficacy: A Comparative Overview
Direct head-to-head randomized controlled trials are limited. However, data from separate placebo-controlled trials and retrospective studies provide a basis for comparison, particularly in metastatic colorectal cancer (mCRC).
A retrospective study involving 105 mCRC patients who had failed at least two lines of chemotherapy compared the efficacy of anlotinib with chemotherapy or a group treated with fruquintinib (B607557) or regorafenib. The results indicated that anlotinib's performance was similar to that of regorafenib or fruquintinib and superior to chemotherapy.[6]
| Efficacy Endpoint | Anlotinib (Group B) | Fruquintinib or Regorafenib (Group C) | p-value |
| Objective Response Rate (ORR) | 14.29%[6] | N/A | N/A |
| Disease Control Rate (DCR) | 85.71%[6] | N/A | N/A |
| Median Overall Survival (OS) | 9.22 months[6] | 9.38 months[6] | 0.499 |
Data from a retrospective study in third-line mCRC.[6]
Safety and Tolerability Profile
The safety profiles of anlotinib and regorafenib are generally consistent with other VEGFR-targeting TKIs. Common adverse events (AEs) include hypertension, hand-foot skin reaction (HFSR), diarrhea, and fatigue.
In the comparative retrospective mCRC study, the incidence of key adverse events was similar between the anlotinib group and the fruquintinib/regorafenib group.[6]
| Adverse Event (Any Grade) | Anlotinib (Group B) | Fruquintinib or Regorafenib (Group C) | p-value |
| Proteinuria | N/A | N/A | 0.173 |
| Hand-foot skin reaction | N/A | N/A | 0.188 |
| Myelosuppression | N/A | N/A | 1.00 |
| Gastrointestinal reaction | N/A | N/A | 0.154 |
p-values represent the statistical comparison between the two groups.[6]
Notably, severe hepatotoxicity has been associated with regorafenib, requiring diligent liver function monitoring.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The potency of anlotinib and regorafenib against various recombinant tyrosine kinases is determined using in vitro kinase assays. A common method is the homogeneous time-resolved fluorescence (HTRF) assay.
-
Reagents: Recombinant kinase domains (e.g., VEGFR2, PDGFRβ), biotinylated peptide substrate, ATP, and the test compound (anlotinib or regorafenib) serially diluted in DMSO.
-
Procedure: The kinase, substrate, and test compound are incubated in a kinase reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection: After incubation (e.g., 60 minutes at room temperature), the reaction is stopped. A detection solution containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 is added.
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The raw data is converted to percent inhibition relative to DMSO controls, and IC50 values are calculated by fitting the data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Model Protocol
The antitumor efficacy of these agents is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Culture and Implantation: Human tumor cell lines (e.g., colon cancer SW620 for anlotinib, Colo-205 for regorafenib) are cultured under standard conditions.[2] A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, anlotinib, or regorafenib).
-
Drug Administration: Anlotinib (e.g., 3-6 mg/kg) or regorafenib (e.g., 10-30 mg/kg) is formulated in a suitable vehicle and administered orally, typically once daily.[2][7]
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for microvessel density).
Conclusion
Anlotinib and regorafenib are both valuable multi-kinase inhibitors with broad anti-tumor activity, primarily driven by the inhibition of angiogenesis. Preclinical data indicate that anlotinib is a more potent and selective inhibitor of VEGFR2, while regorafenib possesses a wider target profile that includes key oncogenic kinases like RAF. Clinical data in third-line mCRC suggests their efficacy is comparable. The choice between these agents in a clinical or research setting may depend on the specific tumor type, its underlying molecular drivers, and the patient's ability to tolerate specific side effects. Further direct comparative studies are warranted to delineate their respective roles in various cancer indications.
References
- 1. (PDF) Preclinical Characterization of Anlotinib, a Highly [research.amanote.com]
- 2. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Anlotinib Demonstrates Efficacy in Sunitinib-Resistant Models, Offering a Promising Alternative in Refractory Cancers
For Immediate Release
[City, State] – [Date] – Anlotinib (B1662124), a multi-targeting tyrosine kinase inhibitor (TKI), shows significant anti-tumor activity in preclinical and clinical settings characterized by resistance to sunitinib (B231), a standard-of-care TKI for metastatic renal cell carcinoma (mRCC). This guide provides a comparative analysis of anlotinib's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Sunitinib resistance is a major clinical challenge, often driven by the activation of alternative signaling pathways that circumvent its therapeutic effects. Anlotinib's broader target profile, which includes potent inhibition of Fibroblast Growth Factor Receptors (FGFR) and other kinases in addition to Vascular Endothelial Growth Factor Receptors (VEGFR), positions it as a viable therapeutic strategy in sunitinib-refractory tumors.
Clinical Efficacy in Sunitinib-Exposed Populations
A pivotal phase II clinical trial investigated the efficacy of anlotinib in patients with mRCC who had previously been treated with a VEGFR-TKI, including sunitinib. The results demonstrated promising clinical activity for anlotinib in this resistant population.[1][2]
| Efficacy Endpoint | Anlotinib in Sunitinib/Sorafenib-Progressed Patients (n=32)[1][2] |
| Median Progression-Free Survival (mPFS) | 8.5 months |
| Objective Response Rate (ORR) | 16.7% (in overall population) |
| Disease Control Rate (DCR) | 83.3% (in overall population) |
| Median Overall Survival (mOS) | 21.4 months (in overall population) |
In a head-to-head comparison in a first-line setting for mRCC, anlotinib demonstrated comparable efficacy to sunitinib but with a more favorable safety profile, suggesting a better-tolerated option which may be relevant for subsequent lines of therapy.[3][4]
| Efficacy Endpoint | Anlotinib (First-Line mRCC, n=90)[3][4] | Sunitinib (First-Line mRCC, n=43)[3][4] |
| Median Progression-Free Survival (mPFS) | 17.5 months | 16.6 months |
| Objective Response Rate (ORR) | 30.3% | 27.9% |
| Disease Control Rate (DCR) | 83.3% | 79.1% |
| Median Overall Survival (mOS) | 30.9 months | 30.5 months |
Preclinical Evidence in Resistant Models
While direct head-to-head preclinical studies of anlotinib in sunitinib-resistant RCC models are not extensively published, the mechanism of action of anlotinib strongly supports its efficacy in this setting. Sunitinib resistance is often associated with the upregulation of alternative pro-angiogenic and proliferative pathways, such as the FGFR and AXL/MET signaling cascades.[1][5] Anlotinib is a potent inhibitor of these pathways.
In vitro studies have shown that anlotinib inhibits VEGFR2 with 20 times the potency of sunitinib.[3] Furthermore, preclinical models of resistance to other TKIs have demonstrated anlotinib's ability to overcome this resistance by inhibiting key escape pathways. For instance, in EGFR-TKI resistant non-small cell lung cancer (NSCLC) models, anlotinib has been shown to suppress tumor growth by inhibiting FGFR1 signaling. This provides a strong rationale for its application in sunitinib resistance, which shares similar escape mechanisms.
Another clinically relevant alternative for sunitinib-resistant mRCC is cabozantinib (B823), which targets MET and AXL in addition to VEGFR. In the CABOSUN trial, cabozantinib showed superiority over sunitinib in previously untreated intermediate- and poor-risk mRCC patients.[6][7][8][9]
| Efficacy Endpoint | Cabozantinib (First-Line, Intermediate/Poor-Risk mRCC)[7] | Sunitinib (First-Line, Intermediate/Poor-Risk mRCC)[7] |
| Median Progression-Free Survival (mPFS) | 8.2 months | 5.6 months |
| Objective Response Rate (ORR) | 33% | 12% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of these findings.
Establishment of Sunitinib-Resistant Cell Lines
Sunitinib-resistant renal cell carcinoma cell lines (e.g., ACHN-R, 786-O-R) can be established by continuous exposure to increasing concentrations of sunitinib over several months.[10][11][12]
-
Cell Culture: Parental RCC cell lines (e.g., ACHN, 786-O) are cultured in standard media (e.g., DMEM with 10% FBS).
-
Initial Sunitinib Exposure: Cells are initially treated with a low concentration of sunitinib (e.g., IC20).
-
Dose Escalation: The concentration of sunitinib is gradually increased in a stepwise manner as cells develop resistance and resume normal proliferation.
-
Maintenance Culture: Resistant cell lines are continuously maintained in media containing a selective concentration of sunitinib (e.g., 2-4 μM) to retain their resistance phenotype.[12]
-
Verification of Resistance: The IC50 value for sunitinib is determined in both parental and resistant cell lines using a cell viability assay (e.g., CCK-8 or CellTiter-Glo) to confirm the degree of resistance.
In Vitro Efficacy Assays
-
Cell Viability Assay: Sunitinib-resistant and parental cells are seeded in 96-well plates and treated with various concentrations of anlotinib, sunitinib, or other inhibitors for 48-72 hours. Cell viability is measured using assays such as CCK-8 or MTT to determine the IC50 of each drug.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the drugs for approximately two weeks. The ability of single cells to form colonies is assessed by staining with crystal violet and counting the colonies.
-
Transwell Migration Assay: The effect of the drugs on cell migration is evaluated using a Transwell chamber. Cells are seeded in the upper chamber, and the number of cells that migrate to the lower chamber containing a chemoattractant is quantified.
In Vivo Xenograft Model Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Sunitinib-resistant RCC cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, anlotinib, sunitinib). Drugs are administered orally at predetermined doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).[13]
Visualizing the Rationale: Signaling Pathways and Experimental Design
The following diagrams illustrate the key signaling pathways involved in sunitinib resistance and the workflow for evaluating the efficacy of anlotinib in resistant models.
Caption: Sunitinib resistance mechanism and Anlotinib's multi-target inhibition.
Caption: Experimental workflow for evaluating Anlotinib in sunitinib-resistant models.
References
- 1. Anlotinib for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anlotinib Versus Sunitinib as First‐Line Treatment for Metastatic Renal Cell Carcinoma: A Randomized Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anlotinib Versus Sunitinib as First-Line Treatment for Metastatic Renal Cell Carcinoma: A Randomized Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Finds Cabozantinib of Clinical Benefit vs Sunitinib in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Anlotinib Efficacy: A Comparative Guide to Clinical Trial Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Anlotinib (B1662124), a multi-targeting tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity across a range of malignancies, including non-small cell lung cancer (NSCLC) and soft tissue sarcoma (STS). By simultaneously targeting key signaling pathways involved in tumor angiogenesis and proliferation, such as VEGFR, FGFR, PDGFR, and c-Kit, anlotinib offers a broad-spectrum therapeutic approach.[1][2] However, patient response to anlotinib can be variable. This guide provides a comprehensive overview of the predictive biomarkers investigated in clinical trials to identify patient populations most likely to benefit from anlotinib therapy, presenting supporting data and detailed experimental methodologies to inform future research and clinical trial design.
Key Predictive Biomarkers and Clinical Data
The following tables summarize the quantitative data from clinical trials evaluating various biomarkers for predicting response to anlotinib.
Table 1: EGFR Mutation Status and Anlotinib Efficacy in Advanced NSCLC (ALTER0303 Trial Subgroup Analysis)[3][4]
| Patient Subgroup | Treatment Arm | Overall Survival (OS) (months) | Progression-Free Survival (PFS) (months) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| EGFR Mutation | Anlotinib | 10.7 | 5.6 | 7.5% | 82.8% |
| Placebo | 6.3 | 0.8 | 0% | 20.0% | |
| EGFR Wild-Type | Anlotinib | 8.9 | 5.4 | Not Reported | Not Reported |
| Placebo | 6.5 | 1.6 | Not Reported | Not Reported |
Table 2: MET Amplification and Anlotinib Response in NSCLC
Preclinical studies suggest that MET amplification can be a mechanism of resistance to EGFR-TKIs, and anlotinib has been shown to inhibit the MET/STAT3/Akt pathway, potentially overcoming this resistance.[3][4] Clinical data on the direct correlation between MET amplification and anlotinib response is still emerging. One study indicated that co-occurring MET amplification in EGFR-mutant NSCLC predicted an inferior response to first-line erlotinib, suggesting a potential role for MET-targeting agents like anlotinib in this setting.[5]
Table 3: PD-L1 Expression and Efficacy of Anlotinib in Combination with Immunotherapy
The combination of anlotinib with PD-1/PD-L1 inhibitors has shown promising results. However, the predictive value of PD-L1 expression for the efficacy of this combination therapy appears to be limited. A retrospective study in NSCLC patients treated with anlotinib and a PD-1 inhibitor showed no statistically significant difference in progression-free survival or objective response rate among patients with different PD-L1 expression levels (negative, 1-49%, and ≥50%).[1] This suggests that the synergistic effect of this combination may be independent of PD-L1 expression.
Table 4: Tumor Mutational Burden (TMB) and Anlotinib Efficacy in Soft Tissue Sarcoma (STS)
High TMB (TMB-H) has been investigated as a potential biomarker for response to anlotinib in combination with immunotherapy in STS. Case reports have shown that STS patients with TMB-H who progressed on anlotinib monotherapy subsequently benefited from the combination of anlotinib with an immune checkpoint inhibitor.[6]
Table 5: Circulating Tumor DNA (ctDNA) Dynamics and Anlotinib Response
Monitoring ctDNA levels during anlotinib treatment has emerged as a promising, non-invasive method for assessing treatment response.
In NSCLC (ALTER0303 Trial Analysis): [7][8]
-
Patients with a lower mutational burden in baseline ctDNA (germline + somatic, and nonsynonymous + synonymous) experienced longer PFS and OS.
-
A "Tumor Mutation Index" (TMI) was developed based on ctDNA profiling to predict which patients were more likely to benefit from anlotinib.
In Metastatic Colorectal Cancer (mCRC): [9]
-
A decrease in the maximum somatic allele frequency (MSAF) of ctDNA after one cycle of treatment with anlotinib plus chemotherapy was associated with a better response.
-
Patients with undetectable ctDNA after the first cycle had a significantly longer PFS.
Experimental Protocols
EGFR Mutation Analysis
-
Methodology: Analysis of EGFR mutation status in the ALTER0303 trial was typically performed on tumor tissue samples obtained through biopsy or surgical resection.[10] The specific method for mutation detection was not detailed in the provided subgroup analysis publication, but standard methods include:
-
Real-Time PCR (RT-PCR): Commercial kits such as the AmoyDx® EGFR 29 Mutations Detection Kit are commonly used to detect specific mutations in exons 18, 19, 20, and 21.
-
Next-Generation Sequencing (NGS): Targeted NGS panels that cover the key exons of the EGFR gene are also widely used for a more comprehensive mutation analysis.
-
MET Amplification Detection
-
Methodology: MET amplification is typically assessed using one of the following methods:
-
Fluorescence In Situ Hybridization (FISH): This method uses fluorescently labeled DNA probes to visualize and quantify the number of MET gene copies relative to a control centromeric probe. A MET/CEP7 ratio of ≥2.0 is often used as a cutoff for amplification.
-
Next-Generation Sequencing (NGS): Targeted NGS panels can be designed to include the MET gene, allowing for the simultaneous assessment of copy number variations along with other genetic alterations.
-
PD-L1 Expression by Immunohistochemistry (IHC)
-
Methodology: The assessment of PD-L1 expression is performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. While specific clones and scoring systems can vary between clinical trials, a general protocol is as follows:[11][12][13]
-
Antibody Clones: Commonly used and FDA-approved antibody clones for PD-L1 IHC include 22C3, 28-8, SP142, and SP263.
-
Staining Platform: Automated staining platforms such as Dako Autostainer Link 48 or Ventana BenchMark ULTRA are typically used.
-
Scoring: PD-L1 expression is usually evaluated as the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining. A TPS of ≥1% is often considered positive, with further stratification into low (1-49%) and high (≥50%) expression. In some cases, a Combined Positive Score (CPS), which includes staining in both tumor and immune cells, is used.
-
Tumor Mutational Burden (TMB) Analysis
-
Methodology: TMB is determined by quantifying the number of somatic mutations per megabase (Mb) of the genome.[14][15]
-
Next-Generation Sequencing (NGS): TMB is typically assessed using comprehensive NGS panels that cover a large genomic region (e.g., >1 Mb). The number of non-synonymous somatic mutations is counted and divided by the size of the coding region of the panel to calculate the TMB value. The definition of "high" TMB can vary depending on the cancer type and the specific NGS panel used.
-
Circulating Tumor DNA (ctDNA) Analysis
-
Methodology: ctDNA is isolated from plasma samples. Two common methods for analyzing ctDNA are:[4][16][17][18][19]
-
Droplet Digital PCR (ddPCR): This highly sensitive and specific method is used to detect and quantify known mutations in ctDNA. Patient-specific mutations identified from tumor tissue sequencing are often used to design ddPCR assays for monitoring.
-
Next-Generation Sequencing (NGS): Targeted NGS panels can be used to analyze a broader range of mutations in ctDNA. This approach is useful for both identifying potential resistance mutations and for calculating metrics like the Tumor Mutation Index (TMI).
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and methodologies described, the following diagrams are provided.
Caption: Anlotinib's multi-targeted mechanism of action.
Caption: Workflow for biomarker analysis in anlotinib clinical trials.
References
- 1. Efficacy and safety analysis of anlotinib combined with PD-1 inhibitors in advanced non-small cell lung cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of circulating tumor DNA in patients of operative colorectal and gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-occurring MET Amplification Predicts Inferior Clinical Response to First-Line Erlotinib in Advanced Stage EGFR-Mutated NSCLC Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Case Report: Two Cases of Soft-Tissue Sarcomas: High TMB as a Potential Predictive Biomarker for Anlotinib Combined With Toripalimab Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circulating DNA‐Based Sequencing Guided Anlotinib Therapy in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. The efficacy of anlotinib as third-line treatment for non-small cell lung cancer by EGFR mutation status: a subgroup analysis of the ALTER0303 randomized phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-L1 immunohistochemical assays for assessment of therapeutic strategies involving immune checkpoint inhibitors in non-small cell lung cancer: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD−L1 immunostaining: what pathologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nonacus.com [nonacus.com]
- 15. researchgate.net [researchgate.net]
- 16. The Clinical Utility of Droplet Digital PCR for Profiling Circulating Tumor DNA in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. gene-quantification.de [gene-quantification.de]
- 19. bio-rad.com [bio-rad.com]
Anlotinib's Kinase Cross-Reactivity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the kinase inhibition profile of anlotinib (B1662124), a multi-target tyrosine kinase inhibitor (TKI), with other commonly used TKIs in cancer research and therapy. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity and selectivity of anlotinib. The information presented is collated from various preclinical studies and includes quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Executive Summary
Anlotinib is an oral TKI that targets several key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), as well as c-Kit and Ret.[1][2] This broad-spectrum activity allows anlotinib to simultaneously inhibit multiple signaling pathways crucial for tumor growth and metastasis. This guide offers a head-to-head comparison of anlotinib's inhibitory potency against other multi-kinase inhibitors such as sunitinib, sorafenib, pazopanib, and regorafenib (B1684635), providing valuable insights for experimental design and interpretation.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of anlotinib and other TKIs against a panel of key kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially affecting direct comparability.
| Kinase Target | Anlotinib (nM) | Sunitinib (nM) | Sorafenib (nM) | Pazopanib (nM) | Regorafenib (nM) |
| VEGFR1 | 26.9 | 71.5 | - | - | 4.2 |
| VEGFR2 | 0.2 | 4.0 | - | - | 22 |
| VEGFR3 | 0.7 | 15.7 | - | - | 7 |
| PDGFRα | - | - | - | - | - |
| PDGFRβ | 115.0 | 7.7 | - | - | 22 |
| FGFR1 | - | - | - | - | 311 |
| FGFR2 | - | - | - | - | - |
| FGFR3 | - | - | - | - | - |
| FGFR4 | - | - | - | - | - |
| c-Kit | 14.8 | 11.0 | - | - | 1.5 |
| Ret | - | - | - | - | 7 |
| BRAF | - | - | - | - | 2.5 |
| BRAF (V600E) | - | - | - | - | 28 |
| c-RAF | - | - | - | - | 2.5 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Anlotinib's Mechanism of Action
Caption: Anlotinib inhibits VEGFR, PDGFR, FGFR, and c-Kit, blocking downstream signaling pathways.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A typical workflow for determining the IC50 of an inhibitor using an ELISA-based assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a general method for determining the in vitro inhibitory activity of anlotinib against a specific kinase using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials and Reagents:
-
Recombinant human kinase (e.g., VEGFR2, FGFR1)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Anlotinib and other TKIs
-
96-well microplates
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Stopping solution (e.g., EDTA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Sulfuric acid (for stopping the colorimetric reaction)
-
Microplate reader
2. Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the kinase-specific substrate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound substrate.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Inhibitor Addition: Prepare serial dilutions of anlotinib and other test compounds in kinase reaction buffer. Add the diluted inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Kinase Addition: Add the recombinant kinase to all wells except for the negative control.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate for 1-2 hours at 30°C.
-
Stopping the Reaction: Stop the reaction by adding the stopping solution.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding sulfuric acid.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Receptor Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of anlotinib on ligand-induced receptor phosphorylation in a cellular context.
1. Materials and Reagents:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines
-
Cell culture medium and supplements
-
Anlotinib and other TKIs
-
Ligand (e.g., VEGF, FGF, PDGF)
-
Serum-free medium
-
Lysis buffer
-
Phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
2. Procedure:
-
Cell Culture: Culture cells to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Treatment: Treat the cells with various concentrations of anlotinib or other inhibitors for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total receptor to confirm equal protein loading.
3. Data Analysis:
-
Quantify the band intensities of the phosphorylated and total receptor proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration-dependent inhibition of receptor phosphorylation by anlotinib.
References
- 1. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome profiling analysis reveals that CXCL2 is involved in anlotinib resistance in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib as a third-line or further treatment for recurrent or metastatic nasopharyngeal carcinoma: a single-arm, phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anlotinib vs. Cabozantinib: A Comparative Analysis for Researchers
Anlotinib (B1662124) and cabozantinib (B823) are both multi-target tyrosine kinase inhibitors (TKIs) that have demonstrated significant clinical activity in a variety of solid tumors. While they share overlapping mechanisms of action, key differences in their target profiles, clinical efficacy, and safety warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to inform future research and clinical development.
Mechanism of Action and Target Profile
Both anlotinib and cabozantinib exert their anti-tumor effects by inhibiting key signaling pathways involved in tumor angiogenesis, proliferation, and metastasis. However, their specific kinase inhibition profiles exhibit notable differences.
Anlotinib is a novel oral TKI that primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit.[1][2] By inhibiting these receptor tyrosine kinases (RTKs), anlotinib effectively suppresses tumor growth and angiogenesis.[1]
Cabozantinib is also an oral multi-kinase inhibitor that potently inhibits MET, VEGFR-1/-2/-3, and AXL.[3] It also demonstrates inhibitory activity against RET, KIT, and FLT3, among other kinases.[3] The dual inhibition of MET and VEGFR pathways is a key feature of cabozantinib, addressing potential resistance mechanisms to VEGFR-targeted therapies.[4]
Below is a diagram illustrating the primary signaling pathways targeted by both drugs.
Preclinical Data: In Vitro Kinase Inhibition
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the relative potency of each drug against various kinases.
| Kinase Target | Anlotinib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR1 | 26.9[3] | 12[1] |
| VEGFR2 | 0.2[3] | 0.035[1] |
| VEGFR3 | 0.7[3] | 6[1] |
| MET | >2000[3] | 1.3[1] |
| AXL | - | 7[1] |
| RET | - | 4[1] |
| FGFR1 | - | 5294[1] |
| PDGFRβ | 115.0[3] | 234[1] |
| c-Kit | 14.8[3] | 4.6[1] |
| FLT3 | - | 11.3[1] |
| TIE2 | - | 14.3[1] |
Experimental Protocols: Key Clinical Trial Methodologies
The clinical development of both anlotinib and cabozantinib has been supported by robust Phase III clinical trials. The general methodologies of these pivotal trials are outlined below.
Anlotinib: The ALTER 0303 Trial
The ALTER 0303 trial was a multicenter, double-blind, placebo-controlled, phase 3 trial evaluating the efficacy and safety of anlotinib in patients with advanced non-small cell lung cancer (NSCLC) who had progressed after at least two lines of prior systemic therapy.[4][5]
-
Patient Population: Patients with histologically or cytologically confirmed advanced NSCLC, aged 18-75 years, with an ECOG performance status of 0 or 1.[4]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either anlotinib (12 mg orally, once daily on days 1-14 of a 21-day cycle) or a placebo.[6]
-
Primary Endpoint: Overall Survival (OS).[7]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.[7]
-
Tumor Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 every 6 weeks for the first 12 weeks and then every 9 weeks.[4]
Cabozantinib: The METEOR and CABOSUN Trials
The METEOR trial was a randomized, open-label, phase 3 trial comparing cabozantinib with everolimus (B549166) in patients with advanced renal cell carcinoma (RCC) who had received prior VEGFR-targeted therapy.[8][9]
-
Patient Population: Patients with advanced clear-cell RCC with measurable disease who had progressed after one or more prior VEGFR TKI therapies.[8]
-
Treatment Regimen: Patients were randomized 1:1 to receive either cabozantinib (60 mg orally, once daily) or everolimus (10 mg orally, once daily).[8]
-
Primary Endpoint: Progression-Free Survival (PFS).[10]
-
Secondary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).[10]
-
Tumor Assessment: Tumor assessments were performed at baseline, week 8, week 16, and then every 8 weeks thereafter.[11]
The CABOSUN trial was a randomized phase II trial that compared cabozantinib with sunitinib (B231) as a first-line treatment for patients with metastatic RCC with intermediate or poor risk.[12][13]
-
Patient Population: Patients with previously untreated, histologically confirmed clear-cell mRCC, with an ECOG performance status of 0-2 and intermediate or poor risk according to the International Metastatic RCC Database Consortium (IMDC) criteria.[12]
-
Treatment Regimen: Patients were randomized 1:1 to receive either cabozantinib (60 mg orally, once daily) or sunitinib (50 mg orally, once daily for 4 weeks on, 2 weeks off).[13]
-
Primary Endpoint: Progression-Free Survival (PFS).[12]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[12]
Below is a generalized workflow for these types of clinical trials.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing anlotinib and cabozantinib are not currently available. Therefore, a cross-trial comparison of their efficacy in different cancer types is presented below. It is important to note that such comparisons have limitations due to differences in trial design, patient populations, and lines of therapy.
| Cancer Type | Drug | Trial | Line of Therapy | Median PFS (months) | Median OS (months) | ORR (%) |
| Advanced NSCLC | Anlotinib | ALTER 0303[4] | ≥ 3rd line | 5.4 | 9.6 | 9.2 |
| Advanced NSCLC (EGFR wild-type) | Cabozantinib | ECOG-ACRIN 1512[14] | 2nd/3rd line | 4.3 | 9.2 | - |
| Advanced RCC | Anlotinib | Phase II[15] | 2nd line | - | - | - |
| Advanced RCC | Cabozantinib | METEOR[8] | 2nd line | 7.4 | 21.4 | 17 |
| Advanced RCC (1st line, intermediate/poor risk) | Cabozantinib | CABOSUN[12] | 1st line | 8.2 | - | 33 |
| Soft Tissue Sarcoma | Anlotinib | Phase II[16] | Post-chemotherapy | 6.3 | - | 10.1 |
| Soft Tissue Sarcoma | Cabozantinib | Phase II[17] | - | - | - | - |
| Medullary Thyroid Cancer | Anlotinib | ALTER 01031[18] | - | 20.7 | - | 48.4 |
| Medullary Thyroid Cancer | Cabozantinib | EXAM[19] | - | 11.2 | - | 28 |
Safety and Tolerability
Both anlotinib and cabozantinib are associated with a manageable but notable spectrum of adverse events (AEs), typical of multi-kinase inhibitors targeting the VEGFR pathway.
Common Adverse Events (Grade ≥3) with Anlotinib:
Common Adverse Events (Grade ≥3) with Cabozantinib:
-
Hypertension[13]
-
Diarrhea[13]
-
Fatigue[13]
-
Palmar-plantar erythrodysesthesia (Hand-foot syndrome)[13]
-
Nausea[13]
-
Stomatitis[13]
-
Decreased appetite[13]
The logical relationship between the drugs' mechanisms and their clinical outcomes is depicted in the diagram below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Anlotinib as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced Non–Small Cell Lung Cancer: The ALTER 0303 Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Anlotinib as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced Non-Small Cell Lung Cancer: The ALTER 0303 Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of anlotinib‐related adverse events in patients with advanced non‐small cell lung cancer: Experiences in ALTER‐0303 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actionkidneycancer.org [actionkidneycancer.org]
- 10. onclive.com [onclive.com]
- 11. mdlinx.com [mdlinx.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Anlotinib for Patients With Metastatic Renal Cell Carcinoma Previously Treated With One Vascular Endothelial Growth Factor Receptor-Tyrosine Kinase Inhibitor: A Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metastatic soft tissue sarcomas respond to anlotinib | MDedge [mdedge.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Anlotinib in Locally Advanced or Metastatic Medullary Thyroid Carcinoma: A Randomized, Double-Blind Phase IIB Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news.cancerconnect.com [news.cancerconnect.com]
Anlotinib's Impact on the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anlotinib (B1662124), a multi-targeted receptor tyrosine kinase inhibitor (TKI), has demonstrated significant therapeutic potential in various cancers. Its efficacy is attributed not only to its direct anti-tumor effects but also to its profound influence on the tumor microenvironment (TME). This guide provides a comprehensive comparison of anlotinib with other TKIs, focusing on their respective impacts on the TME, supported by experimental data.
Anlotinib's Multifaceted Modulation of the Tumor Microenvironment
Anlotinib distinguishes itself from other TKIs through its potent and broad-spectrum activity against key drivers of tumor progression within the TME. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1/2/3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2] This multi-targeted approach allows anlotinib to remodel the TME through two primary mechanisms: normalization of the tumor vasculature and reprogramming of the immune landscape.
Comparative Anti-Angiogenic and Vessel Normalization Effects
Anlotinib exhibits a superior anti-angiogenic profile compared to other TKIs like sunitinib (B231) and sorafenib. Preclinical studies have demonstrated its potent inhibition of VEGFR2, a key mediator of angiogenesis.[3] This potent anti-angiogenic activity translates to a significant reduction in microvessel density within the tumor.[3]
Beyond simply inhibiting the formation of new blood vessels, anlotinib promotes the "normalization" of the existing tumor vasculature.[1][4][5][6][7] This process involves restoring the structural and functional integrity of tumor vessels, leading to reduced hypoxia and leakiness. A normalized vasculature facilitates the infiltration of anti-tumor immune cells into the tumor core, a critical step for effective immunotherapy.[1][4][6]
| Parameter | Anlotinib | Sunitinib | Sorafenib | Reference |
| VEGFR2 Inhibition (IC50) | <1 nmol/L | Not specified in direct comparison | Not specified in direct comparison | [3] |
| HUVEC Proliferation Inhibition (VEGF-stimulated, IC50) | 0.0002 µmol/L | 0.0185 µmol/L | 0.195 µmol/L | [3] |
| Microvessel Density Reduction (in vivo) | Significant reduction | Significant reduction | Significant reduction | [3] |
Table 1: Comparative Anti-Angiogenic Activity of Anlotinib, Sunitinib, and Sorafenib. This table summarizes the in vitro inhibitory concentrations (IC50) against VEGFR2 and Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, and the in vivo effect on microvessel density.
Reprogramming the Tumor Immune Microenvironment
Anlotinib orchestrates a shift from an immunosuppressive to an immune-supportive TME.[2][8] It achieves this by modulating the infiltration and activity of various immune cell populations.
-
Innate Immunity: Anlotinib treatment leads to an increased infiltration of Natural Killer (NK) cells and Dendritic Cells (DCs).[8][9]
-
Macrophage Polarization: It promotes the polarization of tumor-associated macrophages (TAMs) from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[8][9]
-
T Cell Infiltration: Anlotinib enhances the infiltration of cytotoxic CD8+ T cells into the tumor, a key indicator of an effective anti-tumor immune response.[6][10] This effect is, in part, mediated by the downregulation of Programmed Death-Ligand 1 (PD-L1) on vascular endothelial cells, which anlotinib achieves through the inactivation of the AKT signaling pathway.[10]
While direct preclinical comparisons of the immunomodulatory effects of anlotinib with other TKIs are not extensively documented in the same study, the available evidence suggests a potent immunomodulatory capacity for anlotinib that complements its anti-angiogenic effects. Sorafenib has also been shown to alter macrophage polarization and reduce IGF-1-driven cancer growth.[11]
| Immune Cell Population | Effect of Anlotinib | Reference |
| Natural Killer (NK) Cells | Increased Infiltration | [8][9] |
| Dendritic Cells (DCs) | Increased Infiltration | [8][9] |
| M1 Macrophages (Anti-tumor) | Increased Polarization | [8][9] |
| M2 Macrophages (Pro-tumor) | Decreased Polarization | [8][9] |
| CD8+ T Cells (Cytotoxic) | Increased Infiltration | [6][10] |
| Regulatory T Cells (FoxP3+) | Decreased Infiltration | [10] |
Table 2: Anlotinib's Effect on Key Immune Cell Populations within the Tumor Microenvironment. This table summarizes the observed changes in various immune cell populations following anlotinib treatment in preclinical models.
Signaling Pathways and Experimental Workflows
Anlotinib's effects on the TME are mediated through the modulation of several key signaling pathways. The inhibition of VEGFR, FGFR, and PDGFR signaling is central to its anti-angiogenic and immunomodulatory activities.
The following diagram illustrates a typical experimental workflow for assessing the impact of TKIs on the tumor microenvironment.
Detailed Experimental Protocols
Flow Cytometry for Tumor-Infiltrating Lymphocytes
Objective: To quantify the populations of various immune cells within the tumor tissue.
Materials:
-
Freshly harvested tumor tissue
-
RPMI 1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (100 U/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, Gr-1, CD206, MHC-II)
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
Flow cytometer
Procedure:
-
Mince the tumor tissue into small pieces in cold RPMI 1640.
-
Digest the tissue in RPMI 1640 containing collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion with RPMI 1640 containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Count the cells and adjust the concentration to 1x10^6 cells/100 µL.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If intracellular staining is required (e.g., for FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's protocol.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Immunofluorescence Staining for CD31 (Microvessel Density)
Objective: To visualize and quantify the density of blood vessels within the tumor tissue.
Materials:
-
Frozen or paraffin-embedded tumor sections
-
PBS
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% goat serum and 1% BSA)
-
Primary antibody: anti-CD31 (PECAM-1)
-
Fluorochrome-conjugated secondary antibody (e.g., goat anti-rat IgG Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
For frozen sections:
-
Fix the sections with cold acetone (B3395972) or 4% paraformaldehyde.
-
Wash with PBS.
-
-
For paraffin-embedded sections:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) by heating.
-
Wash with PBS.
-
-
Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating the sections with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary anti-CD31 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope and quantify the CD31-positive area using image analysis software.
Conclusion
Anlotinib demonstrates a robust capacity to modulate the tumor microenvironment through a dual mechanism of potent anti-angiogenesis leading to vessel normalization and comprehensive reprogramming of the tumor immune landscape. The available preclinical data suggests a potentially superior profile in these aspects compared to other TKIs like sunitinib and sorafenib. This multifaceted activity provides a strong rationale for the use of anlotinib, both as a monotherapy and in combination with immunotherapies, to overcome resistance and improve patient outcomes. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative effects of different TKIs on the intricate workings of the tumor microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anlotinib Induces a T Cell–Inflamed Tumor Microenvironment by Facilitating Vessel Normalization and Enhances the Efficacy of PD-1 Checkpoint Blockade in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anlotinib Induces a T Cell-Inflamed Tumor Microenvironment by Facilitating Vessel Normalization and Enhances the Efficacy of PD-1 Checkpoint Blockade in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effective low-dose Anlotinib induces long-term tumor vascular normalization and improves anti-PD-1 therapy [frontiersin.org]
- 7. Effective low-dose Anlotinib induces long-term tumor vascular normalization and improves anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anlotinib optimizes anti-tumor innate immunity to potentiate the therapeutic effect of PD-1 blockade in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anlotinib optimizes anti-tumor innate immunity to potentiate the therapeutic effect of PD-1 blockade in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anlotinib alters tumor immune microenvironment by downregulating PD-L1 expression on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sorafenib inhibits macrophage-induced growth of hepatoma cells by interference with insulin-like growth factor-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
An Independent Validation and Comparison Guide to Published Anlotinib Studies
This guide provides an objective comparison of Anlotinib's performance with other alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of Anlotinib's mechanism, efficacy, and clinical applications.
Mechanism of Action
Anlotinib (B1662124) is an oral, small-molecule multi-target tyrosine kinase inhibitor (TKI).[1][2] It is designed to inhibit tumor angiogenesis and proliferation by targeting several receptor tyrosine kinases (RTKs).[2][3] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Fibroblast Growth Factor Receptors (FGFR-1, -2, -3, and -4), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2][4] By blocking these receptors, Anlotinib disrupts downstream signaling pathways crucial for cancer cell growth and the formation of new blood vessels that supply tumors.[3][5] Preclinical studies have shown that Anlotinib has a stronger anti-angiogenic activity compared to other TKIs like sunitinib (B231) and sorafenib.[5]
The primary signaling pathways inhibited by Anlotinib are depicted below.
Caption: Anlotinib inhibits multiple RTKs, blocking key downstream signaling pathways.
Comparative Efficacy of Anlotinib in Clinical Trials
Anlotinib has been evaluated in numerous clinical trials across various cancer types, demonstrating its broad anti-tumor activity.[5] The following tables summarize the quantitative data from key comparative studies.
Table 1: Anlotinib vs. Topotecan (B1662842) in Second-Line Small Cell Lung Cancer (SCLC) [6][7]
| Endpoint | Anlotinib (n=20) | Topotecan (n=26) | Hazard Ratio (HR) [95% CI] | P-value |
| Median PFS (months) | 5.6 | 2.2 | 0.50 [0.27–0.92] | 0.02 |
| Median OS (months) | 9.1 | 7.7 | 0.88 [0.46–1.70] | 0.71 |
| Objective Response Rate (ORR) | 20.0% | 7.7% | - | 0.48 |
| Disease Control Rate (DCR) | 70.0% | 23.1% | - | 0.007 |
Data from a retrospective cohort study.[6][7]
Table 2: Anlotinib vs. Chemotherapy in EGFR-Positive Advanced Lung Adenocarcinoma [8]
| Endpoint | Anlotinib (n=39) | Chemotherapy (n=44) | Hazard Ratio (HR) [95% CI] | P-value |
| Median PFS (months) | 11.2 | 4.5 | 0.20 [0.11-0.36] | < 0.01 |
| Median OS (months) | 18.8 | 15.8 | 0.43 [0.21-0.89] | < 0.05 |
| ORR | 7.9% | 20.5% | - | 0.129 |
| DCR | 100% | 93.2% | - | 0.120 |
Data from a retrospective study in patients who were resistant to targeted drugs.[8]
Table 3: Anlotinib vs. Apatinib in Advanced Non-Small Cell Lung Cancer (NSCLC) [9]
| Endpoint | Anlotinib (n=66) | Apatinib (n=79) | Hazard Ratio (HR) [95% CI] | P-value |
| Median PFS (months) | 5.3 | 3.53 | 0.59 [0.41–0.84] | 0.004 |
| Median OS (months) | 15.6 | 7.6 | 0.68 [0.46–1.00] | 0.048 |
| ORR | 3.03% | 10.13% | - | 0.12 |
| DCR | 72.73% | 51.90% | - | 0.21 |
Data from a retrospective analysis.[9]
Experimental Protocols
Detailed methodologies are crucial for the independent validation and interpretation of study results. Below are summaries of the experimental protocols from the cited comparative studies.
1. Study: Anlotinib vs. Topotecan in SCLC [6][7]
-
Study Design: A retrospective cohort study.
-
Patient Population: 46 patients with relapsed SCLC who received either anlotinib or topotecan as a second-line treatment.
-
Dosing Regimen:
-
Anlotinib: 12 mg orally, once daily on days 1-14 of a 21-day cycle.
-
Topotecan: Administered intravenously according to standard clinical practice.
-
-
Endpoints:
-
Primary: Progression-Free Survival (PFS).
-
Secondary: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.
-
-
Response Evaluation: Tumor response was assessed according to Response Evaluation Criteria in Solid Tumors (RECIST).
2. Study: Anlotinib vs. Chemotherapy in EGFR-Positive Lung Adenocarcinoma [8]
-
Study Design: A retrospective study.
-
Patient Population: 83 patients with EGFR-positive advanced lung adenocarcinoma who had developed resistance to targeted therapies. 39 received anlotinib and 44 received chemotherapy.
-
Dosing Regimen:
-
Anlotinib: 12 mg or 10 mg orally, once daily for 2 weeks on/1 week off.
-
Chemotherapy: Standard chemotherapy regimens (e.g., pemetrexed, docetaxel).
-
-
Endpoints: PFS, OS, ORR, DCR, and adverse events (AEs).
-
Response Evaluation: Assessed via imaging (CT or MRI) every two treatment cycles.
The logical workflow for a typical retrospective comparative study is outlined below.
Caption: Workflow for a retrospective comparative analysis of Anlotinib.
Anlotinib in Overcoming Treatment Resistance
A significant area of research is Anlotinib's potential to overcome resistance to other targeted therapies. For instance, in NSCLC models without the T790M mutation (a common mechanism of resistance to first-generation EGFR-TKIs), Anlotinib has shown the ability to suppress tumor growth.[10][11] This effect is partly attributed to its inhibition of FGFR1, as overexpression of FGFR1 is a known mechanism of acquired resistance to EGFR-TKIs.[10][11] Anlotinib has also been found to inhibit cisplatin (B142131) resistance in NSCLC cells by mediating the MET/STAT3/Akt pathway.[12]
This guide provides a summary based on published data for informational purposes and should not be considered a substitute for professional medical advice.
References
- 1. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 6. Comparative efficacy and safety of anlotinib and topotecan as second-line treatment in small cell lung cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of anlotinib and topotecan as second-line treatment in small cell lung cancer: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Anlotinib in EGFR-Positive Patients with Advanced Lung Adenocarcinoma Compared with Chemotherapy: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efficacy and Safety of Apatinib and Anlotinib in Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib can overcome acquired resistance to EGFR‐TKIs via FGFR1 signaling in non‐small cell lung cancer without harboring EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Anlotinib Hydrochloride: A Procedural Guide
Anlotinib is an oral tyrosine kinase inhibitor used in cancer therapy that targets multiple signaling pathways involved in tumor growth and angiogenesis.[1][2] Due to its cytotoxic potential, proper handling and disposal of Anlotinib hydrochloride are critical to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to established protocols and regulatory requirements is paramount for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling Precautions
When handling Anlotinib hydrochloride for disposal, it is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Gloves : Wear appropriate chemical-resistant gloves; double gloving is recommended.[3]
-
Eye Protection : Use safety glasses or chemical splash goggles.[4]
-
Lab Coat : A disposable or dedicated lab coat should be worn.[4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[4] Work should be conducted in a chemical fume hood or other ventilated enclosure.[5]
-
Hygiene : Wash hands thoroughly after handling.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]
Anlotinib Hydrochloride Disposal Overview
The disposal of Anlotinib hydrochloride must comply with all applicable local, state, and federal regulations for hazardous and pharmaceutical waste.[4][6] It is classified as an antineoplastic drug, and such waste must be segregated from other laboratory waste streams.[3]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical / Antineoplastic Waste | [3][6] |
| Primary Disposal Method | Incineration via a licensed professional waste disposal service. | [7] |
| Sewage System Disposal | Prohibited. Do not allow the product to enter drains. | [5][6][7] |
| Container Type | Dedicated, sealed, and clearly labeled hazardous waste container. | [3][7][8] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) in the U.S. | [3][6] |
Standard Operating Protocol for Anlotinib Hydrochloride Disposal
This protocol details the step-by-step procedure for the safe disposal of Anlotinib hydrochloride and contaminated materials in a laboratory setting.
1.0 Objective To define the procedure for the safe collection, segregation, and disposal of Anlotinib hydrochloride waste to ensure personnel safety and regulatory compliance.
2.0 Scope This protocol applies to all solid and liquid waste containing Anlotinib hydrochloride, as well as any materials contaminated with the compound.
3.0 Materials
-
Appropriate PPE (as detailed above)
-
Dedicated, labeled hazardous waste containers (for solid and liquid waste)
-
Hazardous waste labels
-
Tools for cleanup (e.g., absorbent material, scoops)
4.0 Procedure
4.1 Waste Segregation
-
Designate a specific Satellite Accumulation Area (SAA) within the laboratory for Anlotinib waste.[3]
-
Do not mix Anlotinib waste with other waste streams, such as regular trash, biohazardous waste (unless also contaminated with Anlotinib), or other chemical wastes.[3]
4.2 Solid Waste Disposal
-
Collect all disposable materials contaminated with Anlotinib hydrochloride, including gloves, weighing papers, pipette tips, and lab coats, in a dedicated, clearly labeled hazardous waste container.[8]
-
For bulk powder, carefully transfer the material into the waste container, avoiding the generation of dust.[4]
-
Seal the container securely when not in use and once it is full.
4.3 Liquid Waste Disposal
-
Collect all solutions containing Anlotinib hydrochloride in a dedicated, sealed, and labeled hazardous liquid waste container.[7][8]
-
Do not pour any liquid Anlotinib waste down the drain.[6][7]
-
If necessary, use an inert absorbent material to manage small spills before placing them in the solid waste container.[7]
4.4 "Empty" Container Disposal
-
Empty vials that previously contained Anlotinib hydrochloride should be triple-rinsed with a suitable solvent.[8]
-
Collect the rinsate as hazardous liquid waste.[8]
-
After rinsing, deface the original label and dispose of the container according to institutional guidelines for chemically contaminated glassware or plastic.
4.5 Final Disposal
-
Store sealed waste containers in the designated SAA.
-
Arrange for collection by a licensed professional waste disposal company.[7] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Ensure all required hazardous waste manifests are completed for transport.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Anlotinib hydrochloride.
Caption: Workflow for the safe segregation and disposal of Anlotinib waste.
References
- 1. Management of anlotinib‐related adverse events in patients with advanced non‐small cell lung cancer: Experiences in ALTER‐0303 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. medkoo.com [medkoo.com]
- 6. pharmalogistics.com [pharmalogistics.com]
- 7. sun-shinechem.com [sun-shinechem.com]
- 8. benchchem.com [benchchem.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Logistics for Handling Anlotinib (hydrochloride)
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Anlotinib (hydrochloride) is of paramount importance. This multi-target tyrosine kinase inhibitor, used in cancer chemotherapy, requires stringent safety protocols to minimize exposure and ensure a secure laboratory environment.[1] This document provides essential procedural guidance for the safe handling, storage, and disposal of Anlotinib (hydrochloride).
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) do not classify Anlotinib as a hazardous substance, its mechanism of action as a cytotoxic agent warrants handling with caution.[2] The toxicological properties have not been thoroughly investigated, and it may be harmful by inhalation, ingestion, or skin absorption and may cause eye, skin, or respiratory system irritation.[2] Therefore, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Compounding | - Double Nitrile Gloves (Powder-free, ASTM D6978 compliant)[3]- Disposable, back-fastening gown (low-permeability fabric)[3]- Fit-tested N95 or higher respirator[2][3]- Chemical splash goggles and a full-face shield[3] |
| Solution Preparation | - Double Nitrile Gloves- Disposable Gown/Lab Coat (impervious)- Chemical Splash Goggles[4] |
| General Laboratory Handling | - Nitrile Gloves- Lab Coat- Safety Glasses[2][4] |
| Spill Cleanup | - Double Nitrile Gloves (heavy-duty)- Disposable Gown/Lab Coat (impervious)- Fit-tested N95 or higher respirator- Chemical Splash Goggles and Face Shield- Shoe Covers |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Glasses |
Note: Gloves should be inspected before use and proper removal techniques should be employed to avoid skin contact.[5] Hands should be thoroughly washed after handling.[4]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to prevent contamination and exposure. The following procedure outlines the key steps from receiving the compound to its disposal.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
The container should be labeled with appropriate hazard warnings.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong acids, bases, and oxidizing agents.[5][6] Recommended storage temperature is often -20°C.[6][7]
2. Engineering Controls:
-
All handling of Anlotinib powder, including weighing and initial solubilization, should be conducted in a designated area within a chemical fume hood, a Class II Biological Safety Cabinet, or a glove box to control airborne particles.[2][4]
-
Ensure that a safety shower and eyewash station are readily accessible.[4][7]
3. Weighing and Solution Preparation:
-
Wear the appropriate PPE as detailed in the table above.
-
Use a dedicated set of equipment (spatulas, weigh boats) for handling the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
4. Administration and Experiments:
-
When handling solutions, wear appropriate PPE to protect against splashes.
-
All procedures should be performed carefully to minimize the generation of aerosols.
Emergency Procedures
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate spill cleanup PPE.
-
Containment: For solid spills, gently cover with a suitable absorbent material to avoid raising dust.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][4] Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with Anlotinib (hydrochloride) must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, weighing papers, and other disposable lab supplies. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all waste solutions containing Anlotinib in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Empty Vials: Rinse empty vials three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label before disposing of the vial in the appropriate waste stream.
Contact a licensed professional waste disposal service for final disposal.[5] Adhere strictly to all federal, state, and local environmental regulations for the disposal of this material.[8]
References
- 1. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. ohsinsider.com [ohsinsider.com]
- 4. medkoo.com [medkoo.com]
- 5. sun-shinechem.com [sun-shinechem.com]
- 6. apexbt.com [apexbt.com]
- 7. Anlotinib free base|1058156-90-3|MSDS [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
